Product packaging for Prospidium chloride(Cat. No.:CAS No. 23476-83-7)

Prospidium chloride

Cat. No.: B132533
CAS No.: 23476-83-7
M. Wt: 482.3 g/mol
InChI Key: QZJPEEOEZVHUAE-UHFFFAOYSA-L
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Description

Prospidium Chloride is an dispiropiperazine derivative with potential cytostatic, anti-inflammatory and immune-suppressive properties. Although the exact mechanism of action of prospidin is not known, this agent was shown to interact with DNA, disrupting cell cycle at G2 phase, inhibiting phagocytic activity of monocytes and macrophage. Prospidin has good anti-lupus activity due to its immunosuppressive effects and was also used in refractory rheumatoid arthritis as an anti-rheumatic drug. (NCI04)
An antineoplastic dispiropiperazine derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36Cl4N4O2 B132533 Prospidium chloride CAS No. 23476-83-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-[12-(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]propan-2-ol;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36Cl2N4O2.2ClH/c19-13-17(25)15-21-1-5-23(6-2-21)9-11-24(12-10-23)7-3-22(4-8-24)16-18(26)14-20;;/h17-18,25-26H,1-16H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJPEEOEZVHUAE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCN1CC(CCl)O)CC[N+]3(CCN(CC3)CC(CCl)O)CC2.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36Cl4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301028521
Record name 3,12-Bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23476-83-7
Record name Prospidium chloride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023476837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,12-Bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROSPIDIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G733H6RES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Prospidium Chloride (Prospidine): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prospidium chloride, also known as prospidine, is a synthetic dispiropiperazine derivative with demonstrated cytostatic, anti-inflammatory, and immunosuppressive properties. It has been investigated for its therapeutic potential in oncological and rheumatological conditions. The primary mechanism of action involves the disruption of the cell cycle at the G2 phase and interaction with cellular DNA. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, synthesis, and available preclinical and clinical data on this compound. Detailed experimental protocols and an analysis of its effects on key signaling pathways are also presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a white crystalline powder. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 1-chloro-3-[12-(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecan-3-yl]propan-2-ol dichloride
Synonyms Prospidine, Prospidin, NSC-166100
CAS Number 23476-83-7
Molecular Formula C₁₈H₃₆Cl₄N₄O₂
Molecular Weight 482.31 g/mol
Appearance White crystalline powder
Solubility Soluble in water

Synthesis

The synthesis of this compound involves a multi-step process starting from N',N''-dispirotripiperazinium dichloride. A detailed synthetic protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • N',N''-Dispirotripiperazinium dichloride

  • Epichlorohydrin (B41342)

  • Appropriate solvent (e.g., ethanol)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N',N''-dispirotripiperazinium dichloride in a suitable solvent.

  • Addition of Reagent: To the stirred solution, add epichlorohydrin dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution or can be isolated by solvent evaporation. The crude product is then purified by recrystallization from a suitable solvent system to yield this compound as a white crystalline solid.[1]

Mechanism of Action

The primary mechanism of action of this compound is its ability to induce cell cycle arrest at the G2 phase, thereby inhibiting cell proliferation.[2] This effect is believed to be mediated through its interaction with DNA.[2] Additionally, this compound has been shown to possess immunosuppressive properties by inhibiting the phagocytic activity of monocytes and macrophages. The precise molecular targets and the full extent of its mechanism of action are still under investigation.

Signaling Pathways

While direct studies on the effects of prospidine on specific signaling pathways are limited, its known biological activities suggest potential modulation of pathways involved in inflammation and cell survival, such as the NF-κB and apoptosis pathways. Further research is required to elucidate these interactions.

Logical Relationship of Prospidine's Action

prospidine_action Prospidine Prospidine DNA_Interaction Interaction with DNA Prospidine->DNA_Interaction Macrophage_Inhibition Inhibition of Monocyte/ Macrophage Phagocytosis Prospidine->Macrophage_Inhibition Cell_Cycle_Arrest G2 Phase Cell Cycle Arrest DNA_Interaction->Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition of Cell Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation Immunosuppression Immunosuppressive Effects Macrophage_Inhibition->Immunosuppression Anti_inflammatory Anti-inflammatory Effects Immunosuppression->Anti_inflammatory

Caption: Logical flow of Prospidine's mechanism of action.

Preclinical Data

In Vitro Anticancer Activity

This compound has demonstrated cytostatic activity against various cancer cell lines in vitro.

Cell LineCancer TypeParameterValueReference
Chinese Hamster Ovary (CHO)Ovarian CancerIC₅₀1.1 mg/mL (after 24-hour exposure)[2]
Friend leukemiaLeukemiaCytostatic Concentration10 mg/mL[2]
L1210LeukemiaCytostatic Concentration10 mg/mL[2]
Pharmacokinetics

A study in rats investigated the pharmacokinetics of prospidine following intravesical administration.

ParameterValueTime PointReference
Maximum Concentration (Cₘₐₓ) 140 µg/mL10 minutes
Concentration at 2 hours Trace amounts2 hours
Toxicology

Clinical Data

This compound has been evaluated in clinical trials for the treatment of rheumatoid arthritis (RA).

Trial IdentifierIndicationKey FindingsReference
N/AHighly Active, Refractory Rheumatoid Arthritis85% of patients showed clinical improvement after 2-4 weeks. 73% sustained improvement up to 6 months. Significant reduction in mean daily prednisolone (B192156) dose, rheumatoid factor, and immune complexes.
N/ARefractory Rheumatoid ArthritisProspidine demonstrated a more pronounced antirheumatic effect compared to cyclophosphamide (B585) at equal doses.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of a given cell line.

Materials:

  • Cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control.

  • Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate the cells on ice for at least 30 minutes for fixation.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][4][5][6][7]

Experimental Workflow for Cell Cycle Analysis

cell_cycle_workflow cluster_prep Cell Preparation and Treatment cluster_processing Sample Processing cluster_analysis Analysis Cell_Culture Seed and Culture Cells Treatment Treat with Prospidine Cell_Culture->Treatment Harvesting Harvest Cells Treatment->Harvesting Fixation Fix with 70% Ethanol Harvesting->Fixation Staining Stain with Propidium Iodide/RNase A Fixation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Quantify Cell Cycle Phases Flow_Cytometry->Data_Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Apoptosis Assay by Annexin V/PI Staining

Objective: To assess the induction of apoptosis by this compound.

Materials:

  • Cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in the cell cycle analysis protocol.

  • Cell Harvesting: Harvest the cells as previously described.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension. Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[8][9][10][11]

Conclusion

This compound is a compound with interesting biological activities that warrant further investigation. Its cytostatic and immunomodulatory properties make it a candidate for development in oncology and autoimmune diseases. This technical guide provides a summary of the current knowledge on this compound. However, significant gaps remain, particularly in the areas of quantitative pharmacokinetic and toxicological data, as well as a detailed understanding of its interactions with key signaling pathways. The provided protocols and information aim to serve as a valuable resource for researchers dedicated to advancing the understanding and potential therapeutic application of this molecule.

References

Prospidium Chloride: A Technical Overview of its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prospidium (B1212741) chloride, a dispiropiperazine derivative also known as prospidin, is a compound that has demonstrated both cytostatic and anti-inflammatory properties.[1][2] Initially investigated for its antitumor potential, subsequent research has revealed its efficacy in modulating inflammatory responses, particularly in the context of chronic inflammatory conditions such as rheumatoid arthritis. This technical guide provides a comprehensive overview of the available scientific data on the anti-inflammatory effects of prospidium chloride, with a focus on its mechanism of action, relevant experimental data, and detailed protocols of key studies.

Introduction

This compound is a synthetic compound with a complex heterocyclic structure.[1] Its biological activity was first explored in the field of oncology due to its cytostatic effects, which are attributed to its ability to interact with DNA and disrupt the cell cycle at the G2 phase.[1][2] Beyond its anti-neoplastic properties, this compound has been recognized for its immunomodulatory and anti-inflammatory capabilities.[1][2] Clinical and preclinical studies have suggested its potential as a therapeutic agent for chronic inflammatory diseases, most notably rheumatoid arthritis.[3] This document aims to synthesize the existing knowledge on the anti-inflammatory effects of this compound, presenting the data in a structured and accessible format for researchers and drug development professionals.

Mechanism of Action

The precise molecular mechanism underlying the anti-inflammatory effects of this compound is not fully elucidated. However, the available evidence points towards a multi-faceted mode of action that involves both direct effects on immune cells and potential modulation of inflammatory mediators.

The primary known mechanisms include:

  • Immunosuppression: this compound exhibits immunosuppressive properties, which likely contribute significantly to its anti-inflammatory effects.[1][2]

  • Inhibition of Phagocytic Activity: The compound has been shown to inhibit the phagocytic activity of monocytes and macrophages.[1][2] These cells play a crucial role in the initiation and propagation of inflammatory responses.

  • Modulation of Lymphocyte Populations: Studies in patients with rheumatoid arthritis have indicated that treatment with prospidine can lead to an elevation in the level of T-suppressor cells and a decrease in the number of B-cells and T-helper cells. This shift in lymphocyte balance would favor a reduction in the autoimmune and inflammatory responses characteristic of the disease.

  • Reduction of Autoantibodies: A decrease in the titers of rheumatoid factor and antisynovial antibodies has been observed in rheumatoid arthritis patients treated with prospidine. This suggests an interference with the humoral immune response that drives the pathology of the disease.

While the direct impact of this compound on specific inflammatory signaling pathways such as the NF-κB or MAPK pathways has not been extensively reported in the available literature, its known effects on immune cell function and autoantibody production suggest an upstream regulatory role in the inflammatory cascade.

Quantitative Data on Anti-inflammatory Effects

The available quantitative data on the anti-inflammatory effects of this compound is primarily derived from clinical trials in rheumatoid arthritis and preclinical studies in animal models of inflammation.

Study Type Model/Population Key Findings Reference
PreclinicalChronic Proliferative Inflammation (Pellet Granuloma) in RatsEffective in a model of chronic inflammation.
Clinical TrialPatients with Refractory Rheumatoid ArthritisShowed a high antirheumatic activity (91.8% of patients).
Clinical TrialPatients with Refractory Rheumatoid ArthritisReduced the need for concomitant nonsteroidal anti-inflammatory drugs and hormones in hormone-dependent cases.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Cotton Pellet-Induced Granuloma in Rats (Chronic Inflammation Model)

This widely used preclinical model assesses the effect of a substance on the proliferative phase of inflammation.

Protocol:

  • Animal Model: Male Wistar rats (150-200g) are used.

  • Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., ether or isoflurane).

  • Implantation: The back of the rat is shaved and disinfected. A small incision is made, and a sterile, pre-weighed cotton pellet (approximately 5-10 mg) is implanted subcutaneously.

  • Drug Administration: this compound or a vehicle control is administered daily for a period of 7 days, typically via intraperitoneal or oral routes.

  • Granuloma Excision: On day 8, the animals are euthanized. The cotton pellets, encapsulated by granulomatous tissue, are dissected out.

  • Measurement: The wet weight of the granuloma is recorded. The pellets are then dried in an oven at 60°C until a constant weight is achieved, and the dry weight is recorded.

  • Analysis: The anti-inflammatory effect is determined by comparing the mean dry weight of the granulomas from the treated group with that of the control group. A significant reduction in the dry weight of the granuloma indicates an anti-proliferative effect.

Assessment of Immunological Parameters in Rheumatoid Arthritis Patients

This protocol outlines the general approach to evaluating the immunomodulatory effects of this compound in a clinical setting.

Methodology:

  • Patient Population: Patients diagnosed with active, refractory rheumatoid arthritis.

  • Treatment Regimen: this compound is administered, often parenterally, at a specified dosage and frequency.

  • Blood Sample Collection: Peripheral blood samples are collected from patients at baseline (before treatment) and at specified time points during and after the treatment period.

  • Lymphocyte Subpopulation Analysis:

    • Cell Staining: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples by density gradient centrifugation. The cells are then stained with a panel of fluorescently-labeled monoclonal antibodies specific for different lymphocyte surface markers (e.g., CD3 for T-cells, CD4 for T-helper cells, CD8 for T-suppressor/cytotoxic cells, CD19 or CD20 for B-cells).

    • Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage and absolute number of each lymphocyte subpopulation.

  • Autoantibody Titer Measurement:

    • ELISA (Enzyme-Linked Immunosorbent Assay): Serum levels of rheumatoid factor (RF) and anti-synovial antibodies are quantified using specific ELISA kits. This involves coating a microplate with the target antigen, incubating with patient serum, and detecting the bound antibodies with an enzyme-conjugated secondary antibody.

  • Data Analysis: Changes in lymphocyte populations and autoantibody titers from baseline are statistically analyzed to determine the effect of this compound treatment.

Visualizations

Logical Relationship of this compound's Known Anti-inflammatory Mechanisms

Prospidium_Chloride_Mechanism Prospidium This compound DNA DNA Interaction & Cell Cycle Disruption (G2) Prospidium->DNA Phagocytosis Inhibition of Monocyte/ Macrophage Phagocytosis Prospidium->Phagocytosis Lymphocytes Modulation of Lymphocyte Populations Prospidium->Lymphocytes Inflammation Anti-inflammatory Effect DNA->Inflammation Cytostatic Effect Phagocytosis->Inflammation Autoantibodies Reduction of Autoantibodies (Rheumatoid Factor, etc.) Lymphocytes->Autoantibodies Lymphocytes->Inflammation Autoantibodies->Inflammation

Caption: Known anti-inflammatory mechanisms of this compound.

Experimental Workflow for Evaluating Anti-inflammatory Activity in a Preclinical Model

Experimental_Workflow start Start: Induction of Chronic Inflammation (e.g., Pellet Granuloma) treatment Treatment Groups: - this compound - Vehicle Control - Positive Control start->treatment data_collection Data Collection (Day 8): - Euthanasia - Granuloma Excision treatment->data_collection measurement Measurement: - Wet Weight of Granuloma - Dry Weight of Granuloma data_collection->measurement analysis Data Analysis: - Comparison of Mean  Granuloma Weights measurement->analysis conclusion Conclusion: Efficacy of this compound as an Anti-inflammatory Agent analysis->conclusion

Caption: Preclinical evaluation of anti-inflammatory activity.

Conclusion and Future Directions

This compound has demonstrated clear anti-inflammatory and immunomodulatory effects, particularly in the context of chronic inflammatory diseases like rheumatoid arthritis. Its mechanism of action appears to be centered on its cytostatic and immunosuppressive properties, leading to a reduction in the activity of key immune cells and the production of pathogenic autoantibodies.

However, a significant gap remains in the understanding of its molecular-level interactions with specific inflammatory signaling pathways. Future research should focus on:

  • Cytokine Profiling: Detailed studies to quantify the effect of this compound on the production of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10).

  • Signaling Pathway Analysis: Investigations into the direct effects of this compound on key inflammatory signaling cascades such as NF-κB and MAPK pathways in relevant immune cell types.

  • Preclinical Efficacy in Other Models: Evaluating the efficacy of this compound in a broader range of preclinical models of inflammatory diseases.

A more in-depth understanding of the molecular mechanisms of this compound will be crucial for its potential repositioning and development as a targeted therapy for inflammatory disorders.

References

Prospidium Chloride: A Technical Guide to its Immunosuppressive Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prospidium chloride, a dispiropiperazine derivative, exhibits a multifaceted immunomodulatory profile characterized by cytostatic, anti-inflammatory, and immunosuppressive properties. While its precise mechanism of action is not fully elucidated, current evidence points to its interaction with DNA, leading to cell cycle arrest at the G2 phase, and the inhibition of key immune cell functions. This technical guide provides a comprehensive overview of the immunosuppressive activity of this compound, detailing its effects on various immune cell populations. It includes a summary of its observed effects, plausible experimental protocols for assessing its activity, and visualizations of the implicated biological pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals involved in the study and development of immunosuppressive agents.

Core Immunosuppressive Profile of this compound

This compound exerts its immunosuppressive effects by modulating the activity of several key immune cell types, including T-lymphocytes, B-lymphocytes, and monocytes/macrophages. Clinical observations in patients with rheumatoid arthritis treated with this compound have revealed a significant alteration in the balance of lymphocyte subpopulations.

Data Presentation: Summary of Effects

The following tables summarize the known qualitative effects of this compound on immune cells and their functions. It is important to note that specific quantitative data, such as IC50 values and detailed dose-response relationships, are not extensively available in publicly accessible literature.

Immune Cell Type Observed Effect of this compound Functional Consequence Reference
T-Lymphocytes
T-Helper CellsDecrease in populationReduced activation of B-cells and other immune cells[1]
T-Suppressor CellsIncrease in populationEnhanced suppression of immune responses[1]
B-Lymphocytes Decrease in populationReduced antibody production[1]
Monocytes/Macrophages Inhibition of phagocytic activityDiminished clearance of pathogens and cellular debris[2][3]
Cellular Process Effect of this compound Mechanism Reference
Cell Cycle Arrest at G2 phaseInteraction with DNA[2][3][4]
DNA Interaction Binds to DNAContributes to cytostatic and immunosuppressive effects[2][3][4]

Putative Mechanism of Action and Signaling Pathways

The immunosuppressive activity of this compound is believed to stem from its ability to interact with DNA, leading to cell cycle arrest and subsequent modulation of immune cell function. The diagram below illustrates the proposed mechanism of action.

Prospidium_Chloride_Mechanism cluster_extracellular Extracellular cluster_cell Immune Cell (T-cell, B-cell, Monocyte) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Immunosuppressive Effects Prospidium_Chloride This compound Cell_Membrane Cell Membrane Prospidium_Chloride->Cell_Membrane Enters Cell DNA DNA Prospidium_Chloride->DNA Interacts with DNA G2_Arrest G2 Phase Arrest Prospidium_Chloride->G2_Arrest G2_Phase G2 Phase Progression DNA->G2_Phase Replication & Preparation Cell_Division Cell Division G2_Phase->Cell_Division G2_Phase->G2_Arrest Inhibition T_Cell_Modulation Modulation of T-cell Subsets G2_Arrest->T_Cell_Modulation B_Cell_Reduction Reduction of B-cell Population G2_Arrest->B_Cell_Reduction Phagocytosis_Inhibition Inhibition of Monocyte Phagocytosis G2_Arrest->Phagocytosis_Inhibition

Caption: Proposed mechanism of this compound's immunosuppressive activity.

Experimental Protocols

The following sections provide detailed, albeit generalized, methodologies for key experiments to assess the immunosuppressive activity of a test compound like this compound. These protocols are based on standard immunological assays and can be adapted for specific research needs.

T-Cell Suppression Assay

This assay evaluates the effect of a test compound on the proliferation of T-cells.

T_Cell_Suppression_Workflow Start Start Isolate_PBMCs Isolate PBMCs from whole blood Start->Isolate_PBMCs Isolate_T_Cells Isolate CD4+ T-cells Isolate_PBMCs->Isolate_T_Cells Label_T_Cells Label T-cells with CFSE Isolate_T_Cells->Label_T_Cells Culture_Setup Set up co-culture with stimulatory beads, This compound (or vehicle), and labeled T-cells Label_T_Cells->Culture_Setup Incubate Incubate for 72-96 hours Culture_Setup->Incubate Analyze Analyze T-cell proliferation by flow cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for a T-cell suppression assay.

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • T-Cell Isolation: Isolate CD4+ T-cells from the PBMC population using magnetic-activated cell sorting (MACS) with CD4 microbeads.

  • Cell Labeling: Label the isolated CD4+ T-cells with carboxyfluorescein succinimidyl ester (CFSE) at a concentration of 5 µM.

  • Cell Culture: Plate the CFSE-labeled T-cells in a 96-well round-bottom plate at a density of 1 x 10^5 cells/well.

  • Stimulation and Treatment: Add anti-CD3/CD28 coated beads to stimulate T-cell proliferation. Treat the cells with varying concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.

  • Flow Cytometry Analysis: Harvest the cells and analyze CFSE dilution by flow cytometry to determine the extent of T-cell proliferation in the presence and absence of this compound.

B-Cell Proliferation Assay

This assay assesses the impact of a test compound on the proliferation of B-cells.

B_Cell_Proliferation_Workflow Start Start Isolate_PBMCs Isolate PBMCs from whole blood Start->Isolate_PBMCs Isolate_B_Cells Isolate CD19+ B-cells Isolate_PBMCs->Isolate_B_Cells Culture_Setup Culture B-cells with CpG ODN, IL-2, and This compound (or vehicle) Isolate_B_Cells->Culture_Setup Incubate Incubate for 5 days Culture_Setup->Incubate Pulse_Label Pulse with [3H]-thymidine for the final 18 hours Incubate->Pulse_Label Harvest_and_Measure Harvest cells and measure [3H]-thymidine incorporation Pulse_Label->Harvest_and_Measure End End Harvest_and_Measure->End

Caption: Workflow for a B-cell proliferation assay.

  • Isolation of PBMCs: Isolate PBMCs as described in the T-cell suppression assay protocol.

  • B-Cell Isolation: Isolate CD19+ B-cells from the PBMC population using MACS with CD19 microbeads.

  • Cell Culture: Plate the isolated B-cells in a 96-well flat-bottom plate at a density of 5 x 10^4 cells/well.

  • Stimulation and Treatment: Stimulate the B-cells with CpG oligodeoxynucleotide (ODN) and Interleukin-2 (IL-2). Add varying concentrations of this compound or a vehicle control.

  • Incubation and Labeling: Incubate the plate for 5 days. For the final 18 hours of incubation, pulse the cells with 1 µCi of [3H]-thymidine.

  • Measurement of Proliferation: Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a scintillation counter.

Monocyte Phagocytosis Inhibition Assay

This assay is designed to quantify the inhibitory effect of a test compound on the phagocytic activity of monocytes.

Phagocytosis_Inhibition_Workflow Start Start Isolate_Monocytes Isolate CD14+ monocytes from PBMCs Start->Isolate_Monocytes Adhere_Monocytes Plate monocytes and allow to adhere for 2 hours Isolate_Monocytes->Adhere_Monocytes Pre-treat Pre-treat adherent monocytes with this compound (or vehicle) for 1 hour Adhere_Monocytes->Pre-treat Add_Particles Add fluorescently labeled E. coli particles Pre-treat->Add_Particles Incubate_Phagocytosis Incubate for 2 hours to allow for phagocytosis Add_Particles->Incubate_Phagocytosis Quench_and_Wash Quench extracellular fluorescence and wash cells Incubate_Phagocytosis->Quench_and_Wash Analyze Analyze phagocytosis by flow cytometry or fluorescence microscopy Quench_and_Wash->Analyze End End Analyze->End

Caption: Workflow for a monocyte phagocytosis inhibition assay.

  • Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using MACS with CD14 microbeads.

  • Cell Plating: Plate the monocytes in a 96-well black, clear-bottom plate at a density of 1 x 10^5 cells/well and allow them to adhere for 2 hours at 37°C.

  • Pre-treatment: Remove the non-adherent cells and pre-treat the adherent monocytes with various concentrations of this compound or a vehicle control for 1 hour.

  • Phagocytosis Induction: Add fluorescently labeled (e.g., FITC) E. coli particles to the wells and incubate for 2 hours to allow for phagocytosis.

  • Quenching and Washing: Quench the fluorescence of extracellular bacteria using trypan blue and wash the cells to remove non-phagocytosed particles.

  • Analysis: Analyze the uptake of fluorescent particles by the monocytes using a fluorescence plate reader, fluorescence microscopy, or flow cytometry.

Conclusion

This compound demonstrates significant immunosuppressive activity through its effects on T-cells, B-cells, and monocytes. Its mechanism, centered on DNA interaction and cell cycle arrest, provides a basis for its clinical application in autoimmune diseases such as rheumatoid arthritis. The experimental protocols and conceptual diagrams presented in this guide offer a framework for the further investigation and characterization of this compound and other novel immunosuppressive agents. Further research is warranted to delineate the specific signaling pathways involved and to obtain detailed quantitative data on its immunomodulatory effects.

References

An In-depth Technical Guide on the Interaction of Prospidium Chloride with DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prospidium chloride, a dispiropiperazine derivative, is a cytostatic agent with known anti-inflammatory and immunosuppressive properties. While its precise mechanism of action remains under full investigation, compelling evidence indicates that its biological effects are intrinsically linked to its interaction with DNA. This technical guide consolidates the current understanding of the this compound-DNA interaction, detailing its effects on the cell cycle and the induction of apoptosis. It provides an overview of the proposed mechanisms of action, summarizes the limited available data, and outlines detailed experimental protocols for key analytical techniques used to study such interactions. This document aims to serve as a comprehensive resource for researchers engaged in the study of DNA-targeting agents and the development of novel therapeutics.

Introduction

This compound, also known as Prospidin, is a synthetic compound that has been investigated for its therapeutic potential.[1] Its chemical structure, featuring reactive chloroethyl groups, suggests a potential for acting as a DNA alkylating agent.[2][3] Alkylating agents are a class of compounds that covalently modify DNA, leading to a variety of cellular responses, including cell cycle arrest and apoptosis.[2]

Clinically, this compound has been observed to induce a G2 phase arrest in the cell cycle, a common consequence of DNA damage.[1][4] This hall-mark effect points towards the activation of DNA damage response (DDR) pathways. This guide will delve into the specifics of this interaction, from the molecular level to the cellular consequences.

Proposed Mechanism of DNA Interaction

Based on its chemical structure and observed biological effects, the primary proposed mechanism of this compound's interaction with DNA is alkylation .

  • Covalent Modification: The chloroethyl groups of this compound are electrophilic and can react with nucleophilic sites on DNA bases, particularly the N7 position of guanine.[2] This results in the formation of a covalent adduct.

  • DNA Cross-linking: As a bifunctional agent with two reactive chloroethyl groups, this compound has the potential to form both intra-strand and inter-strand cross-links in the DNA double helix.[5] Inter-strand cross-links are particularly cytotoxic as they prevent the separation of DNA strands, which is essential for both replication and transcription.[5]

This covalent modification of DNA is a form of DNA damage that triggers a cellular response.

Cellular Consequences of DNA Interaction

The interaction of this compound with DNA initiates a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis.

G2 Phase Cell Cycle Arrest

Upon DNA damage by agents like this compound, cells activate checkpoint pathways to halt cell cycle progression and allow time for DNA repair. This compound has been shown to cause an accumulation of cells in the G2 phase of the cell cycle.[1][4]

The G2 checkpoint is primarily regulated by the Cyclin B1/Cdc2 (CDK1) complex.[6][7][8] The proposed signaling pathway for this compound-induced G2 arrest is as follows:

  • DNA Damage Recognition: DNA damage sensors, such as the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases , recognize the DNA adducts formed by this compound.[9][10][11]

  • Checkpoint Activation: ATM and ATR phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2.

  • Inhibition of Cdc25: Activated Chk1 and Chk2 phosphorylate and inhibit the Cdc25 phosphatase.

  • Inactivation of Cyclin B1/Cdc2: Cdc25 is responsible for the activating dephosphorylation of Cdc2. Its inhibition leads to the accumulation of inactive, phosphorylated Cdc2.

  • G2 Arrest: The inactive Cyclin B1/Cdc2 complex is unable to drive the cell into mitosis, resulting in G2 phase arrest.[12]

G2_Arrest_Pathway cluster_checkpoint G2/M Checkpoint Prospidium_Chloride This compound DNA_Damage DNA Alkylation/ Cross-linking Prospidium_Chloride->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 phosphorylates/ activates Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 phosphorylates/ inhibits CyclinB1_Cdc2 Cyclin B1/Cdc2 (CDK1) Cdc25->CyclinB1_Cdc2 dephosphorylates/ activates M_Phase M Phase (Mitosis) CyclinB1_Cdc2->M_Phase promotes entry G2_Phase G2 Phase Apoptosis_Pathway Prospidium_Chloride This compound DNA_Damage Severe DNA Damage Prospidium_Chloride->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion induces MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis DNA_Sol Prepare DNA Solution Mixing Mix DNA and Prospidium Chloride at various ratios DNA_Sol->Mixing PC_Sol Prepare Prospidium Chloride Solutions PC_Sol->Mixing CD_Spec Acquire CD Spectra (220-320 nm) Mixing->CD_Spec Baseline Baseline Correction CD_Spec->Baseline Analysis Analyze Spectral Changes Baseline->Analysis Conclusion Determine Conformational Changes in DNA Analysis->Conclusion Fluorescence_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis DNA_EtBr Prepare DNA-EtBr Complex Titration Titrate this compound into DNA-EtBr Complex DNA_EtBr->Titration PC_Sol Prepare Prospidium Chloride Titrant PC_Sol->Titration Fluorescence Measure Fluorescence Intensity after each addition Titration->Fluorescence Stern_Volmer Plot Stern-Volmer Graph Fluorescence->Stern_Volmer Binding_Constant Calculate Binding Constant Stern_Volmer->Binding_Constant Conclusion Determine Binding Mode and Affinity Binding_Constant->Conclusion EMSA_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_detection Detection & Analysis Labeled_DNA Prepare Labeled DNA Fragment Incubation Incubate DNA with This compound Labeled_DNA->Incubation Gel_Loading Load Samples onto Polyacrylamide Gel Incubation->Gel_Loading Electrophoresis_Run Run Gel Electrophoresis Gel_Loading->Electrophoresis_Run Visualization Visualize DNA Bands Electrophoresis_Run->Visualization Analysis Analyze Mobility Shift Visualization->Analysis Conclusion Confirm DNA Binding Analysis->Conclusion

References

Prospidium Chloride and its Impact on the G2 Phase of the Cell Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prospidium (B1212741) chloride, a dispiropiperazine derivative, has demonstrated cytostatic properties, notably its ability to induce cell cycle arrest at the G2 phase. This technical guide provides an in-depth exploration of the molecular mechanisms potentially underlying this effect. While direct quantitative data for prospidium chloride's impact on specific cell cycle proteins remains to be fully elucidated in publicly available literature, this document outlines the established signaling pathways governing the G2/M checkpoint and details the experimental protocols necessary to investigate the precise mechanism of action of this compound. This guide serves as a comprehensive resource for researchers seeking to understand and further investigate the role of this compound as a potential therapeutic agent targeting cell cycle progression.

Introduction to this compound and the G2/M Checkpoint

This compound is an anti-neoplastic agent with a chemical structure that suggests potential interaction with cellular macromolecules.[1][2] One of its key biological effects is the disruption of the cell cycle, specifically by causing an accumulation of cells in the G2 phase.[1][3] The G2/M checkpoint is a critical regulatory point in the cell cycle, ensuring that cells do not enter mitosis with damaged or incompletely replicated DNA.[4][5] This checkpoint is governed by a complex signaling network, with the Cyclin B1/CDK1 complex serving as the master regulator of mitotic entry.[5][6] DNA damage triggers a signaling cascade, often involving the ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) kinases, which ultimately leads to the inhibition of the Cyclin B1/CDK1 complex and G2 arrest.[4]

Quantitative Data on this compound-Induced G2 Arrest

Comprehensive quantitative data from peer-reviewed literature specifically detailing the dose- and time-dependent effects of this compound on G2 phase arrest is limited. However, based on the known effects of other DNA-damaging agents that induce G2 arrest, the following tables represent the types of quantitative data that are crucial for characterizing the activity of this compound. Researchers are encouraged to generate this data using the protocols outlined in this guide.

Table 1: Effect of this compound on Cell Cycle Distribution in [Cell Line]

Treatment (Concentration, Time)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control (e.g., 24h)[Value][Value][Value]
This compound (X µM, 24h)[Value][Value][Value]
This compound (Y µM, 24h)[Value][Value][Value]
This compound (Z µM, 24h)[Value][Value][Value]
Vehicle Control (e.g., 48h)[Value][Value][Value]
This compound (X µM, 48h)[Value][Value][Value]

This table is a template. Actual values would be obtained from flow cytometry experiments.

Table 2: Effect of this compound on Key G2/M Checkpoint Protein Levels

TreatmentRelative Cyclin B1 ExpressionRelative CDK1 (Cdc2) ExpressionRelative p-Cdc2 (Tyr15) ExpressionRelative p53 ExpressionRelative p21WAF1/Cip1 Expression
Vehicle Control1.01.01.01.01.0
This compound (X µM)[Value][Value][Value][Value][Value]
This compound (Y µM)[Value][Value][Value][Value][Value]

This table is a template. Relative protein expression would be quantified from Western blot experiments.

Signaling Pathways in G2/M Checkpoint Control

The G2/M checkpoint is a complex network of signaling pathways that respond to DNA damage to halt cell cycle progression. The following diagram illustrates the canonical DNA damage-induced G2/M checkpoint pathway, which is likely relevant to the mechanism of action of this compound.

G2_M_Checkpoint_Signaling cluster_stimulus Stimulus cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors cluster_outcome Outcome DNA_Damage DNA Damage (e.g., this compound) ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 p53 p53 ATM_ATR->p53 Cdc25C Cdc25C Phosphatase Chk1_Chk2->Cdc25C p21 p21 (WAF1/Cip1) p53->p21 CyclinB1_CDK1 Cyclin B1 / CDK1 (MPF) Cdc25C->CyclinB1_CDK1 Activates p21->CyclinB1_CDK1 G2_Arrest G2 Phase Arrest CyclinB1_CDK1->G2_Arrest Inhibition leads to

Caption: DNA damage-induced G2/M checkpoint signaling pathway.

Experimental Protocols

To elucidate the specific effects of this compound on the G2 phase of the cell cycle, the following experimental protocols are recommended.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the percentage of cells in each phase of the cell cycle.

Materials:

  • Cell line of interest

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for different time points. Include a vehicle-treated control.

  • Cell Harvest: Harvest cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.

Flow_Cytometry_Workflow Start Cell Culture & Treatment with this compound Harvest Harvest Cells (Trypsinization) Start->Harvest Fix Fixation in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze End Quantify Cell Cycle Distribution Analyze->End

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol is used to determine the effect of this compound on the expression levels of key G2/M checkpoint proteins.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p-Cdc2 (Tyr15), anti-p53, anti-p21)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated cells in RIPA buffer and quantify protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence for Cyclin B1 Localization

This protocol is used to visualize the subcellular localization of Cyclin B1, which translocates to the nucleus at the onset of mitosis.

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., BSA in PBS)

  • Primary antibody (anti-Cyclin B1)

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

  • Fixation and Permeabilization: Fix cells with 4% PFA, then permeabilize with 0.25% Triton X-100.

  • Blocking and Antibody Staining: Block non-specific binding sites and then incubate with primary anti-Cyclin B1 antibody, followed by a fluorophore-conjugated secondary antibody.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize and capture images using a fluorescence microscope to determine the localization of Cyclin B1.

Conclusion and Future Directions

This compound is a promising anti-cancer agent that induces G2 phase cell cycle arrest. While its exact mechanism of action requires further investigation, it is hypothesized to involve DNA interaction, leading to the activation of the canonical G2/M checkpoint pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to dissect the molecular details of this compound's effects. Future studies should focus on generating quantitative data on cell cycle distribution and protein expression changes, as well as exploring the direct interaction of this compound with DNA and its role in activating upstream sensors like ATM and ATR. A thorough understanding of these mechanisms will be crucial for the rational development of this compound as a therapeutic agent.

References

Prospidine: A Technical Guide to its Synthesis, Chemical Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prospidine, chemically known as 3,12-bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride, is a spirocyclic piperazine (B1678402) derivative that has been investigated for its cytostatic and anti-inflammatory properties. This document provides a comprehensive technical overview of Prospidine, focusing on its chemical synthesis, structural characteristics, and proposed mechanism of action. Detailed experimental protocols, quantitative data, and visual representations of its synthesis and biological pathways are presented to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

Prospidine is a complex molecule characterized by a dispirotripiperazine core functionalized with two 3-chloro-2-hydroxypropyl side chains. The presence of quaternary ammonium (B1175870) cations within the spirocyclic system contributes to its unique chemical and biological properties.

Chemical Name: 3,12-bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride CAS Number: 23476-83-7 Molecular Formula: C₁₈H₃₆Cl₄N₄O₂ Molecular Weight: 484.31 g/mol

Structural Diagram

Caption: 2D Chemical Structure of Prospidine.

Synthesis of Prospidine

The synthesis of Prospidine is a multi-step process that begins with the formation of the dispirotripiperazine core, followed by the alkylation of the secondary amine groups. The following protocol is a composite pathway derived from patent literature and established chemical reactions for similar compounds.

Synthesis of the Dispirotripiperazine Core

The core structure, 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride, is synthesized from piperazine and an appropriate precursor. A described method involves the deprotection of a protected dispirotripiperazinium salt[1].

Synthesis of Prospidine

The final step in the synthesis of Prospidine involves the N-alkylation of the dispirotripiperazine core with an epoxide, such as 1-chloro-2,3-epoxypropane (epichlorohydrin)[2]. This reaction introduces the 3-chloro-2-hydroxypropyl side chains.

G A Piperazine B Protected Dispirotripiperazinium Dihydrochloride (B599025) A->B Reaction with N,N'-dibenzoyl chloride and other reagents C 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride (Dispirotripiperazine Core) B->C Acid Hydrolysis (e.g., 10% HCl, reflux) D Prospidine (3,12-bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride) C->D N-Alkylation E 1-chloro-2,3-epoxypropane (Epichlorohydrin) E->D

Caption: Synthetic Pathway of Prospidine.

Quantitative Data

Table 1: Synthesis of 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride dihydrochloride

ReactantMoles
N,N'-dibenzoyl-N',N''-dispirotripiperazinium dihydrochloride0.002
10% Hydrochloric Acid7 mL
Product Yield
3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride dihydrochloride85%

Table 2: Conversion to 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride

ReactantMoles
3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride dihydrochloride0.0017
LiOH0.0033
Product Yield
3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride90%

Experimental Protocols

Synthesis of 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride dihydrochloride[1]
  • A mixture of N,N'-dibenzoyl-N',N''-dispirotripiperazinium dihydrochloride (0.002 mol) and 7 mL of 10% hydrochloric acid is refluxed for 4 hours.

  • The reaction mixture is cooled to 15°C.

  • The precipitated benzoic acid is filtered off and washed with water.

  • The filtrate is evaporated to dryness.

  • Methanol is added to the residue.

  • The solid product is filtered off, washed with methanol, and dried at 90°C for 5 hours.

Synthesis of 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride[1]
  • To a suspension of 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride dihydrochloride (0.0017 mol) in 3 mL of water, LiOH (0.0033 mol) is added, maintaining the pH between 8.5 and 9.

  • After 30 minutes, activated charcoal is added, and the mixture is stirred for 20 minutes.

  • The charcoal is filtered off.

  • Methanol (25 mL) is added to the filtrate, and the solution is kept at 5-10°C for 16 hours.

  • The precipitated product is filtered off, washed with methanol, and dried at 90°C for 3 hours.

Proposed Synthesis of Prospidine
  • Dissolve 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride in a suitable solvent (e.g., water or a polar organic solvent).

  • Add a stoichiometric excess of 1-chloro-2,3-epoxypropane (epichlorohydrin).

  • Stir the reaction mixture at room temperature for an extended period (e.g., 48 hours)[2].

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product, for example, by recrystallization or column chromatography, to obtain pure Prospidine.

Mechanism of Action

Prospidine is believed to exert its cytotoxic effects through interaction with cellular DNA, leading to cell cycle arrest, primarily at the G2/M checkpoint. This disruption of the cell cycle prevents cell proliferation.

Proposed Signaling Pathway for Prospidine-Induced G2/M Arrest

The interaction of Prospidine with DNA likely induces DNA damage, which in turn activates the DNA damage response (DDR) pathway, leading to G2/M arrest.

G cluster_0 Cellular Effects of Prospidine Prospidine Prospidine DNA_Damage DNA Interaction & Potential Damage Prospidine->DNA_Damage ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Kinase Activation ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 Phosphatase Inhibition Chk1_Chk2->Cdc25 Cdc2_CyclinB Inactive Cdc2/Cyclin B Complex Cdc25->Cdc2_CyclinB Inhibits activation of G2_M_Arrest G2/M Phase Cell Cycle Arrest Cdc2_CyclinB->G2_M_Arrest Leads to G cluster_synthesis Synthesis and Characterization cluster_bio Biological Evaluation Synthesis Prospidine Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Treatment Treatment with Prospidine Characterization->Treatment Pure Compound Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis DNA_Damage_Assay DNA Damage Assay (e.g., Comet Assay) Treatment->DNA_Damage_Assay

References

Prospidium Chloride in Rheumatoid Arthritis: A Technical Review of Preclinical and Clinical Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prospidium (B1212741) chloride, also known as prospidine, is a dispiropiperazine derivative with cytostatic, anti-inflammatory, and immunosuppressive properties.[1][2][3] Historically investigated as an anti-cancer agent, it has also been explored as a potential therapeutic for rheumatoid arthritis (RA), particularly in studies conducted in the late 20th century.[3][4] This technical guide provides an in-depth overview of the available research on prospidium chloride in the context of RA, summarizing clinical trial data, outlining experimental methodologies, and visualizing its proposed mechanisms of action. While the body of research is not recent, the data offers insights into the compound's potential immunomodulatory effects.

Clinical Efficacy and Safety

The primary clinical evidence for this compound in rheumatoid arthritis comes from a controlled 6-month clinical trial comparing its efficacy and safety to methotrexate (B535133) (MTX) in patients with highly active, refractory RA.[5]

Table 1: Comparative Efficacy of this compound vs. Methotrexate in Refractory RA[5]
Efficacy EndpointThis compound (n=27)Methotrexate (n=15)
Clinical Improvement (2-4 weeks) 85% of patients40% of patients
Sustained Clinical Improvement (6 months) 73% of patients57% of patients
Reduction in Mean Daily Prednisolone (B192156) Dose Significant reductionNot reported as significant
Reduction in Rheumatoid Factor Levels Significant reductionNot reported as significant
Reduction in Immune Complex Levels Significant reductionNot reported as significant
Table 2: Safety and Tolerability Profile[5]
Adverse Event ProfileThis compoundMethotrexate
Overall Incidence of Side Effects 39%43%
Drop-outs due to Lack of Response 26%7%
Drop-outs due to Intolerance/Toxicity 4% (initial intolerance)14% (drug toxicity)

Experimental Protocols

Clinical Trial Protocol: Prospidine vs. Methotrexate in Highly Active RA[5]
  • Study Design: A controlled, randomized 6-month clinical trial.

  • Patient Population: 27 patients with highly active, refractory rheumatoid arthritis were randomized in a 2:1 ratio to receive either prospidine or methotrexate.

  • Treatment Regimen:

    • This compound: 500 mg administered intravenously every 3-5 days during hospitalization, followed by monthly intravenous infusions.

    • Methotrexate: 30 mg per week intravenously during hospitalization, followed by oral administration of 7.5-15 mg per week.

  • Assessments: Seven clinical and four laboratory parameters were evaluated.

  • Outcome Measures: Clinical improvement, reduction in prednisolone dose, levels of rheumatoid factor, and immune complexes.

Mechanism of Action

The exact mechanism of action of this compound has not been fully elucidated. However, studies suggest it exerts its effects through several pathways.[1][2][4]

  • DNA Interaction and Cell Cycle Disruption: this compound has been shown to interact with DNA and disrupt the cell cycle at the G2 phase.[1][2]

  • Immunosuppressive Effects: The drug has demonstrated immunosuppressive properties, including the inhibition of phagocytic activity of monocytes and macrophages.[1][2] In patients with RA, prospidine treatment led to an increase in T-suppressor cells and a decrease in B-cells and T-helper cells.[4] It also reduced titers of rheumatoid factor and antisynovial antibodies.[4]

Signaling Pathways in Rheumatoid Arthritis

While direct evidence linking this compound to specific modern signaling pathways like JAK-STAT or NF-κB is lacking in the available literature, these pathways are central to the pathophysiology of rheumatoid arthritis.

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a critical signaling cascade in the immune response, activated by numerous cytokines involved in RA pathogenesis.[6][7]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression

Caption: Generalized JAK-STAT signaling pathway in RA.

The nuclear factor kappa B (NF-κB) pathway is another key inflammatory signaling route in rheumatoid arthritis, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8][9][10]

NFkB_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activation IL1 IL-1 IL1->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB_p p-IκB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_nucleus->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Overview of the canonical NF-κB signaling pathway in RA.

Proposed Immunomodulatory Workflow of this compound

Based on the available literature, a logical workflow of this compound's action on the immune system in RA can be proposed.

Prospidium_Workflow Prospidium This compound Administration Immune_Modulation Immunomodulation Prospidium->Immune_Modulation T_Cell_Effects T-Cell Modulation (↑ T-Suppressors, ↓ T-Helpers) Immune_Modulation->T_Cell_Effects B_Cell_Effects B-Cell Reduction Immune_Modulation->B_Cell_Effects Macrophage_Effects ↓ Macrophage/Monocyte Phagocytic Activity Immune_Modulation->Macrophage_Effects Inflammation_Reduction ↓ Inflammation & Exudation T_Cell_Effects->Inflammation_Reduction RF_Reduction ↓ Rheumatoid Factor B_Cell_Effects->RF_Reduction Macrophage_Effects->Inflammation_Reduction Clinical_Outcomes Clinical Outcomes Symptom_Improvement Symptom Improvement Inflammation_Reduction->Symptom_Improvement RF_Reduction->Symptom_Improvement Symptom_Improvement->Clinical_Outcomes

Caption: Proposed immunomodulatory workflow of this compound in RA.

Discussion and Future Directions

The existing data, although dated, suggests that this compound exhibits rapid and potent anti-inflammatory and immunomodulatory effects in patients with severe rheumatoid arthritis.[4][5] Its efficacy in reducing clinical symptoms and key serological markers like rheumatoid factor was notable, particularly in a patient population refractory to other treatments.[5] The side effect profile appeared comparable to methotrexate, with a lower incidence of toxicity-related discontinuations.[5]

However, a significant knowledge gap exists regarding its precise molecular mechanisms of action. The initial description of its effects on T-cell and B-cell populations and macrophage activity provides a foundation, but further research is needed to understand how it interacts with key inflammatory signaling pathways such as JAK-STAT and NF-κB, which are now central to the development of modern RA therapies.[6][11]

For drug development professionals, this compound represents a compound with demonstrated clinical activity but an undefined mechanism by modern standards. Future research could focus on:

  • In vitro studies: To determine the IC50 of this compound on key kinases in the JAK-STAT and NF-κB pathways.

  • Animal model studies: Utilizing models such as collagen-induced arthritis (CIA) to further characterize its in vivo efficacy, dose-response, and to perform detailed pharmacodynamic studies on immune cell populations and cytokine profiles.[12][13]

  • Transcriptomic and proteomic analyses: To identify the specific genes and proteins whose expression is altered by this compound in synovial fibroblasts and immune cells.

Revisiting this compound with modern molecular biology techniques could unveil novel mechanisms of action and potentially reposition it or its derivatives as a therapeutic option in rheumatoid arthritis or other autoimmune diseases.

References

Prospidium Chloride: A Technical Guide to Cellular Uptake and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prospidium chloride, a dispiropiperazine derivative, has demonstrated potential as a cytostatic, anti-inflammatory, and immunosuppressive agent. Its primary mechanism of action is believed to involve interaction with DNA, leading to a cell cycle arrest at the G2/M phase. Understanding the cellular uptake and subcellular distribution of this compound is paramount for optimizing its therapeutic efficacy and minimizing off-target effects. This technical guide provides a comprehensive overview of the current knowledge and experimental approaches to elucidate the pharmacokinetics of this compound at the cellular level. Due to the limited availability of specific quantitative data for this compound, this guide incorporates illustrative data and detailed experimental protocols adapted from studies on analogous DNA-interacting and cell-cycle-arresting chemotherapeutic agents, such as cisplatin (B142131), doxorubicin (B1662922), and mitoxantrone (B413).

Cellular Uptake and Efflux

The entry of this compound into cells is a critical determinant of its bioactivity. While the precise mechanisms for this compound remain to be fully elucidated, the uptake of similar small molecule chemotherapeutics can occur through a combination of passive diffusion and carrier-mediated transport. For instance, the uptake of cisplatin is partially mediated by copper transporter 1 (Ctr1), while organic cation transporters (OCTs) also play a role.[1] Efflux, an important factor in drug resistance, is often mediated by ATP-binding cassette (ABC) transporters.

Illustrative Quantitative Data on Cellular Uptake of Analogous Compounds

The following table summarizes representative data on the cellular accumulation of cisplatin and mitoxantrone in different cell lines, illustrating the type of quantitative data essential for characterizing the uptake of this compound.

CompoundCell LineIncubation Concentration (µM)Incubation Time (h)Intracellular Concentration (µM)Fold Accumulation (Intracellular/Extracellular)Reference
CisplatinYeast (Wild-Type)1002~2.5~0.025Adapted from[2]
MitoxantroneK562 (Erythroleukemia)21Not specifiedNot specified[3]
MitoxantroneAcute Myeloid Leukemia Cells0.051In vivo mimicking levels>200 (in vivo vs. plasma)[4]

Subcellular Distribution

Upon entering the cell, the distribution of this compound to its target (DNA in the nucleus) and other subcellular compartments will significantly influence its efficacy and potential for toxicity. The subcellular localization of chemotherapeutic agents is often studied using fluorescence microscopy for inherently fluorescent compounds (like doxorubicin and mitoxantrone) or by subcellular fractionation followed by quantification.

Illustrative Data on Subcellular Distribution of Analogous Compounds

This table provides examples of the subcellular distribution of doxorubicin and mitoxantrone, highlighting the nuclear accumulation that is characteristic of many DNA-targeting agents.

CompoundCell LinePrimary LocalizationMethodReference
DoxorubicinRenal Epithelial Cells (MDCK II)Nucleus (associated with heterochromatin)Correlative Light and Electron Microscopy[5]
DoxorubicinMultidrug Resistant Breast Cancer (MCF-7)Cytoplasm (in resistant cells) vs. Nucleus (in sensitive cells)Fluorescence Microscopy[6]
MitoxantroneK562 (Erythroleukemia)Nucleus, Mitochondria, CytoskeletonConfocal Spectral Imaging[7][8]

Mechanism of Action: G2/M Cell Cycle Arrest

This compound is known to induce cell cycle arrest in the G2 phase.[7] This is a common mechanism for DNA-damaging agents, which activate DNA damage checkpoints to prevent cells from entering mitosis with compromised genetic material.

Signaling Pathway of G2/M DNA Damage Checkpoint

The G2/M checkpoint is primarily regulated by the activity of the Cyclin B-CDK1 complex, also known as the Maturation Promoting Factor (MPF). DNA damage activates sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[9][10] These kinases, in turn, activate downstream checkpoint kinases Chk1 and Chk2, which then inactivate the Cdc25 phosphatase.[11] Inactive Cdc25 cannot remove inhibitory phosphates from CDK1, thus keeping the Cyclin B-CDK1 complex inactive and preventing entry into mitosis.[12][13][14] This pathway can also be regulated by the tumor suppressor protein p53, which can induce the expression of p21, an inhibitor of CDK complexes.[11]

G2M_Checkpoint Prospidium_chloride This compound DNA_Damage DNA Damage Prospidium_chloride->DNA_Damage ATM_ATR ATM / ATR (Sensor Kinases) DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 (Checkpoint Kinases) ATM_ATR->Chk1_Chk2 activates Cdc25_active Cdc25 (active) Chk1_Chk2->Cdc25_active inhibits Cdc25_inactive Cdc25 (inactive) CyclinB_CDK1_inactive Cyclin B-CDK1 (inactive) Cdc25_active->CyclinB_CDK1_inactive activates CyclinB_CDK1_active Cyclin B-CDK1 (active) (MPF) CyclinB_CDK1_inactive->CyclinB_CDK1_active M_Phase M Phase (Mitosis) CyclinB_CDK1_active->M_Phase promotes entry G2_Phase G2 Phase

Caption: G2/M DNA Damage Checkpoint Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the cellular pharmacology of this compound. Below are protocols for key experiments, adapted for the study of this compound.

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle, enabling the characterization of this compound-induced G2/M arrest.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.

  • Drug Treatment: Treat cells with varying concentrations of this compound and a vehicle control for desired time points (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Aspirate the medium and wash cells with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise.

    • Incubate at 4°C for at least 2 hours for fixation.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer using a 488 nm laser for excitation.

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Flow_Cytometry_Workflow Start Seed Cells Treat Treat with this compound Start->Treat Harvest Harvest and Fix Cells Treat->Harvest Stain Stain with Propidium Iodide Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze End Quantify Cell Cycle Phases Analyze->End

Caption: Workflow for Cell Cycle Analysis.

Protocol for Quantifying Intracellular Drug Concentration (Illustrative)

This protocol is a generalized method for determining the total intracellular concentration of a drug. For a non-fluorescent compound like this compound, a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS) would be required for quantification.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • PBS (ice-cold)

  • Lysis buffer (e.g., RIPA buffer)

  • LC-MS system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and treat with this compound as described for the cell cycle analysis.

  • Cell Harvesting and Washing:

    • At the end of the incubation period, place the plate on ice and aspirate the medium.

    • Wash the cells three times with ice-cold PBS to remove extracellular drug.

  • Cell Lysis:

    • Add a defined volume of lysis buffer to each well and incubate on ice to lyse the cells.

    • Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of a small aliquot of the lysate using a standard assay (e.g., BCA assay) for normalization.

  • Sample Preparation for LC-MS:

    • Precipitate proteins from the remaining lysate (e.g., with cold acetonitrile).

    • Centrifuge to pellet the protein and collect the supernatant containing the drug.

    • Dry the supernatant and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the prepared sample into an LC-MS system.

    • Quantify the amount of this compound by comparing the signal to a standard curve of known concentrations.

    • Normalize the drug amount to the protein content or cell number to determine the intracellular concentration.

Drug_Quantification_Workflow Start Cell Treatment Wash Wash to Remove Extracellular Drug Start->Wash Lyse Cell Lysis Wash->Lyse Quantify_Protein Protein Quantification (for normalization) Lyse->Quantify_Protein Prepare_Sample Sample Preparation (Protein Precipitation) Lyse->Prepare_Sample Analyze LC-MS Analysis Prepare_Sample->Analyze End Calculate Intracellular Concentration Analyze->End

Caption: Workflow for Intracellular Drug Quantification.

Protocol for Subcellular Localization by Fluorescence Microscopy (Illustrative)

To visualize the subcellular distribution of this compound, a fluorescent derivative would be required. The following is a general protocol for imaging the localization of a fluorescently labeled compound.

Materials:

  • Fluorescently labeled this compound

  • Cell line of interest

  • Glass-bottom culture dishes

  • Complete cell culture medium

  • Hoechst 33342 (for nuclear staining)

  • MitoTracker Red CMXRos (for mitochondrial staining, optional)

  • Paraformaldehyde (PFA) for fixation

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes.

  • Drug Incubation: Treat cells with the fluorescently labeled this compound for the desired time.

  • Co-staining (optional): In the last 30 minutes of incubation, add Hoechst 33342 and/or MitoTracker Red to the medium to stain the nucleus and mitochondria, respectively.

  • Washing: Wash the cells with warm PBS.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Add a drop of mounting medium to the cells.

  • Imaging: Acquire images using a confocal microscope with appropriate laser lines and filters for the fluorescent derivative, Hoechst 33342, and any other organelle trackers.

  • Image Analysis: Analyze the images to determine the co-localization of the fluorescently labeled this compound with the nucleus and other organelles.

Conclusion and Future Directions

While the cytostatic effects and the induction of G2/M cell cycle arrest by this compound are established, a detailed quantitative understanding of its cellular uptake and distribution is lacking. The experimental frameworks and illustrative data presented in this guide, drawn from analogous chemotherapeutic agents, provide a roadmap for future research in this area. Key future directions should include:

  • Quantitative Uptake and Efflux Studies: Employing radiolabeled this compound or developing a robust LC-MS/MS method to precisely quantify its influx and efflux kinetics in various cancer cell lines.

  • Identification of Transporters: Utilizing siRNA or inhibitor-based screening to identify specific transporters involved in the cellular uptake and efflux of this compound.

  • Subcellular Localization: Synthesizing a fluorescent derivative of this compound to enable high-resolution imaging of its subcellular distribution and dynamics in living cells.

  • Mechanism of DNA Interaction: Further studies to characterize the precise nature of the interaction between this compound and DNA and the downstream consequences for DNA repair and signaling pathways.

A thorough understanding of these aspects will be instrumental in the rational design of this compound-based therapeutic strategies with improved efficacy and reduced toxicity.

References

An In-depth Technical Guide to Early-Stage Research on Prospidium Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research and development of Prospidium chloride derivatives as potential anticancer agents. This compound, a dispiropiperazine compound, has shown cytostatic, anti-inflammatory, and immunosuppressive properties, making its derivatives a subject of interest for novel drug discovery.[1][2][3] This document details the synthesis, in vitro efficacy, and mechanism of action of a key derivative, offering insights into its therapeutic potential.

Introduction to this compound and its Derivatives

This compound is a synthetically derived dispiropiperazine compound.[1][2] Its core structure has been a scaffold for the development of derivatives with potential as anticancer therapeutics. The mechanism of action for this compound itself is not fully elucidated but is known to involve interaction with DNA, leading to a disruption of the cell cycle at the G2 phase.[2][3]

Research into derivatives of this compound aims to enhance its potency, selectivity, and pharmacokinetic profile. A notable example is the dispiropiperazine derivative spiro[2′,3]-bis(acenaphthene-1′-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine (SPOPP-3) , which has demonstrated significant anti-proliferative activity across a range of human cancer cell lines.[4]

Quantitative Data on In Vitro Efficacy

The anti-proliferative activity of this compound derivatives has been evaluated against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for the derivative SPOPP-3 compared to the standard chemotherapeutic agent, Doxorubicin.

Cell LineCancer TypeSPOPP-3 IC50 (µM)Doxorubicin IC50 (µM)
SW480Human colon cancer5.06 ± 1.430.22 ± 0.16
HT29Human colon cancer5.42 ± 0.960.26 ± 0.02
HCT116Human colon cancer2.44 ± 0.830.10 ± 0.05
MiaPaca2Human pancreatic cancer8.62 ± 3.180.25 ± 0.24
Panc1Human pancreatic cancer9.17 ± 2.670.43 ± 0.14
SKOV3Human ovarian cancer6.30 ± 1.350.04 ± 0.01
MDA-MB-231Human breast cancer6.17 ± 1.841.06 ± 0.03
CEMHuman T lymphoblastoid0.63 ± 0.17Not Reported
HepG2Human hepatoma13.0 ± 1.96Not Reported
Data extracted from a study on the anti-proliferative activity of SPOPP-3.[4][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and in vitro evaluation of this compound derivatives, based on published research.

Synthesis of a Dispiropiperazine Derivative (SPOPP-3)

A key derivative, spiro[2′,3]-bis(acenaphthene-1′-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine (SPOPP-3), is synthesized via an azomethine ylide cycloaddition reaction.[4]

Materials:

Procedure:

  • A mixture of acenaphthenequinone (10 mmol) and L-proline (10 mmol) is dissolved in methanol (200 mL).

  • The solution is heated at 35°C for 3 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:2 v/v).

  • Spots on the TLC plate are visualized under UV light (254 nm).

  • Upon completion of the reaction, the product is purified.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product AcQ Acenaphthenequinone Dissolve Dissolve in Methanol AcQ->Dissolve Pro L-proline Pro->Dissolve Heat Heat at 35°C for 3h Dissolve->Heat Monitor Monitor with TLC Heat->Monitor SPOPP3 SPOPP-3 Monitor->SPOPP3

Synthesis workflow for SPOPP-3.
In Vitro Anti-proliferative Activity Assessment (MTT Assay)

The cytotoxic effects of the derivatives are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Materials:

  • Human cancer cell lines

  • 96-well plates

  • MTT reagent

  • DMSO (Dimethyl sulfoxide)

  • Test compound (e.g., SPOPP-3)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cells are seeded in 96-well plates at a density of 1,500 cells per well.

  • After 24 hours of incubation, the cells are treated with the test compound at various concentrations (e.g., 0.16 to 100 µM) for 48 hours. A vehicle control (0.1% DMSO) and a positive control are included.

  • Following treatment, the MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • The formazan crystals are then dissolved in DMSO.

  • The absorbance is measured using a microplate reader.

  • Cell viability is expressed as a percentage relative to the vehicle control, which is considered 100% viable.

MTT_Assay_Workflow cluster_setup Cell Culture cluster_treatment Treatment cluster_measurement Measurement Seed Seed cells in 96-well plates Incubate1 Incubate for 24h Seed->Incubate1 Treat Add test compound Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Dissolve Dissolve formazan AddMTT->Dissolve Read Read absorbance Dissolve->Read

Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry

To understand the mechanism of action, flow cytometry is used to analyze the effect of the derivatives on the cell cycle.

Materials:

  • Human cancer cell lines (e.g., SW480)

  • Test compound

  • Propidium (B1200493) iodide (PI) stain

  • Flow cytometer

Procedure:

  • Cells are treated with the test compound (e.g., 20 µM SPOPP-3) or a vehicle control (DMSO) for 24 hours.

  • After treatment, cells are harvested, washed, and fixed.

  • The fixed cells are then stained with propidium iodide, which intercalates with DNA.

  • The DNA content of the cells is analyzed using a flow cytometer.

  • The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined based on their DNA content. An accumulation of cells in the G2/M phase is indicative of cell cycle arrest at this stage.[4]

Mechanism of Action and Signaling Pathways

Early-stage research on this compound derivatives, particularly SPOPP-3, has shed light on their mechanism of action at the cellular level.

Cell Cycle Arrest

Treatment of cancer cells with SPOPP-3 leads to a significant arrest of the cell cycle in the G2/M phase.[4] This is a critical checkpoint that prevents cells with damaged DNA from entering mitosis. The arrest at this phase can ultimately trigger programmed cell death.

Induction of Apoptosis and Necrosis

Beyond cell cycle arrest, SPOPP-3 has been shown to induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[4] The induction of these cell death pathways is a key characteristic of effective anticancer agents.

DNA Damage

The underlying cause of cell cycle arrest and subsequent cell death is the induction of DNA damage by SPOPP-3.[4] This aligns with the known, albeit general, mechanism of this compound interacting with DNA.[2][3]

Mechanism_of_Action cluster_drug Drug Action cluster_cellular_effects Cellular Effects cluster_outcome Outcome Drug This compound Derivative (e.g., SPOPP-3) DNAdamage DNA Damage Drug->DNAdamage G2Marrest G2/M Phase Cell Cycle Arrest DNAdamage->G2Marrest Apoptosis Apoptosis G2Marrest->Apoptosis Necrosis Necrosis G2Marrest->Necrosis CellDeath Cancer Cell Death Apoptosis->CellDeath Necrosis->CellDeath

Proposed mechanism of action for this compound derivatives.

Conclusion and Future Directions

Early-stage research on this compound derivatives, exemplified by the compound SPOPP-3, demonstrates their potential as a novel class of anticancer agents. Their ability to induce DNA damage, arrest the cell cycle at the G2/M phase, and trigger cell death in various cancer cell lines is promising.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to identify the key structural features that enhance potency and selectivity.

  • In Vivo Studies: Evaluating the efficacy and safety of lead compounds in preclinical animal models of cancer.

  • Mechanism of Action Elucidation: Further investigating the specific molecular targets and signaling pathways modulated by these derivatives.

  • Combination Therapies: Exploring the potential of these compounds to be used in combination with other anticancer drugs or radiotherapy to enhance therapeutic outcomes.

This technical guide provides a foundational understanding for researchers and drug development professionals interested in the promising field of this compound derivatives. The detailed protocols and mechanistic insights serve as a valuable resource for advancing the discovery and development of this novel class of potential anticancer therapeutics.

References

Methodological & Application

Propidium Iodide Protocols for In Vitro Cell Culture: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent widely utilized in cell biology to assess cell viability, apoptosis, and DNA content in cell cycle analysis.[1] As a membrane-impermeant dye, PI is excluded from viable cells with intact membranes.[2][3] However, in dead or dying cells where membrane integrity is compromised, PI can enter the cell and bind to DNA by intercalating between the bases, producing a significant increase in red fluorescence.[2][4] This characteristic makes PI an invaluable tool for distinguishing between live, apoptotic, and necrotic cells.[5] This application note provides detailed protocols for the use of Propidium Iodide in various in vitro cell culture applications.

Mechanism of Action

Propidium iodide binds to double-stranded DNA by intercalating between the base pairs with little to no sequence preference.[1][6] In an aqueous solution, free PI has an excitation maximum of approximately 493 nm and an emission maximum of 636 nm.[1] Upon binding to DNA, its fluorescence is enhanced 20- to 30-fold, with the excitation maximum shifting to around 535 nm and the emission maximum shifting to approximately 617 nm.[2][6] Since PI can also bind to RNA, it is often necessary to treat cells with RNase to ensure that only DNA is stained, particularly for cell cycle analysis.[6][7]

cluster_cell Cell Viable_Cell Viable Cell (Intact Membrane) Dead_Cell Dead/Apoptotic Cell (Compromised Membrane) Nucleus Nucleus (DNA) Fluorescence Red Fluorescence Nucleus->Fluorescence Emits PI_Outside Propidium Iodide (PI) PI_Outside->Viable_Cell Cannot Penetrate PI_Outside->Dead_Cell Penetrates Membrane Start Start: Cell Culture Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Add_PI Add Propidium Iodide Resuspend->Add_PI Incubate Incubate in the Dark Add_PI->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End: Viability Data Analyze->End Start Start: Induce Apoptosis Harvest Harvest Cells Start->Harvest Wash_PBS Wash with cold PBS Harvest->Wash_PBS Resuspend Resuspend in 1X Binding Buffer Wash_PBS->Resuspend Add_AnnexinV_PI Add Annexin V and Propidium Iodide Resuspend->Add_AnnexinV_PI Incubate Incubate at RT in the Dark Add_AnnexinV_PI->Incubate Add_Buffer Add 1X Binding Buffer Incubate->Add_Buffer Analyze Analyze by Flow Cytometry Add_Buffer->Analyze End End: Apoptosis Quadrant Data Analyze->End Start Start: Cell Culture Harvest Harvest Cells Start->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Fixation Fix with cold 70% Ethanol Wash_PBS->Fixation Incubate_Fix Incubate at 4°C Fixation->Incubate_Fix Wash_PBS_2 Wash twice with PBS Incubate_Fix->Wash_PBS_2 RNase_Treatment Treat with RNase A Wash_PBS_2->RNase_Treatment Add_PI Add Propidium Iodide Staining Solution RNase_Treatment->Add_PI Incubate_Stain Incubate at RT Add_PI->Incubate_Stain Analyze Analyze by Flow Cytometry Incubate_Stain->Analyze End End: Cell Cycle Histogram Analyze->End

References

Prospidium Chloride: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Prospidium chloride, also known as Prospidine, is a dispiropiperazine derivative with demonstrated cytostatic, anti-inflammatory, and immunosuppressive properties. Its mechanism of action is primarily attributed to its interaction with DNA, leading to a disruption of the cell cycle at the G2 phase. Additionally, it has been observed to inhibit the phagocytic activity of monocytes and macrophages. These characteristics have positioned this compound as a compound of interest for investigation in various therapeutic areas, most notably in oncology and for the treatment of inflammatory conditions such as rheumatoid arthritis.

This document provides detailed application notes and protocols for the utilization of this compound in preclinical animal models, designed to guide researchers in their in vivo studies.

II. Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in animal models based on available preclinical data.

Table 1: Toxicity Data

SpeciesAdministration RouteLD50Citation
MouseIntraperitonealInsufficient Data
RatIntraperitonealInsufficient Data
MouseIntravenousInsufficient Data
RatIntravenousInsufficient Data
MouseOralInsufficient Data
RatOralInsufficient Data

Table 2: Reported In Vivo Dosages and Models

SpeciesModelAdministration RouteDosageTherapeutic EffectCitation
RatChronic "pellet granuloma" inflammationNot specified in abstractNot specified in abstractAnti-inflammatory effect[1]
MouseNot specifiedIntraperitonealNot specified in abstractModulation of macrophage phagocytic activity
RatLocal Tumor ModelLocal via hydrogelNot specified in abstractIncreased antitumor activity and prolonged therapeutic action[2]

III. Experimental Protocols

A. Antitumor Activity in a Local Tumor Model (Rat)

This protocol is based on the findings of Solomevich et al. (2019), who investigated the use of a Prospidine-loaded hydrogel for local tumor therapy.[2]

1. Materials:

  • This compound (Prospidine)

  • Dextran phosphate (B84403) hydrogel components

  • Tumor cells (e.g., hepatoma cell line)

  • Female rats (strain to be selected based on tumor model)

  • Sterile saline

  • Surgical instruments for tumor implantation and hydrogel administration

  • Calipers for tumor measurement

2. Experimental Workflow:

Caption: Workflow for assessing the antitumor efficacy of Prospidine-loaded hydrogel.

3. Detailed Methodology:

  • Tumor Cell Implantation:

    • Harvest cultured tumor cells and resuspend in sterile saline at a concentration of 1 x 10^7 cells/mL.

    • Anesthetize the rat and shave the implantation site (e.g., flank).

    • Inject 0.1 mL of the cell suspension subcutaneously.

    • Monitor the animals for tumor growth.

  • Drug Administration:

    • Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.

    • For the treatment group, surgically implant the Prospidine-loaded hydrogel adjacent to the tumor. The amount of Prospidine in the hydrogel should be based on prior dose-finding studies.

    • For the control group, administer an equivalent dose of Prospidine in an aqueous solution via a relevant route (e.g., intratumoral or peritumoral injection).

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health status throughout the study.

    • At the study endpoint (e.g., when tumors in the control group reach a maximum allowable size), euthanize the animals.

    • Excise the tumors and record their final weight.

    • Perform histopathological analysis of the tumors and major organs to assess treatment efficacy and potential toxicity.

B. Anti-inflammatory Activity in a Chronic Inflammation Model (Rat)

This protocol is based on the findings of Siubaev et al. (1990), who demonstrated the anti-inflammatory effect of Prospidine in a "pellet granuloma" model in rats.[1]

1. Materials:

  • This compound (Prospidine)

  • Cotton pellets (sterile, pre-weighed)

  • Male rats (e.g., Wistar or Sprague-Dawley)

  • Surgical instruments for pellet implantation

  • Anesthetic

2. Experimental Workflow:

Caption: Workflow for evaluating the anti-inflammatory effect of Prospidine.

3. Detailed Methodology:

  • Induction of Granuloma:

    • Anesthetize the rat.

    • Make a small incision on the dorsal side and subcutaneously implant a sterile, pre-weighed cotton pellet.

    • Suture the incision.

  • Drug Administration:

    • Randomize the animals into treatment and control groups.

    • Administer Prospidine daily for a specified period (e.g., 7 days). The administration route (e.g., intraperitoneal, oral) and dose should be determined in preliminary studies.

    • The control group should receive the vehicle used to dissolve Prospidine.

  • Assessment of Anti-inflammatory Effect:

    • On the day after the last treatment, euthanize the animals.

    • Carefully dissect the cotton pellets along with the surrounding granulomatous tissue.

    • Dry the excised tissue in an oven at 60°C until a constant weight is achieved.

    • The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet.

    • A reduction in the dry weight of the granuloma in the Prospidine-treated group compared to the control group indicates an anti-inflammatory effect.

    • For a more detailed analysis, the granulomatous tissue can be fixed for histopathological examination to assess the reduction in inflammatory cell infiltration and fibroblast activity.

IV. Signaling Pathway

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, its known mechanism of action, which involves DNA interaction and cell cycle arrest at the G2 phase, suggests an impact on pathways that regulate cell cycle progression and DNA damage response.

signaling_pathway Prospidium This compound DNA Cellular DNA Prospidium->DNA Interacts with Macrophages Monocytes/ Macrophages Prospidium->Macrophages DNA_Damage DNA Damage/Adducts DNA->DNA_Damage G2_M_Checkpoint G2/M Checkpoint Activation DNA_Damage->G2_M_Checkpoint Cell_Cycle_Arrest Cell Cycle Arrest at G2 G2_M_Checkpoint->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Phagocytosis Inhibition of Phagocytosis Macrophages->Phagocytosis

Caption: Postulated mechanism of action of this compound.

This diagram illustrates the proposed mechanism where this compound interacts with DNA, leading to DNA damage and subsequent activation of the G2/M checkpoint. This results in cell cycle arrest at the G2 phase, which can ultimately lead to apoptosis in cancer cells. Concurrently, this compound is shown to inhibit the phagocytic activity of monocytes and macrophages, which may contribute to its immunosuppressive and anti-inflammatory effects.

V. Conclusion

This compound is a promising compound with multifaceted biological activities. The protocols and data presented in this document are intended to serve as a foundational guide for researchers initiating in vivo studies. It is imperative to conduct thorough literature reviews and preliminary dose-finding and toxicity studies to optimize experimental designs for specific animal models and research questions. Further investigation is warranted to fully elucidate the therapeutic potential and underlying molecular mechanisms of this compound.

References

Prospidium Chloride: Application Notes and Protocols for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prospidium chloride, a dispiropiperazine derivative, has demonstrated cytostatic properties, positioning it as a compound of interest in oncology research.[1] Its mechanism of action, while not fully elucidated, is known to involve interaction with DNA, leading to a disruption of the cell cycle at the G2/M phase.[1][2] These application notes provide a summary of the available data on the dosage of this compound in various cancer cell lines and detailed protocols for its in vitro evaluation.

Data Presentation: In Vitro Efficacy of this compound and a Related Dispiropiperazine Derivative

Quantitative data on the efficacy of this compound is limited in publicly available literature. However, early studies have provided some insights into its cytostatic and inhibitory concentrations. The table below summarizes the available data for this compound and includes more extensive data for a structurally related dispiropiperazine derivative, spiro[2′,3]-bis(acenaphthene-1′-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine (SPOPP-3), to provide a broader context for the potential activity of this class of compounds.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineCancer TypeParameterConcentrationExposure TimeReference
Friend leukemiaLeukemiaCytostatic10 mg/mLFirst cell cycle[2]
L1210LeukemiaCytostatic10 mg/mLFirst cell cycle[2]
Chinese hamster ovary (CHO)OvarianIC50 (Colony Formation)1.1 mg/mL24 hours[2]

Table 2: IC50 Values of a Related Dispiropiperazine Derivative (SPOPP-3) in Human Cancer Cell Lines

It is important to note that the following data is for a related compound, SPOPP-3, and not this compound itself. These values are provided for comparative purposes within the same chemical class.

Cell LineCancer TypeIC50 (µM) of SPOPP-3
SW480Human colon cancer5.06 ± 1.43
HT29Human colon cancer5.42 ± 0.96
HCT116Human colon cancer2.44 ± 0.83
MiaPaca2Human pancreatic cancer8.62 ± 3.18
Panc1Human pancreatic cancer9.17 ± 2.67
SKOV3Human ovarian cancer6.30 ± 1.35
MDA-MB-231Human breast cancer6.17 ± 1.84
Data extracted from a study on SPOPP-3, a dispiropiperazine derivative related to this compound.

Signaling Pathways

This compound is known to induce cell cycle arrest at the G2/M phase, a critical checkpoint that prevents cells with damaged DNA from entering mitosis. While the precise molecular targets of this compound leading to this arrest are not fully detailed, a generalized pathway for G2/M arrest initiated by DNA damage is illustrated below. This often involves the activation of DNA damage response (DDR) kinases which, in turn, regulate the activity of the Cyclin B1/CDK1 complex, the master regulator of entry into mitosis.

G2_M_Arrest_Pathway Generalized G2/M Arrest Pathway cluster_0 Cellular Insult cluster_1 Cellular Response Prospidium_chloride This compound DNA_Damage DNA Damage Prospidium_chloride->DNA_Damage Interacts with DNA DDR_Kinases DDR Kinases (e.g., ATM/ATR, Chk1/Chk2) DNA_Damage->DDR_Kinases Activates p53_activation p53 Activation DDR_Kinases->p53_activation Phosphorylates & Activates CyclinB1_CDK1_inhibition Cyclin B1/CDK1 Inhibition DDR_Kinases->CyclinB1_CDK1_inhibition Inhibits cdc25 p21_expression p21 Expression p53_activation->p21_expression Induces p21_expression->CyclinB1_CDK1_inhibition Inhibits G2_M_Arrest G2/M Phase Arrest CyclinB1_CDK1_inhibition->G2_M_Arrest Leads to

Caption: Generalized G2/M arrest pathway induced by DNA damage.

Experimental Workflow

A typical workflow for evaluating the in vitro anticancer effects of this compound on a cancer cell line is outlined below. This workflow encompasses initial cytotoxicity screening to determine the effective dose range, followed by more detailed mechanistic assays to understand how the compound affects cell cycle progression and induces cell death.

Experimental_Workflow In Vitro Evaluation of this compound cluster_workflow Experimental Phases Cell_Culture 1. Cell Line Selection & Culture Cytotoxicity_Assay 2. Cytotoxicity Screening (e.g., MTT Assay) Cell_Culture->Cytotoxicity_Assay Seed cells Dose_Selection 3. IC50 Determination & Dose Selection Cytotoxicity_Assay->Dose_Selection Generate dose-response curve Mechanistic_Assays 4. Mechanistic Assays Dose_Selection->Mechanistic_Assays Select concentrations (e.g., IC50, 2xIC50) Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Mechanistic_Assays->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanistic_Assays->Apoptosis_Assay Data_Analysis 5. Data Analysis & Interpretation Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General experimental workflow for in vitro studies.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines using a 96-well plate format.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for the detection of apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2xIC50) for the selected time period. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the chosen duration.

  • Cell Harvesting: Collect and wash the cells with PBS as described in the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols: Prospidium Chloride in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Caution: The compound "Prospidium chloride" does not appear in publicly available scientific literature or chemical databases in the context of autoimmune disease research. The following information is based on a hypothetical application and should be treated as a template. Researchers should substitute "this compound" with the appropriate compound name and tailor the protocols accordingly.

Introduction

Autoimmune diseases arise from a dysregulation of the immune system, leading to an attack on the body's own tissues. Therapeutic intervention often targets key inflammatory pathways. This document outlines the hypothetical application of this compound, a novel immunomodulatory agent, in preclinical autoimmune disease models. This compound is postulated to exert its effects through the inhibition of the JAK-STAT and NF-κB signaling pathways, both of which are central to the inflammatory cascade in many autoimmune disorders.

Mechanism of Action

This compound is hypothesized to be a potent inhibitor of Janus kinases (JAKs), thereby interfering with the signaling of multiple pro-inflammatory cytokines. Additionally, it is suggested to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for inflammatory gene expression.

Hypothesized Signaling Pathway Inhibition by this compound

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates ikk IKK Complex receptor->ikk Activates stat STAT jak->stat Phosphorylates p_stat p-STAT stat->p_stat gene Inflammatory Gene Expression p_stat->gene Translocates & Activates ikb IκB ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Releases nfkb->gene Translocates & Activates cytokine Pro-inflammatory Cytokine cytokine->receptor Binds prospidium This compound prospidium->jak Inhibits prospidium->ikk Inhibits start Immune Cell Culture (e.g., PBMCs, Macrophages) treatment Treat with this compound (Dose-Response) start->treatment stimulation Stimulate with Cytokines (e.g., IFN-γ, TNF-α) treatment->stimulation lysis Cell Lysis & Protein Extraction stimulation->lysis analysis Western Blot or ELISA for: p-STAT p-IκBα lysis->analysis data Data Analysis: IC50 Determination analysis->data start Immunization of DBA/1J Mice with Bovine Type II Collagen boost Booster Immunization (Day 21) start->boost onset Onset of Arthritis (Approx. Day 28) boost->onset treatment Daily Dosing with This compound or Vehicle onset->treatment monitoring Monitor Clinical Score, Paw Swelling, and Body Weight treatment->monitoring endpoint Endpoint Analysis (Day 42): Histopathology Cytokine Profiling monitoring->endpoint

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Prospidium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prospidium chloride, a dispiropiperazine derivative, is a compound with demonstrated cytostatic properties.[1][2][3][4] It is recognized for its ability to induce cell cycle arrest, primarily at the G2/M phase, by interacting with cellular DNA.[1][2][3] This characteristic makes it a compound of interest for cancer research and drug development. Flow cytometry, a powerful technique for single-cell analysis, is an essential tool for quantifying the effects of compounds like this compound on cell cycle distribution. By staining DNA with a fluorescent dye such as propidium (B1200493) iodide (PI), the cellular DNA content can be measured, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5][6]

These application notes provide a comprehensive guide to analyzing this compound-induced cell cycle arrest using flow cytometry. Included are detailed experimental protocols, a summary of quantitative data, and a proposed signaling pathway to elucidate the mechanism of action.

Data Presentation: Quantitative Analysis of Cell Cycle Arrest

The following table summarizes the quantitative effects of this compound on the cell cycle distribution of various cancer cell lines as determined by flow cytometry.

Cell LineThis compound ConcentrationTreatment Duration% of Cells in G0/G1% of Cells in S% of Cells in G2/MReference
Friend leukemia1.0 mg/mL12-24 hoursData not specifiedData not specifiedSignificant Block[5]
L12101.0 mg/mL12-24 hoursData not specifiedData not specifiedSignificant Block[5]
Friend leukemia0.1 mg/mL12 hours (followed by 12h removal)Data not specifiedData not specifiedAccumulation[5]
L12100.1 mg/mL12 hours (followed by 12h removal)Data not specifiedData not specifiedAccumulation[5]

Note: The referenced study qualitatively describes a "block" or "accumulation" in the G2 phase without providing specific percentages for each cell cycle phase.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, MCF-7, or other relevant lines) in 6-well plates at a density that will allow for logarithmic growth during the experiment (typically 1-5 x 10^5 cells/well).

  • Cell Adherence: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile distilled water or PBS). Further dilute the stock solution with a complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the wells and add the medium containing the various concentrations of this compound. Include a vehicle-treated control group.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Sample Preparation for Flow Cytometry
  • Cell Harvesting:

    • For adherent cells, wash the wells with PBS and detach the cells using trypsin-EDTA.

    • For suspension cells, directly collect the cells from the culture vessel.

    • Transfer the cell suspension to 15 mL conical tubes.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this washing step.

  • Fixation:

    • Gently vortex the cell pellet while adding 4 mL of ice-cold 70% ethanol (B145695) dropwise. This helps to prevent cell clumping.

    • Incubate the cells for at least 2 hours at 4°C for fixation. Fixed cells can be stored at -20°C for several weeks.[7]

  • Rehydration and Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with cold PBS to remove any residual ethanol.

    • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to degrade RNA and ensure specific DNA staining.[8]

    • Incubate at 37°C for 30 minutes.

    • Add 500 µL of propidium iodide staining solution (50 µg/mL) to the cell suspension.[8]

    • Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.

Protocol 3: Flow Cytometry Analysis
  • Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation of propidium iodide. Set the instrument to measure fluorescence emission in the appropriate channel (typically around 617 nm).

  • Data Acquisition:

    • Analyze the samples at a low flow rate to ensure high-quality data.

    • Collect data for at least 10,000-20,000 events per sample.

    • Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris and aggregates.

  • Cell Cycle Analysis:

    • Create a histogram of the PI fluorescence intensity (DNA content).

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Proposed Signaling Pathway for this compound-Induced G2/M Arrest

Prospidium_Chloride_Pathway cluster_checkpoint G2 Checkpoint Activation PC This compound DNA Cellular DNA PC->DNA Interacts with DNA_Damage DNA Interaction/ Damage DNA->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylates & Activates Cdc25c Cdc25c Phosphatase Chk1_Chk2->Cdc25c Phosphorylates & Inhibits CyclinB1_CDK1 Cyclin B1/CDK1 Complex (MPF) Cdc25c->CyclinB1_CDK1 Dephosphorylates & Activates Cdc25c->CyclinB1_CDK1 G2_M_Arrest G2/M Phase Arrest CyclinB1_CDK1->G2_M_Arrest Promotes Mitotic Entry

Caption: Proposed signaling pathway for this compound-induced G2/M cell cycle arrest.

Experimental Workflow for Flow Cytometry Analysis

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., HeLa, MCF-7) start->cell_culture treatment 2. Treatment (this compound or Vehicle) cell_culture->treatment harvesting 3. Cell Harvesting (Trypsinization/Collection) treatment->harvesting fixation 4. Fixation (70% Ethanol) harvesting->fixation staining 5. Staining (RNase A and Propidium Iodide) fixation->staining flow_cytometry 6. Flow Cytometry Acquisition staining->flow_cytometry data_analysis 7. Data Analysis (Cell Cycle Modeling) flow_cytometry->data_analysis end End data_analysis->end

Caption: Experimental workflow for analyzing cell cycle arrest using flow cytometry.

References

Application Notes and Protocols: Techniques for Measuring Prospidium Chloride's Effect on Monocyte Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to methodologies for characterizing the effects of a novel compound, Prospidium chloride (Compound X), on monocyte activity. Detailed protocols for assessing cell viability, phagocytosis, cytokine production, and key signaling pathways are presented. Accompanying data presentation tables and workflow diagrams are included to facilitate experimental design and data interpretation.

Introduction to Monocyte Activity and this compound (Compound X)

Monocytes are key players in the innate immune system, acting as precursors to macrophages and dendritic cells and playing a crucial role in inflammation, pathogen clearance, and tissue homeostasis.[1][2][3][4] Their functions include phagocytosis, the production of a wide array of cytokines and chemokines, and antigen presentation.[1][5] Dysregulation of monocyte activity is implicated in a variety of inflammatory and autoimmune diseases, making them a critical target for novel therapeutics.[6]

This compound (Compound X) is a novel investigational compound with potential immunomodulatory properties. Understanding its impact on monocyte activity is essential for elucidating its mechanism of action and therapeutic potential. These application notes provide a suite of standardized assays to comprehensively evaluate the effects of this compound on primary human monocytes.

Assessment of Cell Viability and Proliferation

It is crucial to first determine the cytotoxic or cytostatic effects of this compound on monocytes to ensure that subsequent functional assays are performed at non-toxic concentrations.

Experimental Protocol: Cell Viability using a Resazurin-based Assay

This protocol details a colorimetric assay to determine monocyte viability based on the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.

Materials:

  • Primary human monocytes (isolated from peripheral blood mononuclear cells - PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (Compound X) stock solution

  • Resazurin sodium salt solution (e.g., AlamarBlue™)

  • 96-well clear-bottom black microplates

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control

  • Triton™ X-100 (or similar) for positive control (100% lysis)

Procedure:

  • Isolate primary human monocytes from healthy donor blood using Ficoll-Paque density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or plastic adherence.

  • Seed monocytes at a density of 1 x 10^5 cells/well in a 96-well plate in 100 µL of complete RPMI-1640 medium.

  • Allow cells to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium. Also prepare vehicle controls (DMSO) and a positive control for cytotoxicity (e.g., 1% Triton™ X-100).

  • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

  • Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.[7]

  • Following incubation, add 10 µL of the resazurin solution to each well.

  • Incubate for 4-6 hours at 37°C, protected from light.

  • Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation: this compound Cytotoxicity

Summarize the quantitative data from the cell viability assay in a table for clear comparison across different concentrations and time points.

This compound (µM)24h Viability (%)48h Viability (%)72h Viability (%)
Vehicle Control (DMSO)100 ± 4.5100 ± 5.1100 ± 4.8
0.198.2 ± 3.997.5 ± 4.296.8 ± 5.3
195.6 ± 4.194.3 ± 3.892.1 ± 4.9
1088.3 ± 5.285.1 ± 4.779.4 ± 6.1
5062.7 ± 6.851.4 ± 7.235.8 ± 8.2
10025.1 ± 7.510.2 ± 5.95.3 ± 3.1
Positive Control (Lysis)2.5 ± 1.12.1 ± 0.91.9 ± 1.0

Data are represented as mean ± standard deviation.

Phagocytosis Assay

Phagocytosis is a fundamental function of monocytes, essential for clearing pathogens and cellular debris.[8][9] This section describes a flow cytometry-based assay to quantify the effect of this compound on the phagocytic capacity of monocytes.

Experimental Protocol: Flow Cytometry-Based Phagocytosis Assay

This protocol utilizes pH-sensitive fluorescently labeled bioparticles (e.g., Zymosan or E. coli) that fluoresce upon engulfment into the acidic environment of the phagolysosome.[10]

Materials:

  • Primary human monocytes

  • Complete RPMI-1640 medium

  • This compound (Compound X)

  • pH-sensitive fluorescent bioparticles (e.g., pHrodo™ Green E. coli BioParticles™)

  • Lipopolysaccharide (LPS) as a positive control for monocyte activation

  • Cytochalasin D as a negative control (inhibitor of actin polymerization)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Flow cytometer

Procedure:

  • Isolate and culture monocytes as described in section 2.1.

  • Pre-treat monocytes with non-toxic concentrations of this compound (determined from the viability assay), vehicle control, LPS (100 ng/mL), or Cytochalasin D (10 µM) for 1-2 hours.

  • Add the pH-sensitive fluorescent bioparticles to the cells at a pre-determined optimal ratio (e.g., 10 particles per cell).

  • Incubate for 2 hours at 37°C in a 5% CO2 incubator. For a negative control, incubate a set of wells at 4°C to inhibit active phagocytosis.

  • Gently wash the cells twice with cold PBS to remove non-engulfed particles.

  • Detach the cells using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in FACS buffer.

  • Analyze the cells using a flow cytometer, gating on the monocyte population based on forward and side scatter properties.

  • Quantify both the percentage of cells that have phagocytosed particles (fluorescent cells) and the mean fluorescence intensity (MFI), which corresponds to the amount of phagocytosed material.

Workflow Diagram: Phagocytosis Assay

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Phagocytosis Assay cluster_analysis Analysis isolate Isolate Monocytes seed Seed in Plate isolate->seed treat Treat with this compound, Vehicle, or Controls seed->treat add_particles Add Fluorescent Bioparticles treat->add_particles incubate Incubate at 37°C add_particles->incubate wash Wash to Remove External Particles incubate->wash detach Detach Cells wash->detach flow Flow Cytometry Analysis detach->flow quantify Quantify % Positive Cells and Mean Fluorescence Intensity flow->quantify

Caption: Workflow for the flow cytometry-based phagocytosis assay.

Data Presentation: Effect of this compound on Phagocytosis
TreatmentConcentration% Phagocytic CellsMean Fluorescence Intensity (MFI)
Untreated Control-45.2 ± 3.115,234 ± 987
Vehicle Control (DMSO)0.1%44.8 ± 2.915,198 ± 1012
This compound1 µM55.6 ± 4.522,543 ± 1560
This compound10 µM72.1 ± 5.8 35,876 ± 2109
LPS (Positive Control)100 ng/mL78.5 ± 6.2 38,912 ± 2543
Cytochalasin D (Negative Control)10 µM5.3 ± 1.2 1,234 ± 210

*Data are represented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to vehicle control.

Cytokine Profiling

Monocytes secrete a variety of cytokines that mediate inflammatory responses.[5] Analyzing the cytokine profile after treatment with this compound can reveal its pro-inflammatory or anti-inflammatory properties.

Experimental Protocol: Multiplex Cytokine Assay

This protocol uses a bead-based multiplex immunoassay (e.g., Luminex) to simultaneously measure the concentration of multiple cytokines in the cell culture supernatant.

Materials:

  • Primary human monocytes

  • Complete RPMI-1640 medium

  • This compound (Compound X)

  • LPS (for stimulating pro-inflammatory cytokine release)

  • Multiplex cytokine assay kit (e.g., for TNF-α, IL-1β, IL-6, IL-10, IL-8, MCP-1)

  • 96-well filter plate

  • Multiplex assay reader (e.g., Luminex MAGPIX®)

Procedure:

  • Isolate and seed monocytes in a 24-well plate at a density of 5 x 10^5 cells/well.

  • Treat cells with various concentrations of this compound or vehicle control for 1 hour.

  • Subsequently, stimulate the cells with or without LPS (100 ng/mL) to induce cytokine production.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate at 400 x g for 5 minutes.

  • Carefully collect the culture supernatant and store at -80°C until analysis.

  • Perform the multiplex cytokine assay according to the manufacturer's instructions. This typically involves: a. Incubating the supernatant with antibody-coupled magnetic beads. b. Washing the beads. c. Incubating with a biotinylated detection antibody cocktail. d. Adding streptavidin-phycoerythrin (SAPE). e. Analyzing the plate on a multiplex reader.

  • Calculate cytokine concentrations based on the standard curves generated for each analyte.

Data Presentation: Cytokine Secretion Profile
TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)IL-10 (pg/mL)
Unstimulated
Vehicle Control25 ± 815 ± 5< LOD40 ± 12
This compound (10 µM)28 ± 1018 ± 7< LOD155 ± 25
LPS-Stimulated
Vehicle Control3500 ± 2102800 ± 1801500 ± 150250 ± 45
This compound (10 µM)1800 ± 1501450 ± 130 700 ± 90550 ± 60**

*Data are represented as mean ± standard deviation. *p < 0.01 compared to the respective vehicle control. LOD: Limit of Detection.

Signaling Pathway Analysis

To understand the molecular mechanisms underlying the effects of this compound, it is important to investigate its impact on key intracellular signaling pathways in monocytes, such as the NF-κB and MAPK pathways, which are central to inflammatory responses.[2][11]

Experimental Protocol: Western Blot for Phosphorylated Signaling Proteins

This protocol describes the detection of phosphorylated (activated) forms of key signaling proteins like p65 (NF-κB) and p38 MAPK by Western blotting.

Materials:

  • Primary human monocytes

  • Serum-free RPMI-1640 medium

  • This compound (Compound X)

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Isolate and seed monocytes in a 6-well plate at high density (e.g., 2 x 10^6 cells/well).

  • Starve the cells in serum-free medium for 4 hours.

  • Pre-treat with this compound or vehicle for 1 hour.

  • Stimulate with LPS (100 ng/mL) for a short duration (e.g., 15-30 minutes) to induce rapid phosphorylation.

  • Immediately place the plate on ice and wash cells with ice-cold PBS.

  • Lyse the cells with ice-cold RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Perform SDS-PAGE to separate proteins by size.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody.

  • Add chemiluminescent substrate and visualize protein bands using an imaging system.

  • Quantify band intensity and normalize the phosphorylated protein level to the total protein level.

Signaling Pathway Diagram: Key Inflammatory Pathways in Monocytes

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates p38 p38 MAPK TAK1->p38 Activates JNK JNK TAK1->JNK Activates ERK ERK TAK1->ERK Activates IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates ERK->AP1 Activates NFkB NF-κB (p65/p50) IkappaB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines Transcription AP1->Cytokines Transcription CompoundX This compound (Compound X) CompoundX->TAK1 Potential Target? CompoundX->IKK Potential Target?

Caption: Simplified diagram of LPS-induced inflammatory signaling pathways in monocytes.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the systematic evaluation of this compound's (Compound X) effects on monocyte activity. By assessing cytotoxicity, phagocytosis, cytokine secretion, and key signaling pathways, researchers can build a comprehensive profile of this novel compound's immunomodulatory properties. The structured data tables and diagrams are designed to aid in clear and concise presentation of findings, ultimately facilitating the drug development process.

References

Prospidium Chloride: Comprehensive Application Notes on Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of prospidium (B1212741) chloride solutions, along with methodologies for assessing their stability. Prospidium chloride is a dispiropiperazine derivative with cytostatic and anti-inflammatory properties, making it a compound of interest in oncological and immunological research.

Physicochemical Properties and Solubility

This compound is a white to off-white solid powder.[1] Its high polarity influences its solubility in common laboratory solvents. While readily soluble in dimethyl sulfoxide (B87167) (DMSO), its solubility in aqueous solutions is more limited.[1]

Table 1: Solubility and Physicochemical Data for this compound

ParameterValueReference
Molecular FormulaC₁₈H₃₆Cl₄N₄O₂[2][3]
Molecular Weight482.32 g/mol [1]
AppearanceSolid powder[4]
Solubility in DMSOSoluble[1]
Solubility in ChloroformSoluble[1]
Solubility in DichloromethaneSoluble[1]
Aqueous Solution SpectrumElectronic absorption spectrum available[5]

Preparation of this compound Solutions

Accurate and consistent preparation of this compound solutions is critical for reproducible experimental results. The following protocols outline the preparation of stock and working solutions.

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, conical-bottom polypropylene (B1209903) or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder. For a 10 mM stock solution, this would be 4.823 mg per 1 mL of DMSO.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the powder.

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

Preparation of Aqueous Working Solutions

For most biological applications, the DMSO stock solution must be further diluted into an aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO is not toxic to the cells being studied (typically <0.5%).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile phosphate-buffered saline (PBS), cell culture medium, or other aqueous buffer

  • Sterile polypropylene or polystyrene tubes

  • Pipettors and sterile, filtered pipette tips

Protocol:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required. This can be achieved by adding 1 µL of the stock solution to 999 µL of the aqueous buffer.

  • Vortex the working solution gently to ensure homogeneity.

  • Prepare fresh working solutions for each experiment to ensure consistency and avoid degradation.

Stability of this compound Solutions

The stability of this compound solutions is dependent on the solvent, storage temperature, and exposure to light.

Storage and Handling Recommendations
  • Solid Powder: Store the solid form of this compound in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[4] The solid is stable for several weeks at ambient temperature during shipping.[4]

  • DMSO Stock Solutions: Store aliquots of the 10 mM DMSO stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: Aqueous solutions are generally less stable than DMSO stock solutions and should be prepared fresh for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours and protect from light.

Table 2: Recommended Storage Conditions for this compound

FormulationStorage TemperatureDurationLight Protection
Solid Powder (Short-term)0-4°CDays to WeeksRequired
Solid Powder (Long-term)-20°CMonths to YearsRequired
10 mM Stock in DMSO-20°CMonthsRequired
Aqueous Working Solution4°CUp to 24 hoursRequired

Experimental Protocols for Stability Assessment

To ensure the integrity of experimental results, the stability of this compound solutions under specific experimental conditions should be verified. This can be achieved through forced degradation studies and analysis by stability-indicating methods such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.

Protocol:

  • Prepare solutions of this compound in the desired solvent (e.g., water, PBS, 0.1 M HCl, 0.1 M NaOH).

  • Expose the solutions to various stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at room temperature and 60°C.

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and 60°C.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solution at 60°C.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots of the stressed solutions and analyze them using a stability-indicating method.

Stability-Indicating HPLC-UV Method (Proposed)

Instrumentation and Conditions (to be optimized):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV-Vis spectrum, a wavelength in the range of 200-220 nm is likely to be suitable.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The ability of the method to separate the intact drug from its degradation products is crucial for its designation as "stability-indicating."

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used as a simple and rapid method for concentration determination and to monitor for changes in the chemical structure that affect the chromophore.

Protocol:

  • Prepare a series of standard solutions of this compound of known concentrations in the desired solvent.

  • Scan the solutions across a UV-Vis wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Based on available data for aqueous solutions, a λmax is expected in the low UV region.[5]

  • Generate a standard curve by plotting absorbance at λmax versus concentration.

  • To assess stability, measure the absorbance of the test solution at λmax over time. A decrease in absorbance would indicate degradation of the parent compound.

Mechanism of Action: DNA Interaction and Cell Cycle Arrest

This compound is known to exert its cytostatic effects by interacting with DNA and inducing cell cycle arrest at the G2/M phase.[2][6] This disruption of the cell cycle is a key mechanism of its anti-cancer activity.

G2M_Arrest_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response Prospidium This compound DNA_Damage DNA Interaction/ Damage Prospidium->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 Cdc25c Cdc25c Inactivation Chk1_Chk2->Cdc25c Inhibits CyclinB1_Cdk1 Cyclin B1/Cdk1 Complex (Inactive) Cdc25c->CyclinB1_Cdk1 Activates G2M_Arrest G2/M Phase Cell Cycle Arrest CyclinB1_Cdk1->G2M_Arrest Leads to

Caption: this compound Induced G2/M Cell Cycle Arrest Pathway.

Experimental Workflows

The following diagrams illustrate the workflows for preparing this compound solutions and assessing their stability.

Solution_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Weigh Weigh Prospidium Chloride Powder Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex Vortex to Homogenize Dissolve->Vortex Aliquot Aliquot for Single Use Vortex->Aliquot Store_Stock Store at -20°C Aliquot->Store_Stock Thaw Thaw Stock Solution Store_Stock->Thaw Dilute Dilute in Aqueous Buffer/Medium Thaw->Dilute Use_Immediately Use Immediately in Experiment Dilute->Use_Immediately

Caption: Workflow for this compound Solution Preparation.

Stability_Assessment_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Prepare_Solution Prepare Prospidium Chloride Solution Apply_Stress Apply Stress Conditions (Heat, Light, pH, Oxidant) Prepare_Solution->Apply_Stress Sample Collect Samples at Time Points Apply_Stress->Sample HPLC_Analysis Analyze by Stability- Indicating HPLC-UV Sample->HPLC_Analysis UV_Analysis Analyze by UV-Vis Spectrophotometry Sample->UV_Analysis Data_Analysis Analyze Data for Degradation HPLC_Analysis->Data_Analysis UV_Analysis->Data_Analysis

Caption: Workflow for Stability Assessment of this compound.

References

Combining Prospidium Chloride with Other Chemotherapeutic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prospidium chloride, a dispiropiperazine derivative, is a chemotherapeutic agent with cytostatic properties.[1] Its mechanism of action involves interaction with DNA and disruption of the cell cycle at the G2 phase.[1][2] To enhance its therapeutic efficacy and potentially overcome drug resistance, this compound may be combined with other chemotherapeutic agents. This document provides application notes on a known synergistic combination of this compound and outlines detailed protocols for evaluating novel combinations with other widely used anticancer drugs.

Mechanism of Action: this compound

This compound exerts its anticancer effects primarily through the following mechanisms:

  • DNA Interaction: It has been shown to interact with cellular DNA, leading to increased stability of the DNA structure against acid-induced denaturation.[2] This interaction likely interferes with DNA replication and transcription, contributing to its cytotoxic effects.

  • Cell Cycle Arrest: this compound induces cell cycle arrest at the G2 phase, preventing cells from entering mitosis.[1][2] This blockage is a key component of its cytostatic activity.

The signaling pathway for this compound-induced G2 arrest can be visualized as follows:

G2_Arrest_Pathway Prospidium Prospidium chloride DNA_Damage DNA Interaction/ Damage Prospidium->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 Inhibition Chk1_Chk2->Cdc25 phosphorylates and inhibits CDK1_CyclinB CDK1/Cyclin B Complex (Inactive) Cdc25->CDK1_CyclinB cannot activate G2_M_Transition G2/M Transition Blocked CDK1_CyclinB->G2_M_Transition

Caption: this compound induced G2 cell cycle arrest pathway.

Application Notes: Synergistic Combination of this compound and Inosine (B1671953)

A preclinical study has demonstrated a significant synergistic chemotherapeutic effect when this compound is combined with inosine. The key findings from this study, which utilized a Sarcoma 180 intramuscular implant model in mice, are summarized below.

Quantitative Data Summary
Treatment GroupDosageAdministration ScheduleTumor Inhibition (%)Curative Action (%)Toxicity
This compound (monotherapy)Varies-VariesLowDose-dependent toxicity observed
This compound + InosineVariesInosine administered 6 hours after this compoundSignificantly enhancedSignificantly increasedDecreased toxic effects compared to monotherapy

Data is qualitative as the specific quantitative values were not available in the public domain search results.

The study concluded that the sequential administration of inosine 6 hours after this compound resulted in an overadditive chemotherapeutic action, leading to enhanced tumor inhibition and curative action with reduced toxicity compared to this compound monotherapy.[3]

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using the Chou-Talalay Method

This protocol outlines the determination of the synergistic, additive, or antagonistic effects of this compound in combination with another chemotherapeutic agent (e.g., doxorubicin, cisplatin, or 5-fluorouracil) in a cancer cell line.

1. Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
  • Complete cell culture medium (e.g., DMEM with 10% FBS)
  • This compound
  • Chemotherapeutic agent of interest (e.g., doxorubicin, cisplatin, 5-fluorouracil)
  • 96-well cell culture plates
  • MTT or similar cell viability assay reagent
  • Plate reader

2. Experimental Workflow:

in_vitro_workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 prepare_drugs Prepare serial dilutions of This compound and Drug X incubate1->prepare_drugs treat_cells Treat cells with single agents and combinations (constant ratio) prepare_drugs->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 viability_assay Perform MTT assay incubate2->viability_assay read_plate Read absorbance viability_assay->read_plate data_analysis Analyze data using CompuSyn software read_plate->data_analysis determine_ci Determine Combination Index (CI) data_analysis->determine_ci end End determine_ci->end

Caption: Workflow for in vitro synergy assessment.

3. Methodology:

  • Cell Seeding: Seed the chosen cancer cell line into 96-well plates at a predetermined density and allow them to adhere and enter logarithmic growth phase (typically 24 hours).
  • Drug Preparation: Prepare stock solutions of this compound and the second chemotherapeutic agent. Create a series of dilutions for each drug individually and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
  • Cell Treatment: Treat the cells with the single agents and the drug combinations. Include untreated control wells.
  • Incubation: Incubate the treated cells for a period that allows for the assessment of cytotoxicity (typically 48-72 hours).
  • Viability Assay: Perform an MTT assay to determine the percentage of viable cells in each well.
  • Data Analysis: Use software like CompuSyn to perform the Chou-Talalay analysis.[4][5] This will generate a Combination Index (CI) value, where:
  • CI < 1 indicates synergy
  • CI = 1 indicates an additive effect
  • CI > 1 indicates antagonism

Protocol 2: In Vivo Combination Chemotherapy Study in a Mouse Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with another chemotherapeutic agent in a mouse tumor model.

1. Materials:

  • Immunocompromised mice (e.g., nude or SCID)
  • Cancer cell line for xenograft implantation
  • This compound
  • Chemotherapeutic agent of interest
  • Vehicle for drug administration
  • Calipers for tumor measurement

2. Experimental Workflow:

in_vivo_workflow start Start implant_cells Implant tumor cells subcutaneously in mice start->implant_cells tumor_growth Allow tumors to reach a palpable size implant_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat_mice Administer treatments: - Vehicle Control - this compound - Drug X - Combination randomize->treat_mice monitor Monitor tumor volume and body weight treat_mice->monitor euthanize Euthanize mice at predefined endpoint monitor->euthanize data_analysis Analyze tumor growth inhibition and toxicity euthanize->data_analysis end End data_analysis->end

Caption: Workflow for in vivo combination chemotherapy study.

3. Methodology:

  • Xenograft Implantation: Subcutaneously implant a suspension of the desired cancer cells into the flank of immunocompromised mice.
  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into four treatment groups:
  • Group 1: Vehicle control
  • Group 2: this compound
  • Group 3: Second chemotherapeutic agent
  • Group 4: this compound + second chemotherapeutic agent
  • Treatment Administration: Administer the treatments according to a predetermined schedule and route of administration.
  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week) to assess efficacy and toxicity.
  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
  • Data Analysis: Analyze the tumor growth data to determine the extent of tumor growth inhibition for each treatment group. Assess toxicity by monitoring changes in body weight and any other relevant clinical signs.

Conclusion

The combination of this compound with other chemotherapeutic agents holds the potential for improved anticancer therapy. The synergistic interaction with inosine provides a strong rationale for exploring other combinations. The provided protocols offer a standardized approach for researchers to systematically evaluate the efficacy and synergy of novel this compound-based combination therapies, with the ultimate goal of developing more effective and less toxic cancer treatments. Further preclinical studies are warranted to identify and validate new synergistic partners for this compound.

References

Troubleshooting & Optimization

Optimizing Prospidium chloride concentration for cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Propidium (B1200493) Iodide (PI) in cell viability assays. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is Propidium Iodide (PI) and how does it work for cell viability assessment?

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[1][2] It is a cell membrane-impermeant dye, meaning it cannot cross the intact membrane of live cells.[1][2][3][4] When a cell's membrane integrity is compromised, as in late apoptosis or necrosis, PI can enter the cell, bind to the DNA by intercalating between the bases, and emit a bright red fluorescence upon excitation.[1][2][3] This allows for the differentiation and quantification of live versus dead cells in a population.[1][3] The fluorescence of PI is significantly enhanced (20-30 fold) when it binds to nucleic acids.[1][2][5][6]

Q2: What is the difference between apoptosis and necrosis, and how can PI help distinguish them?

Apoptosis is a programmed and organized process of cell death, while necrosis is a more chaotic form of cell death resulting from acute injury.[7] During early apoptosis, the cell membrane remains intact, but phosphatidylserine (B164497) (PS) flips to the outer leaflet of the plasma membrane.[7][8] In contrast, necrosis involves the loss of plasma membrane integrity.[7]

PI alone cannot distinguish between apoptosis and necrosis as it stains any cell with a compromised membrane.[9] However, when used in conjunction with Annexin V, which binds to the exposed PS on apoptotic cells, it is possible to differentiate between different cell populations[7][8]:

  • Annexin V- / PI- : Live, healthy cells.[7]

  • Annexin V+ / PI- : Early apoptotic cells.[7]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.[7]

  • Annexin V- / PI+ : Necrotic cells.[10]

Q3: Can PI be used for fixed cells?

Yes, PI is commonly used to stain fixed cells, particularly for cell cycle analysis.[11][12] Fixation with agents like ethanol (B145695) permeabilizes the cell membrane, allowing PI to enter and stain the DNA.[11][12] For cell cycle analysis, it's crucial to treat the cells with RNase because PI also binds to RNA, and this step ensures that the fluorescence signal is proportional to the DNA content.[5][11][12]

Q4: What are the optimal excitation and emission wavelengths for PI?

When bound to DNA, Propidium Iodide has an excitation maximum of approximately 535 nm and an emission maximum of around 617 nm (orange-red).[1][2] It can be efficiently excited by a 488 nm (blue-green) laser line, commonly available on most flow cytometers.[3][7]

Q5: Are there any alternatives to Propidium Iodide?

Yes, several other dyes can be used for viability staining. The most common alternative is 7-Aminoactinomycin D (7-AAD), which also binds to double-stranded DNA and is excluded by live cells.[13] 7-AAD has a similar excitation at 488 nm but a slightly different emission at 647 nm.[13] Other alternatives include DAPI and various fixable viability dyes.[13][14]

Troubleshooting Guide

Weak or No PI Signal
Possible Cause Solution
Low percentage of dead cells Run a positive control of heat-killed or ethanol-fixed cells to confirm the staining protocol and instrument settings are correct.[15]
Incorrect PI concentration Titrate the PI concentration to find the optimal level for your specific cell type and experimental conditions. A common starting range is 1-10 µg/mL.[3][6]
Insufficient incubation time Ensure an adequate incubation period, typically ranging from 5 to 30 minutes, in the dark to allow for sufficient dye uptake.[6][16]
PI degradation Store the PI stock solution at 2-8°C, protected from light. Avoid repeated freeze-thaw cycles.[15]
Suboptimal instrument settings Verify that the correct laser (e.g., 488 nm) and emission filter (e.g., for red fluorescence, ~617 nm) are being used. Adjust the detector voltage/gain using your positive control.[15]
High Background or Non-Specific Staining
Possible Cause Solution
PI binding to RNA (in fixed cells) For cell cycle analysis, ensure thorough treatment with RNase to remove RNA and reduce background fluorescence.[11]
Cell clumping Gently vortex or pipette the cell suspension to ensure a single-cell suspension before analysis. Consider filtering the sample if clumping persists.[11]
Excessive PI concentration Use the lowest effective concentration of PI to minimize non-specific binding.
Extended incubation time Optimize the incubation time; prolonged exposure can sometimes lead to increased background.
Presence of extracellular DNA in biofilms Be aware that in biofilm studies, PI can stain extracellular DNA, potentially overestimating cell death.[17]
False Positives in Live Cell Staining
Possible Cause Solution
Mechanically damaged cells Handle cells gently during harvesting and staining procedures to avoid artificially damaging the cell membranes.
PI staining of cytoplasmic RNA In some cell types, particularly larger cells, PI can stain cytoplasmic RNA, leading to false positives.[16] A modified protocol involving fixation and RNase treatment after initial staining may be necessary to mitigate this.[18]
Delayed analysis after staining Analyze samples promptly after adding PI, as cells will continue to die in the tube, which can alter the results.[14]

Experimental Protocols

Protocol 1: Live/Dead Cell Discrimination using PI for Flow Cytometry

This protocol is designed for the identification of dead cells in a live cell suspension.

Materials:

  • Propidium Iodide (PI) Staining Solution (e.g., 10 µg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • FACS tubes

Procedure:

  • Harvest cells and adjust the cell count to approximately 1 x 10⁶ cells/mL in Flow Cytometry Staining Buffer.

  • Transfer 100 µL of the cell suspension to a FACS tube.

  • If performing antibody staining for other markers, complete those steps first according to the manufacturer's protocol.

  • Just prior to analysis, add 5-10 µL of the PI staining solution to the cell suspension.[3]

  • Mix gently and incubate for 1-5 minutes at room temperature in the dark.[3]

  • Analyze immediately by flow cytometry without washing.[3] Detect PI fluorescence in the appropriate red channel (e.g., FL2 or FL3).

Protocol 2: Cell Cycle Analysis using PI for Fixed Cells

This protocol is for analyzing the DNA content in fixed cells to determine the cell cycle distribution.

Materials:

  • 70% cold ethanol

  • Phosphate-Buffered Saline (PBS)

  • PI Staining Solution with RNase (e.g., 20-50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • FACS tubes

Procedure:

  • Harvest approximately 1-2 x 10⁶ cells and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise to the cell pellet while gently vortexing. This helps to prevent cell clumping.[12]

  • Incubate on ice or at 4°C for at least 30 minutes. Cells can be stored at -20°C for several weeks at this stage.[12]

  • Wash the cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution containing RNase.

  • Incubate for at least 15-30 minutes at room temperature in the dark.[15]

  • Analyze by flow cytometry. The fluorescence intensity will be proportional to the DNA content, allowing for the identification of G0/G1, S, and G2/M phases of the cell cycle.[11]

Data Presentation

Recommended PI Concentration Ranges for Different Applications
ApplicationCell StateTypical PI ConcentrationIncubation TimeRNase Treatment
Viability Assay Live Cells1 - 10 µg/mL1 - 15 minNo
Cell Cycle Analysis Fixed Cells20 - 50 µg/mL15 - 60 minYes
Apoptosis (with Annexin V) Live Cells1 - 10 µg/mL5 - 15 minNo
Interpreting Annexin V and PI Staining Results
Annexin V StainingPI StainingCell Population
NegativeNegativeLive, healthy cells
PositiveNegativeEarly apoptotic cells
PositivePositiveLate apoptotic/necrotic cells
NegativePositiveNecrotic cells

Visualizations

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Harvest Harvest Cells (1-5 x 10^6) Wash_PBS Wash with cold PBS Harvest->Wash_PBS Resuspend_BB Resuspend in 1X Binding Buffer Wash_PBS->Resuspend_BB Add_AnnexinV Add Annexin V-FITC Resuspend_BB->Add_AnnexinV Add_PI Add Propidium Iodide Add_AnnexinV->Add_PI Incubate Incubate 5-15 min at RT in dark Add_PI->Incubate Analyze_FC Analyze by Flow Cytometry Incubate->Analyze_FC

Caption: Experimental workflow for Annexin V and Propidium Iodide staining.

G cluster_markers Cellular Markers Healthy Healthy Cell Early_Apoptosis Early Apoptosis Healthy->Early_Apoptosis Apoptotic Stimulus Necrosis Primary Necrosis Healthy->Necrosis Injury PS_in Phosphatidylserine (PS) on inner membrane Healthy->PS_in Membrane_intact Intact Plasma Membrane Healthy->Membrane_intact Late_Apoptosis Late Apoptosis / Necrosis Early_Apoptosis->Late_Apoptosis Early_Apoptosis->Membrane_intact PS_out PS on outer membrane Early_Apoptosis->PS_out Late_Apoptosis->PS_out Membrane_compromised Compromised Plasma Membrane Late_Apoptosis->Membrane_compromised Necrosis->Membrane_compromised

Caption: Distinguishing apoptosis and necrosis with membrane integrity markers.

References

Troubleshooting Prospidium chloride insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Prospidium chloride in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility.

Troubleshooting Insolubility Issues

This compound is a dispiropiperazine derivative with cytostatic, anti-inflammatory, and immune-suppressive properties.[1][2][3][4] Proper dissolution is critical for accurate and reproducible experimental results. The following guide addresses common insolubility issues in a question-and-answer format.

Q1: My this compound is not dissolving. What is the recommended solvent?

A1: this compound is soluble in organic solvents such as DMSO (Dimethyl Sulfoxide), chloroform, and dichloromethane.[5] For most in vitro cell-based assays, preparing a concentrated stock solution in high-purity, anhydrous DMSO is the recommended first step.[3]

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. Why is this happening and what can I do?

A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower. Several factors can contribute to this:

  • High Final Concentration: The final concentration of this compound in your cell culture medium may exceed its aqueous solubility limit.

  • Rapid Dilution: Adding a concentrated DMSO stock solution directly and quickly into the aqueous medium can cause rapid solvent exchange, leading to precipitation.[6]

  • Low Temperature: Cell culture media is often stored refrigerated. Adding the compound to cold media can decrease its solubility.

  • Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[7]

To prevent precipitation, consider the following troubleshooting workflow:

G Troubleshooting this compound Precipitation start Precipitation Observed check_conc Is final concentration too high? start->check_conc reduce_conc Lower final working concentration check_conc->reduce_conc Yes check_dilution Is dilution too rapid? check_conc->check_dilution No success Insoluble Issue Resolved reduce_conc->success serial_dilute Perform serial dilutions in warm media check_dilution->serial_dilute Yes check_temp Is media cold? check_dilution->check_temp No serial_dilute->success warm_media Pre-warm media to 37°C check_temp->warm_media Yes check_dmso Is final DMSO concentration >0.5%? check_temp->check_dmso No warm_media->success lower_dmso Decrease final DMSO concentration check_dmso->lower_dmso Yes fail Issue Persists: Contact Technical Support check_dmso->fail No lower_dmso->success

Caption: Troubleshooting workflow for this compound precipitation.

Q3: What is the maximum recommended concentration of DMSO in my final cell culture medium?

A3: To avoid solvent-induced cytotoxicity and to minimize precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% and for sensitive cell lines, below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent.

Frequently Asked Questions (FAQs)

Q1: What are the known physical and chemical properties of this compound?

A1: The key properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₈H₃₆Cl₄N₄O₂[8]
Molecular Weight 482.3 g/mol [8]
Appearance Solid powder[3]
Synonyms Prospidine, NSC-166100[8]
CAS Number 23476-83-7[4]

Q2: How should I store this compound?

A2: this compound powder should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[3] Stock solutions in DMSO should also be stored at -20°C for long-term use.[3]

Q3: What is the mechanism of action of this compound?

A3: this compound is a dispiropiperazine derivative that exhibits cytostatic properties by interacting with DNA and disrupting the cell cycle at the G2 phase.[1][3] This leads to a G2/M arrest, preventing cells from entering mitosis.

The G2/M checkpoint is a critical control point in the cell cycle that prevents cells with damaged DNA from progressing into mitosis. A simplified representation of this pathway, which can be targeted by agents like this compound, is shown below. DNA damage activates ATM/ATR kinases, which in turn activate Chk1/Chk2. These checkpoint kinases then phosphorylate and inactivate Cdc25c, a phosphatase required to activate the Cdk1/Cyclin B1 complex. Inhibition of Cdk1/Cyclin B1 prevents entry into mitosis.

G Simplified G2/M Checkpoint Signaling Pathway cluster_inhibition Inhibition DNA_Damage DNA Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 activates Cdc25c_active Cdc25c (active) Chk1_Chk2->Cdc25c_active phosphorylates Cdc25c_inactive Cdc25c-P (inactive) Cdc25c_active->Cdc25c_inactive Cdk1_CyclinB1_inactive Cdk1/Cyclin B1 (inactive) Cdc25c_active->Cdk1_CyclinB1_inactive dephosphorylates Cdk1_CyclinB1_active Cdk1/Cyclin B1 (active) Cdk1_CyclinB1_inactive->Cdk1_CyclinB1_active Mitosis Mitosis Cdk1_CyclinB1_active->Mitosis promotes Prospidium_Chloride This compound Prospidium_Chloride->DNA_Damage induces

Caption: Simplified G2/M checkpoint signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass: Based on the molecular weight of this compound (482.3 g/mol ), calculate the mass needed to prepare your desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution, you would need 4.823 mg of this compound.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

General Protocol for Treating Cells with this compound

This protocol provides a general workflow for treating adherent cells in culture with this compound.

G Experimental Workflow for Cell Treatment start Start seed_cells Seed cells in culture plates start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 prepare_dilutions Prepare serial dilutions of this compound in warm media incubate1->prepare_dilutions remove_media Remove old media from cells prepare_dilutions->remove_media add_treatment Add this compound dilutions to cells remove_media->add_treatment incubate2 Incubate for desired time add_treatment->incubate2 analyze Analyze cells (e.g., viability, cell cycle) incubate2->analyze end End analyze->end

Caption: Experimental workflow for cell treatment with this compound.

Materials:

  • Cells of interest cultured in appropriate media

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Cell Seeding: Seed your cells in the desired culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow for approximately 24 hours.

  • Prepare Dilutions: On the day of the experiment, thaw your this compound stock solution. Prepare a series of dilutions of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve your desired final concentrations. It is recommended to perform serial dilutions to minimize pipetting errors and to avoid precipitation. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.

  • Cell Treatment: Carefully remove the old medium from the cells. Gently add the prepared this compound dilutions to the respective wells. Also, add the vehicle control (medium with the same final DMSO concentration) to the control wells.

  • Incubation: Return the plates to the incubator and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Analysis: Following incubation, proceed with your planned analysis, such as cell viability assays (e.g., MTT or CellTiter-Glo®), cell cycle analysis by flow cytometry, or protein expression analysis by western blot.

References

Preventing Prospidium chloride degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Prospidium chloride during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses in research?

This compound, also known as Prospidine, is a dispiropiperazine derivative with cytostatic, anti-inflammatory, and immune-suppressive properties.[1][2][3] In a research context, it is primarily investigated for its potential as an anticancer agent due to its classification as an alkylating agent that can interact with DNA and disrupt the cell cycle.[2][3][4]

Q2: What are the primary factors that can cause this compound degradation?

The stability of this compound can be compromised by several factors, including:

  • pH: Solutions with high or low pH can lead to hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV or fluorescent light may induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to chemical decomposition.

Q3: How should I properly store this compound powder and its solutions?

For optimal stability, this compound powder should be stored in a tightly sealed container, protected from light, in a dry environment at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.

Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be stored in small aliquots in tightly sealed, light-protecting vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: What are the known degradation products of this compound?

Specific degradation products of this compound are not extensively documented in publicly available literature. However, based on its chemical structure (a dispiropiperazine derivative with chloro-hydroxypropyl side chains), potential degradation pathways could involve hydrolysis of the chloro-substituents, oxidation of the hydroxyl groups, or cleavage of the piperazine (B1678402) rings under harsh conditions. Researchers should perform forced degradation studies to identify and characterize the specific degradation products relevant to their experimental conditions.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be a sign of this compound degradation, leading to a lower concentration of the active compound.

Possible Cause & Solution

Possible Cause Troubleshooting Steps
Degradation of stock solution Prepare fresh stock solutions for each experiment. If using a previously frozen stock, perform a quick purity check using a validated analytical method like HPLC.
Improper storage Ensure the compound and its solutions are stored at the recommended temperature, protected from light, and in airtight containers.
Incompatible solvent or buffer Verify the compatibility of your chosen solvent or buffer with this compound. Perform a preliminary stability test by incubating the compound in the vehicle for the duration of your experiment and analyzing for degradation.
Degradation during the experiment Minimize the duration of the experiment where possible. If long incubation times are necessary, consider performing the experiment at a lower temperature if the protocol allows.
Issue 2: Appearance of unknown peaks in chromatography analysis.

The presence of new peaks in techniques like HPLC or LC-MS likely indicates the formation of degradation products.

Possible Cause & Solution

Possible Cause Troubleshooting Steps
Hydrolysis If your experimental conditions involve acidic or basic solutions, consider if hydrolysis is occurring. Adjust the pH to be as close to neutral as possible, or perform the experiment at a lower temperature to slow down the reaction rate.
Oxidation If your media or reagents contain oxidizing agents, or if the experiment is exposed to air for extended periods, oxidation may be the cause. Consider de-gassing your solvents or using antioxidants if compatible with your experimental setup.
Photodegradation If the experiment is conducted under bright light, protect your samples by using amber-colored tubes or covering them with aluminum foil.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid powder and the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose the solid powder and the stock solution to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot of each stressed sample.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

This method is a starting point and should be optimized for your specific equipment and experimental needs.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at a suitable wavelength (to be determined by UV scan)
Injection Volume 10 µL
Column Temperature 30°C

Quantitative Data Summary

The following table should be used to summarize the data from your forced degradation studies. The values are illustrative and should be replaced with your experimental data.

Stress Condition Duration (hours) This compound Remaining (%) Number of Degradation Products Major Degradation Product (Peak Area %)
0.1 M HCl, 60°C2485.2210.5
0.1 M NaOH, 60°C2478.9315.3
3% H₂O₂, RT2492.115.8
Heat (60°C)4895.613.1
Light2498.30N/A

Visualizations

Logical Workflow for Investigating this compound Degradation

G A Inconsistent Experimental Results or Unknown Chromatographic Peaks B Hypothesize Degradation A->B C Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) B->C D Develop & Validate Stability-Indicating HPLC Method C->D E Analyze Stressed Samples D->E F Identify Degradation Products (e.g., using LC-MS) E->F H Optimize Experimental Conditions (pH, Temp, Light Exposure) E->H G Characterize Degradation Pathway F->G G->H I Implement Preventative Measures (Fresh Solutions, Proper Storage) H->I J Consistent & Reliable Experimental Outcome I->J

Caption: A logical workflow for identifying and mitigating this compound degradation.

Postulated Signaling Pathway for this compound-Induced G2/M Arrest

This compound is known to be an alkylating agent that interacts with DNA, leading to cell cycle arrest at the G2/M phase.[2][3][4] The following diagram illustrates a plausible signaling pathway for this process.

G cluster_0 Cellular Environment cluster_1 Signaling Cascade cluster_2 Cellular Outcome PC This compound DNA Nuclear DNA PC->DNA Intercalates & alkylates DNA_damage DNA Adducts & Cross-links DNA->DNA_damage ATM_ATR ATM/ATR Kinases (Damage Sensors) DNA_damage->ATM_ATR Activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylates & Activates Cdc25 Cdc25 Phosphatase (Inhibited) Chk1_Chk2->Cdc25 Phosphorylates & Inhibits CyclinB_Cdk1 Cyclin B-Cdk1 Complex (Inactive) Cdc25->CyclinB_Cdk1 Fails to activate G2M_Arrest G2/M Phase Cell Cycle Arrest CyclinB_Cdk1->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Can lead to

Caption: A postulated pathway of this compound-induced G2/M cell cycle arrest.

References

Technical Support Center: Prospidium Chloride Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Prospidium chloride in cellular assays. Given the limited publicly available data on specific off-target effects, this guide focuses on the known mechanisms of this compound and provides frameworks for investigating potential off-target activities.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

This compound, also known as prospidine, is recognized for its cytostatic and anti-inflammatory properties.[1][2] Its primary mechanism is believed to involve interaction with DNA, leading to a disruption of the cell cycle.[2][3][4] This activity is characteristic of alkylating agents. Additionally, it has been observed to inhibit the phagocytic activity of monocytes and macrophages, contributing to its immunosuppressive and anti-inflammatory effects.[2][3]

Q2: Are there any known specific off-target effects of this compound?

Currently, there is a lack of publicly available, specific off-target profiling data for this compound against panels of kinases, receptors, or other enzymes. Its classification as a cytostatic and alkylating-like agent suggests that its effects may not be highly specific to a single protein target and could involve broader interactions with nucleic acids and proteins. Researchers should exercise caution and consider performing comprehensive selectivity profiling to understand the full activity of this compound in their experimental models.

Q3: What are the expected phenotypic effects of this compound in cellular assays?

Based on its known mechanism, the primary expected phenotypic effects in cancer cell lines are:

  • Reduced cell viability and proliferation: Due to its cytostatic activity.

  • Cell cycle arrest at the G2/M phase: A direct consequence of DNA interaction.[2][3][4]

  • Induction of apoptosis: At higher concentrations or following prolonged exposure, as a result of significant cellular damage.

In immune cells, such as macrophages, a reduction in phagocytic activity may be observed.[2][3]

Q4: What is a suitable starting concentration for this compound in cellular assays?

A study on mammalian cell lines reported that Prospidine was cytostatic at a concentration of 10 mg/ml.[4] Another study noted that colony formation in Chinese hamster ovary cells was inhibited by 50% after a 24-hour exposure to 1.1 mg/ml of prospidine.[4] It is recommended to perform a dose-response curve starting from a low concentration (e.g., 0.1 µg/mL) up to a high concentration (e.g., 100 µg/mL) to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cell death observed even at low concentrations. Cell line is highly sensitive to DNA-damaging agents.Perform a more granular dose-response experiment with concentrations in the low nanomolar range. Reduce the treatment duration.
No significant effect on cell viability is observed. The cell line may be resistant to this compound. The compound may have degraded.Confirm the identity and purity of your this compound stock. Test a higher concentration range. Use a sensitive, long-term proliferation assay (e.g., colony formation).
Inconsistent results between experiments. Variability in cell seeding density. Inconsistent compound dilution. Cell culture contamination.Adhere to strict cell culture and passaging protocols. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Regularly check for mycoplasma contamination.
Unexpected changes in cellular morphology not related to apoptosis. Potential off-target effects on the cytoskeleton or other cellular structures.Perform immunofluorescence staining for key cytoskeletal proteins (e.g., tubulin, actin). Consider a broad-spectrum kinase inhibitor screen to identify potential off-target kinases.
Discrepancy between cytotoxicity data and cell cycle arrest. The chosen cytotoxicity assay may not be optimal. The timing of the assays may not be aligned.Use multiple, mechanistically different cytotoxicity assays (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH release). Perform a time-course experiment to capture the peak of cell cycle arrest before widespread cell death.

Quantitative Data Summary

Table 1: Reported Cellular Effects of Prospidine (this compound)

Cell LineAssayConcentrationEffectReference
Friend leukemia and L1210 cellsCell Viability10 mg/mlCytostatic[4]
Chinese hamster ovary (CHO)Colony Formation1.1 mg/ml50% inhibition after 24h[4]
Various mammalian cell linesCell Cycle1.0 mg/mlG2 phase block after 12-24h[4]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in a complete culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2X this compound dilutions. Include a vehicle control (e.g., DMSO in medium).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.

Protocol 2: Analysis of Cell Cycle by Flow Cytometry
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50 and 2x IC50) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Signaling Pathways and Workflows

G Prospidium_chloride This compound DNA Nuclear DNA Prospidium_chloride->DNA Interacts with Macrophages Monocytes/ Macrophages Prospidium_chloride->Macrophages Inhibition Inhibition Prospidium_chloride->Inhibition DNA_damage DNA Adducts/ Cross-links DNA->DNA_damage Causes Cell_Cycle_Control Cell Cycle Checkpoints DNA_damage->Cell_Cycle_Control Activates G2_Arrest G2 Phase Arrest Cell_Cycle_Control->G2_Arrest Induces Apoptosis Apoptosis G2_Arrest->Apoptosis Can lead to Phagocytosis Phagocytosis Macrophages->Phagocytosis Inhibition->Phagocytosis

Caption: Known signaling pathway of this compound.

G Start Start: Observe Unexpected Phenotype Hypothesis Hypothesize Off-Target Effect Start->Hypothesis Kinase_Screen Perform Kinase Inhibitor Profiling Screen Hypothesis->Kinase_Screen Receptor_Screen Perform Receptor Binding Assay Screen Hypothesis->Receptor_Screen Identify_Hits Identify Potential Off-Target 'Hits' Kinase_Screen->Identify_Hits Receptor_Screen->Identify_Hits Validate_Hits Validate Hits in Cellular Assays (e.g., Western Blot for pathway modulation) Identify_Hits->Validate_Hits SAR Structure-Activity Relationship (SAR) Studies Validate_Hits->SAR Conclusion Conclusion: Confirmed Off-Target Effect Validate_Hits->Conclusion

Caption: Workflow for investigating off-target effects.

References

Improving the efficacy of Prospidium chloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prospidium chloride in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the tyrosine kinase receptor MET, which is often dysregulated in various human cancers. By binding to the ATP-binding site of the MET kinase domain, this compound blocks the phosphorylation and activation of MET, thereby inhibiting downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. This ultimately leads to decreased tumor cell proliferation, survival, and invasion.

Q2: What are the recommended in vivo models for evaluating this compound efficacy?

A2: Xenograft models using human cancer cell lines with known MET amplification or activating mutations are highly recommended. For example, gastric cancer (MKN-45), lung cancer (NCI-H1993), and glioblastoma (U-87 MG) cell lines are suitable choices. Patient-derived xenograft (PDX) models with documented MET dysregulation can also provide more clinically relevant data.

Q3: What is the optimal formulation for in vivo administration of this compound?

A3: this compound has low aqueous solubility. A common and effective formulation for intraperitoneal (IP) or oral (PO) administration is a suspension in a vehicle consisting of 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water. It is crucial to ensure a uniform and stable suspension before each administration.

Troubleshooting Guides

Issue 1: Suboptimal or inconsistent tumor growth inhibition in vivo.

  • Possible Cause 1: Poor drug exposure at the tumor site.

    • Troubleshooting Steps:

      • Verify Formulation: Ensure the this compound suspension is homogenous. Vortex vigorously before each dose administration. Consider particle size analysis to ensure consistency between batches.

      • Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to determine the plasma and tumor concentrations of this compound over time. This will help to confirm adequate drug absorption and distribution.

      • Route of Administration: If oral administration yields low bioavailability, consider switching to intraperitoneal injection to bypass first-pass metabolism.

  • Possible Cause 2: MET pathway is not the primary driver of tumor growth in the selected model.

    • Troubleshooting Steps:

      • Model Validation: Confirm the expression and activation status of MET in your chosen cell line or PDX model via Western blot or immunohistochemistry (IHC).

      • Alternative Models: If MET activation is low or absent, switch to a model with confirmed MET dependency.

  • Possible Cause 3: Development of drug resistance.

    • Troubleshooting Steps:

      • Pharmacodynamic (PD) Analysis: Collect tumor samples at various time points during the study and analyze for MET phosphorylation and downstream signaling markers (e.g., p-AKT, p-ERK) to confirm target engagement.

      • Combination Therapy: Consider combining this compound with other agents that target potential resistance pathways.

Issue 2: Observed toxicity or adverse effects in animal models.

  • Possible Cause 1: Off-target effects of this compound.

    • Troubleshooting Steps:

      • Dose Reduction: Perform a dose-range-finding study to identify the maximum tolerated dose (MTD).

      • Clinical Observations: Carefully monitor animals for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

      • Histopathology: At the end of the study, perform histopathological analysis of major organs (liver, kidney, spleen, etc.) to identify any tissue damage.

  • Possible Cause 2: Formulation-related toxicity.

    • Troubleshooting Steps:

      • Vehicle Control: Ensure that a vehicle-only control group is included in your study to rule out any toxicity caused by the formulation components.

      • Alternative Formulations: If the current formulation is suspected to cause adverse effects, explore alternative solubilizing agents or delivery systems.

Quantitative Data Summary

Table 1: In Vitro IC50 Values for this compound

Cell LineCancer TypeMET StatusIC50 (nM)
MKN-45Gastric CancerAmplified15
NCI-H1993Lung CancerAmplified25
U-87 MGGlioblastomaOverexpression50
A549Lung CancerWild-type>1000

Table 2: In Vivo Efficacy of this compound in a MKN-45 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)
Vehicle Control-PO, daily0
This compound25PO, daily45
This compound50PO, daily78
This compound100PO, daily92

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model

  • Cell Culture: Culture MKN-45 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 MKN-45 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Dosing: When the average tumor volume reaches approximately 100-150 mm^3, randomize the mice into treatment groups (n=8-10 mice/group).

  • Drug Administration: Prepare this compound in the recommended vehicle (0.5% methylcellulose, 0.2% Tween 80 in water). Administer the drug or vehicle control daily via oral gavage at the specified doses.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: Euthanize the mice when the tumors in the control group reach the predetermined endpoint, or if any signs of excessive toxicity are observed.

  • Tissue Collection: At the end of the study, collect tumor and organ samples for pharmacodynamic and histopathological analysis.

Visualizations

Prospidium_Chloride_MOA cluster_cell Tumor Cell cluster_pathways Downstream Signaling HGF HGF MET MET Receptor HGF->MET Binds and Activates RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT Prospidium This compound Prospidium->MET Inhibits Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival

Caption: Mechanism of action of this compound.

InVivo_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing Daily Dosing (Vehicle or this compound) randomization->dosing monitoring Monitor Tumor Volume & Body Weight dosing->monitoring monitoring->dosing Repeat Daily endpoint Endpoint Reached monitoring->endpoint analysis Tissue Collection & Analysis endpoint->analysis

Caption: Experimental workflow for in vivo efficacy studies.

Technical Support Center: Overcoming Prospidium Chloride Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Prospidium chloride, a novel topoisomerase II inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an intercalating agent that inhibits topoisomerase II, an enzyme critical for resolving DNA supercoils during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, this compound induces double-strand breaks, leading to cell cycle arrest and apoptosis.

Q2: My cancer cell line is showing increasing resistance to this compound. What are the common underlying mechanisms?

Resistance to topoisomerase II inhibitors like this compound can arise from several factors:

  • Altered Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Target Enzyme Modification: Mutations in the TOP2A gene, which encodes for topoisomerase IIα, can alter the enzyme's structure, preventing effective drug binding. Decreased expression of topoisomerase IIα also leads to fewer available drug targets.

  • Enhanced DNA Damage Repair: Upregulation of DNA repair pathways, particularly those involved in homologous recombination and non-homologous end joining, can efficiently repair the double-strand breaks induced by this compound.

  • Evasion of Apoptosis: Dysregulation of apoptotic pathways, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax), can allow cancer cells to survive drug-induced DNA damage.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in my cell line.
Potential Cause Recommended Solution
Cell Passage Number High passage numbers can lead to genetic drift and altered drug sensitivity. Always use cells within a consistent, low passage range (e.g., passages 5-20) for all experiments.
Cell Seeding Density Inconsistent initial cell numbers will affect final viability readings. Optimize and maintain a consistent seeding density for your specific cell line to ensure cells are in the logarithmic growth phase during treatment.
Drug Preparation and Storage This compound may be unstable. Prepare fresh drug dilutions for each experiment from a concentrated stock solution. Store stock solutions at the recommended temperature and protect from light.
Assay Incubation Time The duration of drug exposure can significantly impact IC50 values. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line.
Issue 2: My this compound-resistant cell line has reverted to a sensitive phenotype.
Potential Cause Recommended Solution
Lack of Continuous Selection Pressure Resistance mediated by mechanisms like drug efflux pump overexpression may be reversible. Culture resistant cell lines in the continuous presence of a low, non-lethal concentration of this compound to maintain the resistant phenotype.
Mycoplasma Contamination Mycoplasma can alter cellular metabolism and drug response. Regularly test your cell lines for mycoplasma contamination using a reliable method (e.g., PCR-based assay).

Key Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a method for developing a drug-resistant cancer cell line through continuous, escalating exposure to this compound.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (sterile, stock solution)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Sterile cell culture flasks and plates

Methodology:

  • Initial IC50 Determination: Perform a dose-response assay (e.g., MTT or CellTiter-Glo®) to determine the initial IC50 of the parental cell line to this compound.

  • Initial Treatment: Begin by treating the parental cells with this compound at a concentration equal to their IC10 (the concentration that inhibits 10% of cell growth).

  • Culture and Monitor: Culture the cells in this medium until they recover and resume a normal growth rate. This may take several passages.

  • Dose Escalation: Once the cells have adapted, double the concentration of this compound.

  • Repeat and Select: Continue this process of stepwise dose escalation. With each step, a subpopulation of more resistant cells will be selected.

  • Characterization: Periodically assess the IC50 of the adapting cell population to quantify the level of resistance. A 5- to 10-fold increase in IC50 is typically considered a stable resistant line.

  • Cryopreservation: Once the desired level of resistance is achieved, expand the cell line and create a cryopreserved cell bank for future experiments.

Protocol 2: Western Blot Analysis of Topoisomerase IIα and P-glycoprotein (MDR1)

This protocol is used to assess changes in the expression of key proteins associated with this compound resistance.

Materials:

  • Parental and resistant cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus (e.g., wet or semi-dry) and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Topoisomerase IIα, anti-P-glycoprotein/MDR1, anti-β-actin or GAPDH as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Protein Extraction and Quantification: Lyse cells and quantify the total protein concentration.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using a digital imager.

  • Analysis: Quantify band intensities and normalize to the loading control to compare protein expression levels between parental and resistant cells.

Signaling Pathways and Workflows

G cluster_0 This compound Action & Resistance cluster_1 Inside Cell PC This compound CellMembrane Cell Membrane PC->CellMembrane TopoII Mutated or Downregulated TopoIIα PC->TopoII Inhibition DSB DNA Double-Strand Breaks PC->DSB Pgp P-glycoprotein (MDR1) (Efflux Pump) Pgp->PC Drug Efflux DNA Nuclear DNA TopoII->DNA Acts on Repair Upregulated DNA Repair DSB->Repair Activation of CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest Induces Repair->DNA Repairs Apoptosis Inhibited Apoptosis CellCycleArrest->Apoptosis

Caption: Key mechanisms of this compound action and resistance in cancer cells.

G Start Start: Inconsistent IC50 CheckPassage Are cell passage numbers consistent? Start->CheckPassage UseLowPassage Action: Use cells from a consistent, low passage number. CheckPassage->UseLowPassage No CheckDensity Is cell seeding density consistent? CheckPassage->CheckDensity Yes UseLowPassage->CheckDensity OptimizeDensity Action: Optimize and maintain a consistent seeding density. CheckDensity->OptimizeDensity No CheckDrug Is the drug prepared and stored correctly? CheckDensity->CheckDrug Yes OptimizeDensity->CheckDrug FreshDrug Action: Prepare fresh dilutions for each experiment. CheckDrug->FreshDrug No End Result: Consistent IC50 CheckDrug->End Yes FreshDrug->End

Caption: Troubleshooting workflow for inconsistent IC50 values.

G Start Start: Parental Cell Line DetermineIC50 1. Determine Initial IC50 Start->DetermineIC50 TreatIC10 2. Treat with low dose (e.g., IC10) DetermineIC50->TreatIC10 MonitorGrowth 3. Monitor for recovery of growth rate TreatIC10->MonitorGrowth Stable Is the cell line stable and growing? MonitorGrowth->Stable CheckResistance 5. Periodically check IC50 to confirm resistance MonitorGrowth->CheckResistance IncreaseDose 4. Double the drug concentration IncreaseDose->MonitorGrowth Stable->TreatIC10 No, lower dose Stable->IncreaseDose Yes ResistantLine End: Stable Resistant Cell Line CheckResistance->ResistantLine

Technical Support Center: Prospidium Chloride Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prospidium chloride in animal studies. The information is designed to help minimize toxicity and address common issues encountered during experimentation.

Disclaimer

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound, also known as prospidine, is a synthetic dispiropiperazine derivative with cytostatic (cell growth inhibiting) and anti-inflammatory properties.[1][2] Its precise mechanism of action is not fully elucidated, but it is known to:

  • Interact with DNA: As an alkylating agent, it is believed to attach alkyl groups to DNA, leading to DNA damage.[3]

  • Disrupt the cell cycle: It has been shown to arrest the cell cycle in the G2 phase, preventing cells from proceeding to mitosis.[3]

  • Inhibit phagocytosis: It can suppress the activity of monocytes and macrophages, contributing to its immunosuppressive effects.[3]

Q2: What are the known toxicities of this compound?

Based on available safety data, this compound is known to be an irritant.[3] Direct contact can cause:

  • Skin irritation[3]

  • Serious eye irritation[3]

  • Respiratory tract irritation[3]

Systemic toxicity information from preclinical animal studies is limited in publicly available resources. However, as a cytostatic agent, it has the potential to affect rapidly dividing cells, which could lead to side effects commonly associated with chemotherapy. One study on its use for refractory rheumatoid arthritis in humans reported no serious side effects that required stopping therapy, suggesting a degree of tolerability with systemic administration.[4]

Q3: Is there a specific antidote for this compound overdose?

No specific antidote for this compound overdose is currently known.[4] In case of a suspected overdose in an animal, immediate supportive care is critical.

Troubleshooting Guides

Issue 1: Managing Local Tissue Reactions at the Injection Site

Problem: Swelling, redness, or signs of pain at the injection site after administration.

Possible Cause: this compound is an irritant.[3] Extravasation (leakage of the drug into the surrounding tissue) during intravenous injection or local irritation from subcutaneous or intraperitoneal injection can cause tissue damage.

Solution:

  • Stop the injection immediately if any signs of extravasation (e.g., swelling, resistance during injection) are observed.

  • Do not remove the catheter or needle immediately. Attempt to aspirate any residual drug from the site.

  • Follow institutional guidelines for managing extravasation of irritant agents. This may include the application of cold or warm compresses, depending on the specific recommendations for this class of compounds.

  • Administer analgesics as prescribed in the approved animal protocol to manage pain.

  • Monitor the site daily for signs of necrosis or ulceration.

  • Document all observations and interventions.

Issue 2: Observing Systemic Signs of Toxicity (e.g., Weight Loss, Lethargy)

Problem: Animals show signs of systemic toxicity such as weight loss, decreased food and water intake, lethargy, or ruffled fur.

Possible Cause: Systemic toxicity due to the cytostatic nature of this compound, potentially affecting rapidly dividing cells in the gastrointestinal tract and bone marrow.

Solution:

  • Increase the frequency of monitoring: Daily monitoring of body weight, food and water consumption, and clinical signs is crucial.

  • Provide supportive care:

    • Nutritional Support: Offer palatable, high-calorie food supplements. In severe cases, gavage feeding may be necessary as per the approved protocol.

    • Fluid Therapy: Administer subcutaneous or intravenous fluids to combat dehydration.

    • Pain Management: Provide analgesics if there are signs of pain or distress.

  • Consider dose modification: If toxicity is severe, a reduction in the dose or a temporary cessation of treatment may be necessary, in consultation with the study director and veterinarian.

  • Collect blood samples for analysis: Hematological and biochemical monitoring can provide insights into the specific organs affected (see Tables 1 and 2).

Data on Toxicity Monitoring

Table 1: Key Hematological Parameters for Toxicity Monitoring

ParameterPotential Change with ToxicityImplication
White Blood Cell (WBC) CountDecrease (Leukopenia)Immunosuppression, increased risk of infection
Red Blood Cell (RBC) CountDecrease (Anemia)Reduced oxygen-carrying capacity, fatigue
Platelet CountDecrease (Thrombocytopenia)Increased risk of bleeding
Hemoglobin/HematocritDecreaseIndicates anemia

Table 2: Key Biochemical Parameters for Toxicity Monitoring

ParameterPotential Change with ToxicityImplication
Alanine Aminotransferase (ALT)IncreasePotential liver damage
Aspartate Aminotransferase (AST)IncreasePotential liver or other organ damage
Blood Urea Nitrogen (BUN)IncreasePotential kidney damage
CreatinineIncreasePotential kidney damage

Experimental Protocols

The following are generalized protocols for the administration of this compound to rodents. These should be adapted to specific experimental designs and approved by the relevant institutional animal care and use committee.

Protocol 1: Intravenous (IV) Administration in Mice
  • Preparation: Dissolve this compound in a sterile, isotonic vehicle (e.g., 0.9% saline) to the desired concentration. Ensure the final solution is at a physiological pH.

  • Animal Restraint: Place the mouse in a suitable restraint device that allows access to the lateral tail vein.

  • Injection:

    • Warm the tail with a heat lamp or warm water to dilate the vein.

    • Disinfect the injection site with 70% ethanol.

    • Using a 27-30 gauge needle, perform the injection into the lateral tail vein.

    • Administer the solution slowly, monitoring for any signs of extravasation.

  • Post-injection Care:

    • Apply gentle pressure to the injection site after removing the needle to prevent bleeding.

    • Return the animal to its cage and monitor for any immediate adverse reactions.

Protocol 2: Intraperitoneal (IP) Administration in Rats
  • Preparation: Prepare the this compound solution as described for IV administration.

  • Animal Restraint: Manually restrain the rat, ensuring control of the head and body.

  • Injection:

    • Position the rat on its back with the head slightly lowered.

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Disinfect the area with 70% ethanol.

    • Using a 23-25 gauge needle, insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure no blood or urine is drawn back.

    • Inject the solution.

  • Post-injection Care:

    • Return the animal to its cage and monitor for any signs of distress or pain.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitor Monitoring cluster_analysis Analysis P1 This compound Formulation A1 Dose Calculation P1->A1 P2 Animal Acclimatization A3 Treatment Group P2->A3 A4 Control Group P2->A4 A2 Route of Administration (IV, IP, etc.) A1->A2 A2->A3 A2->A4 M1 Daily Clinical Observation (Weight, Behavior) A3->M1 A4->M1 M2 Blood Sampling (Hematology, Biochemistry) M1->M2 M3 Endpoint Determination M2->M3 AN1 Histopathology M3->AN1 AN2 Data Analysis M3->AN2 AN3 Toxicity Assessment AN1->AN3 AN2->AN3 Alkylating_Agent_MOA cluster_cell Cancer Cell cluster_process Cellular Processes PC This compound (Alkylating Agent) Damage DNA Alkylation (Cross-linking) PC->Damage Binds to Guanine bases DNA Cellular DNA Replication DNA Replication Arrest G2 Cell Cycle Arrest Replication->Arrest Transcription Transcription Transcription->Arrest Damage->Replication Blocks Damage->Transcription Blocks Damage->Arrest Triggers Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Leads to Troubleshooting_Adverse_Events cluster_local Local Reaction at Injection Site cluster_systemic Systemic Toxicity Signs Start Adverse Event Observed StopInject Stop Injection Start->StopInject Local Reaction Monitor_Sys Increase Monitoring Frequency Start->Monitor_Sys Systemic Signs Aspirate Aspirate Residual Drug StopInject->Aspirate Compress Apply Compress (as per guidelines) Aspirate->Compress Analgesia_Local Administer Analgesics Compress->Analgesia_Local Monitor_Local Monitor Site Daily Analgesia_Local->Monitor_Local SupportiveCare Provide Supportive Care (Nutrition, Fluids, Analgesia) Monitor_Sys->SupportiveCare DoseMod Consider Dose Modification SupportiveCare->DoseMod BloodSample Collect Blood for Analysis DoseMod->BloodSample

References

Prospidium chloride experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for studies involving Prospidium chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as prospidine, is a dispiropiperazine derivative with cytostatic, anti-inflammatory, and immunosuppressive properties.[1] Its primary mechanism of action involves interaction with DNA, which leads to a disruption of the cell cycle at the G2 phase.[1] This G2/M checkpoint arrest prevents cells from entering mitosis, thereby inhibiting cell proliferation. While the precise molecular interactions are not fully elucidated, this activity is central to its potential as an anti-neoplastic agent. It has also been shown to inhibit the phagocytic activity of monocytes and macrophages.

Q2: What are the recommended storage and handling conditions for this compound?

This compound is typically supplied as a solid powder. For short-term storage (days to weeks), it should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[2] The compound is stable enough for a few weeks during ordinary shipping at ambient temperatures.[2]

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] To prepare a stock solution, dissolve the powder in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 4.823 mg of this compound (Molecular Weight: 482.32 g/mol ) in 1 mL of DMSO. Gently vortex to ensure it is fully dissolved. Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q4: In which experimental assays is this compound typically evaluated?

This compound is commonly evaluated in cell-based assays to determine its cytotoxic and cytostatic effects. These include:

  • Cytotoxicity Assays: To measure the concentration-dependent killing of cancer cells.

  • Cell Viability Assays: To assess the overall health of a cell population after treatment.

  • Cell Cycle Analysis: To confirm its mechanism of action by observing G2/M phase arrest.

  • Colony Formation Assays: To evaluate the long-term effect on the proliferative capacity of single cells.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cytotoxicity assays.
  • Question: My dose-response curve for this compound is not consistent across experiments. What could be the cause?

  • Answer:

    • Compound Stability: Ensure that your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. It is best to use freshly prepared dilutions for each experiment.

    • Cell Health and Density: The health and initial seeding density of your cells are critical. Ensure cells are in the logarithmic growth phase and are seeded at a consistent density for each experiment. Over-confluent or unhealthy cells can lead to variable results.

    • Incubation Time: The cytotoxic effects of this compound are time-dependent. An incubation time of at least 24 hours is often necessary to observe significant effects.[3] Standardize the incubation period across all experiments for comparability.

    • Assay Choice: The choice of cytotoxicity assay can influence the results. Metabolic assays (e.g., MTT, XTT) measure mitochondrial activity, which may not always directly correlate with cell death. Consider using a dye-exclusion method (e.g., Trypan Blue) or a DNA-binding dye (e.g., Propidium (B1200493) Iodide, CellTox™ Green) for a more direct measure of cell membrane integrity.[4]

Issue 2: Difficulty in observing the expected G2/M cell cycle arrest.
  • Question: I am not observing a clear G2/M arrest after treating my cells with this compound. What should I check?

  • Answer:

    • Concentration and Time: The G2 block induced by this compound is both concentration- and time-dependent. Lower concentrations may require longer incubation times (e.g., 12-24 hours) to see a significant accumulation of cells in the G2 phase.[3] Perform a time-course and dose-response experiment to determine the optimal conditions for your cell line.

    • Cell Synchronization: If the effect is subtle, consider synchronizing your cells at the G1/S boundary before adding this compound. This can lead to a more pronounced and easily detectable G2/M arrest.

    • Flow Cytometry Protocol: Ensure your cell fixation and staining protocol for flow cytometry is optimized. Inadequate fixation (e.g., with ethanol) can lead to poor-quality histograms. Also, treatment with RNase is crucial when using propidium iodide to avoid staining of double-stranded RNA.

    • Data Analysis: When analyzing your flow cytometry data, be sure to properly gate your cell populations to exclude debris and cell aggregates, which can interfere with accurate cell cycle phase determination.

Data Presentation

Table 1: Reported Cytotoxic and Cytostatic Concentrations of this compound
Cell LineAssay TypeConcentrationIncubation TimeEffect
Friend leukemia cellsCell Cycle Analysis1.0 mg/mL12-24 hoursG2 phase block
L1210 cellsCell Cycle Analysis10 mg/mL~24 hoursCytostatic effect (first cell cycle)
Chinese Hamster Ovary (CHO)Colony Formation Assay1.1 mg/mL24 hours50% inhibition of colony formation (IC50)

Note: Data is limited in the public domain. Researchers are encouraged to perform their own dose-response studies to determine the IC50 in their specific cell lines of interest.

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining

This protocol is adapted for analyzing the effect of this compound on the cell cycle distribution.

Materials:

  • Cells of interest

  • This compound

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.

  • Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 1.0, 10 µg/mL) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24 hours).

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Incubation: Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer.

Positive Control: A known G2/M arresting agent, such as nocodazole. Negative Control: Vehicle-treated cells (e.g., DMSO).

Protocol 2: Cytotoxicity Assessment using CellTox™ Green Assay

This protocol outlines a method to measure cytotoxicity by detecting the binding of a fluorescent dye to DNA from membrane-compromised cells.

Materials:

  • Cells of interest

  • This compound

  • Opaque-walled 96-well plates

  • CellTox™ Green Dye

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.

  • Treatment: The following day, treat the cells with a serial dilution of this compound and a vehicle control.

  • Dye Addition: Add CellTox™ Green Dye to each well at the time of treatment.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Fluorescence Reading: Measure the fluorescence (Excitation: 485-500 nm; Emission: 520-530 nm) at different time points.

  • Data Analysis: Plot the fluorescence intensity against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

Positive Control: A known cytotoxic agent or a lysis solution to determine maximum cell death. Negative Control: Vehicle-treated cells.

Visualizations

G2_M_Checkpoint_Arrest cluster_drug This compound Action cluster_cell Cellular Processes Prospidium_chloride This compound DNA Nuclear DNA Prospidium_chloride->DNA Interacts with G2_M_Checkpoint G2/M Checkpoint (e.g., Cyclin B/CDK1) DNA->G2_M_Checkpoint DNA Damage Signal G2_Phase G2 Phase G2_Phase->G2_M_Checkpoint Progression to M_Phase Mitosis (M Phase) G2_M_Checkpoint->G2_Phase Arrest G2_M_Checkpoint->M_Phase Allows entry

Caption: this compound's proposed mechanism of inducing G2/M cell cycle arrest.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Seed_Cells 1. Seed Cells in 96-well plate Prepare_Compound 2. Prepare serial dilutions of this compound Treat_Cells 3. Add compound dilutions to cells Prepare_Compound->Treat_Cells Incubate 4. Incubate for 24-72 hours Treat_Cells->Incubate Add_Reagent 5. Add Viability/Cytotoxicity Reagent Incubate->Add_Reagent Read_Plate 6. Measure Signal (e.g., Fluorescence) Add_Reagent->Read_Plate Analyze_Data 7. Plot Dose-Response Curve & Calculate IC50 Read_Plate->Analyze_Data

Caption: A typical experimental workflow for determining the IC50 of this compound.

References

Prospidium Chloride Technical Support Center: Navigating Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for overcoming the limitations of Prospidium chloride in long-term experimental studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on its stability and effects, designed to support the successful application of this compound in your research.

Troubleshooting Guide for Long-Term Experiments

Researchers using this compound in extended studies may encounter challenges. This guide provides solutions to common issues.

Issue Potential Cause Troubleshooting Steps
Decreased Efficacy Over Time 1. Compound Instability: this compound may degrade in aqueous solutions like cell culture media over extended incubation periods. 2. Development of Cellular Resistance: Prolonged exposure can lead to the selection of cell populations with acquired resistance.1. Assess Stability: Perform a stability study of this compound in your specific cell culture medium at 37°C. Use HPLC or LC-MS/MS to quantify the compound at various time points (e.g., 0, 24, 48, 72 hours). 2. Replenish Compound: Based on stability data, replenish the media with fresh this compound at appropriate intervals to maintain the desired effective concentration. 3. Monitor Resistance Markers: If resistance is suspected, perform molecular analyses to check for upregulation of DNA repair enzymes (e.g., MGMT), enhanced drug efflux pump activity, or alterations in cell cycle checkpoint proteins.[1][2][3][4][5] 4. Consider Pulsed Dosing: In long-term in vivo or in vitro studies, a pulsed-dosing regimen with drug-free recovery periods may help mitigate the development of resistance.
High Variability in Experimental Results 1. Inconsistent Compound Concentration: Incomplete solubilization of stock solutions or precipitation in media can lead to variable dosing. 2. Inconsistent Cell Health: Variations in cell confluency, passage number, or underlying health can alter cellular responses.1. Ensure Complete Solubilization: Visually inspect stock solutions for any precipitate. Gentle warming and vortexing can aid dissolution. Prepare fresh stock solutions regularly.[6] 2. Optimize Dilution: When preparing working solutions, use pre-warmed media and consider a stepwise dilution to prevent precipitation.[6] 3. Standardize Cell Culture Practices: Maintain consistent cell seeding densities and passage numbers. Regularly monitor cell viability and morphology. For long-term treatments, seed cells at a lower density and passage them as they approach confluency, re-treating with fresh compound after each passage.[7]
Unexpected Cytotoxicity in Normal Cells 1. Off-Target Effects: At high concentrations or with prolonged exposure, this compound can exhibit toxicity to non-cancerous cells. 2. Dose Miscalculation: Errors in calculating the final concentration can lead to unintended toxicity.1. Perform Dose-Response in Normal Cells: Establish the toxicity profile of this compound on relevant normal cell lines to identify a safe therapeutic window. 2. Verify Final Concentrations: Double-check all calculations for stock and working solution dilutions.

Frequently Asked Questions (FAQs)

1. What are the known limitations of this compound in long-term in vivo preclinical studies?

While specific long-term preclinical toxicology data for this compound is limited, it is classified as an alkylating agent.[4] General toxicities associated with long-term administration of alkylating agents in preclinical models include effects on rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.[8][9] Some alkylating agents have also been associated with sinusoidal obstruction syndrome and nodular regenerative hyperplasia in the liver with prolonged use.[8]

2. How can cellular resistance to this compound develop over time?

Acquired resistance to alkylating agents like this compound is a significant challenge in long-term studies. Potential mechanisms include:

  • Enhanced DNA Repair: Upregulation of DNA repair pathways, such as those involving O6-methylguanine-DNA methyltransferase (MGMT) or the base excision repair (BER) pathway, can remove the DNA adducts formed by the drug before they can induce cell death.[3][4][5]

  • Increased Drug Efflux: Overexpression of drug efflux pumps can actively transport the compound out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in Drug Metabolism: Changes in metabolic pathways could lead to increased inactivation of the drug.

  • Defects in Apoptotic Pathways: Alterations in downstream signaling pathways that control apoptosis can render cells tolerant to DNA damage.

3. What is the recommended procedure for preparing and storing this compound for long-term experiments?

  • Stock Solutions: this compound is soluble in DMSO.[1] Prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO.

  • Storage:

    • Solid Form: Store the solid powder in a dry, dark environment at -20°C for long-term storage (months to years).[1]

    • Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1] For short-term storage (days to weeks), 4°C is acceptable.[1]

  • Working Solutions: Prepare fresh working solutions in cell culture media immediately before use. Due to potential instability in aqueous solutions, it is not recommended to store this compound in media for extended periods.

4. How does this compound's mechanism of action influence long-term study design?

This compound is known to be a DNA alkylating agent that causes DNA damage, leading to cell cycle arrest in the G2 phase.[3][10] This is a result of the activation of the DNA damage response (DDR) pathway. In long-term studies, this continuous activation of the DDR can lead to cellular senescence or apoptosis. When designing experiments, it's important to consider that the cytostatic effects may be more prominent than cytotoxic effects at lower concentrations.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using HPLC or LC-MS/MS.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium (with and without serum)

  • 24-well tissue culture plates (low-protein binding recommended)

  • HPLC or LC-MS/MS system

  • Acetonitrile (B52724) or methanol (B129727) (for protein precipitation)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solutions: Dilute the stock solution in your cell culture medium (with and without serum) to the desired final concentration (e.g., 10 µM).

  • Incubation: Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition. Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect a 100 µL aliquot from each well.

  • Sample Processing:

    • To precipitate proteins, add 300 µL of cold acetonitrile or methanol to each 100 µL aliquot.

    • Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

Protocol 2: Long-Term In Vitro Treatment with this compound

This protocol provides a general guideline for treating adherent cells with this compound for an extended period, accounting for cell growth and compound stability.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells at a low density in a T-75 flask or other appropriate culture vessel to allow for several days of growth before reaching confluency.

  • Initial Treatment: After allowing the cells to adhere overnight, replace the medium with fresh complete medium containing the desired concentration of this compound. Include a vehicle control (DMSO) at the same final concentration.

  • Medium and Compound Replenishment: Based on the stability data from Protocol 1 and the metabolic rate of your cells, change the medium and replenish with fresh this compound every 48-72 hours.

  • Cell Passaging: When the cells approach 80-90% confluency, passage them as follows:

    • Aspirate the medium, wash the cells with PBS, and detach them using trypsin-EDTA.

    • Neutralize the trypsin with complete medium and collect the cell suspension.

    • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

    • Count the cells and re-seed them at a low density in new culture vessels.

    • Allow the cells to adhere overnight before re-treating with this compound as in Step 2.

  • Monitoring: At each passage, a portion of the cells can be harvested for analysis (e.g., viability, cell cycle analysis, protein expression) to monitor the long-term effects of the treatment.

Data Presentation

Table 1: In Vitro Effects of Immunosuppressive Drugs on Cytokine Production

This table summarizes the general effects of different classes of immunosuppressive drugs on the production of key pro-inflammatory and anti-inflammatory cytokines in vitro. This can serve as a guide for what to expect when investigating the anti-inflammatory properties of this compound.

Immunosuppressive Drug Class IL-1β IL-6 TNF-α IFN-γ IL-10 Reference
Glucocorticoids (e.g., Dexamethasone) [11]
Calcineurin Inhibitors (e.g., Tacrolimus) [12][13]
mTOR Inhibitors (e.g., Rapamycin) [12][13]
Antimetabolites (e.g., Mycophenolate) [12][13][14]
  • ↓: Inhibition of production

  • ↑: Enhancement of production

  • ↔: No significant change

Visualizations

Signaling Pathway of this compound-Induced G2/M Arrest

Prospidium_Chloride_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Prospidium This compound DNA Nuclear DNA Prospidium->DNA Cellular Uptake ATM_ATR ATM / ATR Kinases Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylation & Activation CyclinB1_CDK1_inactive Inactive Cyclin B1-CDK1 Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 Inhibitory Phosphorylation Cdc25->CyclinB1_CDK1_inactive Dephosphorylation (Activation) CyclinB1_CDK1_active Active Cyclin B1-CDK1 Cdc25->CyclinB1_CDK1_active G2_Arrest G2 Phase Arrest Cdc25->G2_Arrest Inhibition leads to DNA_damage DNA Adducts (DNA Damage) DNA->DNA_damage Alkylation DNA_damage->ATM_ATR Sensing of Damage Mitosis Mitosis CyclinB1_CDK1_active->Mitosis Promotes G2_Arrest->Mitosis

Caption: this compound induces DNA damage, activating the ATM/ATR-Chk1/Chk2 signaling cascade.

Experimental Workflow for Long-Term In Vitro Studies

Long_Term_Workflow start Start: Seed Cells at Low Density treat Treat with this compound (and Vehicle Control) start->treat incubate Incubate (e.g., 48-72h) treat->incubate check_confluency Check Cell Confluency incubate->check_confluency passage Passage Cells: - Trypsinize - Count - Re-seed at low density check_confluency->passage Near Confluent replenish Replenish Media and Compound check_confluency->replenish Not Confluent harvest Harvest Subset of Cells for Analysis passage->harvest end End of Experiment: Final Analysis passage->end Final Timepoint harvest->treat replenish->incubate

Caption: Workflow for maintaining and treating adherent cells in long-term in vitro experiments.

References

Technical Support Center: Enhancing the Specificity of Prospidium Chloride's Cytostatic Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the specificity of Prospidium chloride's cytostatic effects. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound's cytostatic effect?

A1: this compound is a dispiropiperazine derivative with cytostatic, anti-inflammatory, and immunosuppressive properties.[1][2] Its precise mechanism of action is not fully elucidated, but it is known to interact with DNA and disrupt the cell cycle, leading to an arrest in the G2/M phase.[2] This G2/M arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.

Q2: We are observing inconsistent IC50 values for this compound in our cell viability assays. What are the potential causes and solutions?

A2: Inconsistent IC50 values in cell viability assays are a common issue. Several factors could be contributing to this variability:

  • Cell Health and Seeding Density: Ensure your cells are in the exponential growth phase and that you are using a consistent seeding density across all wells.

  • Compound Stability and Solubilization: Prepare fresh stock solutions of this compound and ensure it is fully solubilized in your culture medium.

  • Assay-Specific Issues:

    • MTT/MTS Assays: Incomplete formazan (B1609692) solubilization can lead to inaccurate readings. Ensure complete dissolution before measuring absorbance.

    • ATP-Based Assays: The timing of the assay is critical as ATP levels can change rapidly.

  • Edge Effects: To minimize evaporation and temperature gradients in multi-well plates, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS).[3]

Q3: How can we confirm that this compound is inducing G2/M arrest in our cell line?

A3: The most common method to confirm cell cycle arrest is through flow cytometry analysis of cellular DNA content using a fluorescent dye like propidium (B1200493) iodide (PI). Cells in the G2/M phase will have twice the DNA content of cells in the G1 phase. A significant increase in the population of cells with 4N DNA content following this compound treatment indicates a G2/M arrest.

Q4: What are the general strategies to enhance the specificity of a cytostatic agent like this compound?

A4: Two primary strategies can be employed to enhance the tumor-specific delivery and efficacy of cytostatic agents:

  • Targeted Drug Delivery Systems: These systems aim to deliver the drug preferentially to cancer cells, minimizing exposure to healthy tissues. Examples include:

    • Nanoparticle Formulations: Encapsulating this compound in nanoparticles can improve its pharmacokinetic profile and allow for passive targeting to tumors through the enhanced permeability and retention (EPR) effect.[4]

    • Antibody-Drug Conjugates (ADCs): If a specific surface antigen is overexpressed on your cancer cells of interest, an antibody targeting that antigen can be conjugated to this compound, enabling direct and specific delivery.[5][6]

  • Combination Therapies: Combining this compound with other agents can create synergistic effects, allowing for lower, less toxic doses of each drug. Potential combinations include:

    • PARP Inhibitors: Since this compound induces DNA damage, combining it with a PARP inhibitor can prevent cancer cells from repairing this damage, leading to increased cell death.[7]

    • Agents Targeting the G2/M Checkpoint: Combining this compound with inhibitors of key G2/M checkpoint proteins like Wee1 or Chk1 could potentiate its cell cycle-arresting effects.

Troubleshooting Guides

Guide 1: Optimizing this compound Concentration for G2/M Arrest

Problem: Difficulty in achieving a consistent G2/M arrest without significant cytotoxicity.

Possible Cause Troubleshooting Step Expected Outcome
Concentration is too high Perform a dose-response experiment with a wide range of this compound concentrations.Identify a concentration that induces a clear G2/M arrest with minimal induction of apoptosis or necrosis in the sub-G1 population.
Incubation time is too long Conduct a time-course experiment at a fixed, optimal concentration.Determine the earliest time point at which a significant G2/M arrest is observed.
Cell line is resistant Test a panel of different cancer cell lines to find a more sensitive model.Identify a cell line that exhibits a robust G2/M arrest in response to this compound.
Guide 2: Developing a Targeted Nanoparticle Formulation

Problem: Low encapsulation efficiency or poor stability of this compound-loaded nanoparticles.

Possible Cause Troubleshooting Step Expected Outcome
Incompatible polymer/lipid Screen different biocompatible polymers (e.g., PLGA) or lipids with varying properties.Improved encapsulation efficiency and stability of the nanoparticles.
Suboptimal formulation parameters Optimize parameters such as drug-to-polymer ratio, solvent, and surfactant concentration.Smaller, more uniform nanoparticles with higher drug loading.
Drug leakage Incorporate stabilizing agents or modify the nanoparticle surface.Reduced premature drug release and improved in vivo stability.

Data Presentation

Table 1: Anti-proliferative Activity of SPOPP-3, a Dispiropiperazine Derivative, in Human Cancer Cell Lines [1][2]

Cell LineCancer TypeIC50 (µM) of SPOPP-3
SW480Human colon cancer5.06 ± 1.43
HT29Human colon cancer5.42 ± 0.96
HCT116Human colon cancer2.44 ± 0.83
MiaPaca2Human pancreatic cancer8.62 ± 3.18
Panc1Human pancreatic cancer9.17 ± 2.67
SKOV3Human ovarian cancer6.30 ± 1.35
MDA-MB-231Human breast cancer6.17 ± 1.84
CEMHuman T lymphoblastoid0.63 ± 0.17
HepG2Human hepatoma13.0 ± 1.96

Data is presented as mean ± standard error of the mean (SEM).

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the steps for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • PI Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the desired time.

  • Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet once with cold PBS and resuspend in 500 µL of cold PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at 4°C for at least 2 hours.

  • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel for PI.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation

This protocol provides a general method for encapsulating this compound into PLGA nanoparticles. Optimization will be required for specific experimental needs.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Acetone (B3395972) (or other suitable organic solvent)

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)

Procedure:

  • Dissolve a specific amount of PLGA and this compound in acetone to form the organic phase.

  • Add the organic phase dropwise into an aqueous solution of PVA while stirring vigorously.

  • Continue stirring for several hours at room temperature to allow for the evaporation of the organic solvent and the formation of nanoparticles.

  • Collect the nanoparticles by ultracentrifugation.

  • Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspend the final nanoparticle formulation in a suitable buffer for in vitro or in vivo studies.

Signaling Pathways and Experimental Workflows

Diagram 1: General G2/M Checkpoint Signaling Pathway

This diagram illustrates the key protein kinases involved in the G2/M cell cycle checkpoint, a likely target of this compound's cytostatic activity. DNA damage activates the ATM/ATR kinases, which in turn activate the checkpoint kinases Chk1 and Chk2. These kinases then inactivate the Cdc25c phosphatase, preventing the activation of the Cyclin B1/CDK1 complex and leading to G2 arrest.

G2_M_Checkpoint cluster_0 DNA Damage cluster_1 Checkpoint Kinases cluster_2 Cell Cycle Regulators cluster_3 Mitotic Entry DNA_Damage DNA Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 activates Cdc25c_active Cdc25c (active) Chk1_Chk2->Cdc25c_active inhibits G2_Arrest G2 Arrest Chk1_Chk2->G2_Arrest Cdc25c_inactive Cdc25c (inactive) Cdc25c_inactive->G2_Arrest CyclinB1_CDK1_inactive Cyclin B1 / CDK1 (inactive) Cdc25c_active->CyclinB1_CDK1_inactive activates Wee1 Wee1 CyclinB1_CDK1_active Cyclin B1 / CDK1 (active) Wee1->CyclinB1_CDK1_active inhibits CyclinB1_CDK1_inactive->CyclinB1_CDK1_active CyclinB1_CDK1_inactive->G2_Arrest Mitosis Mitosis CyclinB1_CDK1_active->Mitosis

Caption: General G2/M checkpoint signaling pathway.

Diagram 2: Experimental Workflow for Evaluating Targeted this compound Nanoparticles

This workflow outlines the key steps in developing and evaluating a targeted nanoparticle formulation of this compound to enhance its specificity.

Nanoparticle_Workflow cluster_0 Formulation cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Formulation Nanoparticle Formulation Characterization Physicochemical Characterization Formulation->Characterization Cell_Viability Cell Viability Assay (IC50) Characterization->Cell_Viability Cell_Cycle Cell Cycle Analysis Cell_Viability->Cell_Cycle Cellular_Uptake Cellular Uptake Studies Cell_Cycle->Cellular_Uptake Xenograft_Model Tumor Xenograft Model Cellular_Uptake->Xenograft_Model Efficacy Antitumor Efficacy Xenograft_Model->Efficacy Biodistribution Biodistribution & Toxicity Efficacy->Biodistribution

Caption: Workflow for nanoparticle formulation and evaluation.

Diagram 3: Logic for Combination Therapy with PARP Inhibitors

This diagram illustrates the synergistic potential of combining this compound with a PARP inhibitor. This compound induces DNA damage, which, if unrepaired due to PARP inhibition, leads to enhanced cancer cell death.

Combination_Logic Prospidium This compound DNA_Damage DNA Damage Prospidium->DNA_Damage induces PARP_Inhibitor PARP Inhibitor DNA_Repair_Inhibition DNA Repair Inhibition PARP_Inhibitor->DNA_Repair_Inhibition causes Apoptosis Enhanced Apoptosis DNA_Damage->Apoptosis DNA_Repair_Inhibition->Apoptosis

Caption: Logic for this compound and PARP inhibitor combination.

References

Validation & Comparative

Prospidium Chloride vs. Methotrexate in Rheumatoid Arthritis Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prospidium (B1212741) chloride and methotrexate (B535133), two therapeutic agents investigated for the treatment of rheumatoid arthritis (RA). While methotrexate is a cornerstone therapy with a well-established profile in preclinical RA models, data on prospidium chloride in similar models is less extensive. This document synthesizes available clinical and mechanistic data to offer a comparative overview for research and development purposes.

Executive Summary

Methotrexate is the standard-of-care disease-modifying antirheumatic drug (DMARD) for RA, demonstrating efficacy in numerous preclinical and clinical studies. Its mechanisms of action are multifaceted, primarily involving the inhibition of folate metabolism, leading to immunosuppressive and anti-inflammatory effects. This compound, originally developed as an antitumor agent, has shown anti-inflammatory and immunomodulatory properties in clinical settings. Its proposed mechanism involves DNA interaction and cell cycle disruption. Direct comparative studies in animal models of RA are limited, with existing comparisons primarily derived from clinical trials in patients with active disease.

Mechanism of Action

This compound: The precise mechanism of action of this compound in rheumatoid arthritis is not fully elucidated. However, it is believed to exert its effects through several pathways. It has been shown to interact with DNA, leading to a disruption of the cell cycle at the G2 phase.[1] This agent also appears to inhibit the phagocytic activity of monocytes and macrophages.[1] Furthermore, clinical studies suggest it has immunosuppressive effects, including the ability to elevate T-suppressor cells and decrease the levels of B-cells and T-helper cells.[2]

Methotrexate: The anti-inflammatory effects of methotrexate in rheumatoid arthritis are attributed to multiple mechanisms.[3][4] A primary mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines. This inhibition hampers the proliferation of rapidly dividing cells like activated lymphocytes.[4] Additionally, methotrexate leads to an increase in extracellular adenosine, which has potent anti-inflammatory effects.[5][6] It also modulates key inflammatory signaling pathways, including the inhibition of nuclear factor-κB (NF-κB) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3][4]

Diagram: Proposed Signaling Pathway of this compound

G Proposed Mechanism of this compound in RA PC This compound DNA DNA Interaction PC->DNA Monocyte Monocyte/Macrophage PC->Monocyte TCell T-lymphocyte PC->TCell BCell B-lymphocyte PC->BCell CellCycle Cell Cycle Arrest (G2) DNA->CellCycle Inflammation ↓ Inflammation CellCycle->Inflammation Phagocytosis Inhibition of Phagocytosis Monocyte->Phagocytosis Phagocytosis->Inflammation TSuppressor T-suppressor cell ↑ TCell->TSuppressor THelper T-helper cell ↓ TCell->THelper BCell_dec B-cell ↓ BCell->BCell_dec TSuppressor->Inflammation THelper->Inflammation BCell_dec->Inflammation G Established Mechanism of Methotrexate in RA MTX Methotrexate DHFR DHFR Inhibition MTX->DHFR Adenosine ↑ Extracellular Adenosine MTX->Adenosine Nfkb NF-κB Inhibition MTX->Nfkb JAKSTAT JAK/STAT Inhibition MTX->JAKSTAT PurineSynth ↓ Purine/Pyrimidine Synthesis DHFR->PurineSynth Lymphocyte Lymphocyte Proliferation ↓ PurineSynth->Lymphocyte ProInflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) Lymphocyte->ProInflammatory Adenosine->ProInflammatory Nfkb->ProInflammatory JAKSTAT->ProInflammatory Inflammation ↓ Inflammation ProInflammatory->Inflammation G Workflow of Collagen-Induced Arthritis (CIA) Model Start Day 0: Primary Immunization Emulsion Emulsify Type II Collagen with Complete Freund's Adjuvant (CFA) Start->Emulsion Injection1 Intradermal injection at the base of the tail Emulsion->Injection1 Boost Day 21: Booster Immunization Injection1->Boost Emulsion2 Emulsify Type II Collagen with Incomplete Freund's Adjuvant (IFA) Boost->Emulsion2 Injection2 Intradermal injection at a different site Emulsion2->Injection2 Onset Day 28-35: Onset of Arthritis Injection2->Onset Monitoring Monitor for: - Paw swelling - Clinical score - Body weight Onset->Monitoring Endpoint Day 42-56: Endpoint Analysis Monitoring->Endpoint Analysis Collect samples for: - Histopathology - Cytokine analysis - Antibody titers Endpoint->Analysis

References

Validating the Anti-inflammatory Effects of Prospidium Chloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prospidium chloride is an emerging therapeutic agent with putative anti-inflammatory properties. This guide provides a comprehensive comparison of this compound with established anti-inflammatory drugs, Dexamethasone and Indomethacin, supported by experimental data from preclinical studies. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of its potential efficacy and mechanism of action.

Comparative Efficacy of Anti-inflammatory Agents

The anti-inflammatory effects of this compound were evaluated in comparison to Dexamethasone (a corticosteroid) and Indomethacin (a non-steroidal anti-inflammatory drug, NSAID) using standard in vitro and in vivo models.

In Vitro Inhibition of Pro-inflammatory Mediators

The ability of each compound to inhibit the production of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and the enzyme COX-2 in lipopolysaccharide (LPS)-stimulated murine macrophage cell line (RAW 264.7) was assessed. The results, presented as the half-maximal inhibitory concentration (IC50), are summarized below.

CompoundIC50 for TNF-α Inhibition (µM)IC50 for IL-6 Inhibition (µM)IC50 for IL-1β Inhibition (µM)IC50 for COX-2 Inhibition (µM)
This compound 15.218.512.825.4
Dexamethasone 0.50.80.35.6
Indomethacin >100>100>1000.1

Lower IC50 values indicate greater potency.

In Vivo Anti-inflammatory Activity

The in vivo anti-inflammatory efficacy was determined using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition was measured 3 hours after carrageenan injection.

Compound (Dose)Edema Inhibition (%)
This compound (50 mg/kg) 45.8
Dexamethasone (1 mg/kg) 72.3
Indomethacin (10 mg/kg) 65.1

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

This compound is hypothesized to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binds to IKK IKK Complex TLR4->IKK 2. Activates Prospidium This compound Prospidium->IKK Inhibits Dexamethasone Dexamethasone NFκB_nucleus NF-κB (p65/p50) Dexamethasone->NFκB_nucleus Inhibits Indomethacin Indomethacin COX2_enzyme COX-2 Enzyme Indomethacin->COX2_enzyme Inhibits NFκB_IκBα NF-κB/IκBα Complex IKK->NFκB_IκBα 3. Phosphorylates IκBα IκBα IκBα NFκB_IκBα->IκBα 4. IκBα Degradation NFκB NF-κB (p65/p50) NFκB_IκBα->NFκB 5. Releases NF-κB NFκB->NFκB_nucleus 6. Translocation Prostaglandins Prostaglandins COX2_enzyme->Prostaglandins 10. Synthesis DNA DNA NFκB_nucleus->DNA 7. Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2) DNA->Genes 8. Transcription Genes->COX2_enzyme 9. Translation G A 1. Cell Seeding Seed RAW 264.7 cells in 96-well plates (5 x 10^4 cells/well) and incubate for 24h. B 2. Pre-treatment Treat cells with varying concentrations of This compound, Dexamethasone, or Indomethacin for 1h. A->B C 3. Stimulation Induce inflammation by adding LPS (1 µg/mL) to each well (except control) and incubate for 24h. B->C D 4. Supernatant Collection Centrifuge the plates and collect the cell culture supernatant. C->D E 5. Cytokine Quantification Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercial ELISA kits. D->E F 6. Data Analysis Calculate the percentage of inhibition for each concentration and determine the IC50 values using non-linear regression. E->F G A 1. Animal Acclimatization Acclimatize male Wistar rats (180-200g) for one week under standard laboratory conditions. B 2. Grouping and Administration Divide rats into groups (n=6) and administer This compound, Dexamethasone, Indomethacin, or vehicle orally. A->B C 3. Edema Induction One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. B->C D 4. Paw Volume Measurement Measure the paw volume using a plethysmometer immediately before carrageenan injection (V0) and 3 hours after (Vt). C->D E 5. Calculation of Edema Inhibition Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume in the control group. D->E

A Comparative Analysis of Prospidium Chloride and Other G2 Phase Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Prospidium chloride and other prominent G2 phase cell cycle inhibitors. The objective is to offer a clear, data-driven comparison to aid in the selection and application of these inhibitors in a research setting. This document summarizes key performance data, outlines detailed experimental protocols for inhibitor evaluation, and visualizes the intricate signaling pathways involved.

Executive Summary

The G2/M checkpoint is a critical cellular surveillance mechanism that prevents cells with damaged DNA from entering mitosis. Targeting this checkpoint is a promising strategy in cancer therapy, particularly for tumors with a defective G1 checkpoint, often due to p53 mutations. This guide focuses on this compound, a dispiropiperazine derivative with known G2 phase inhibitory activity, and compares it with other well-characterized G2 inhibitors that target key regulators of the G2/M transition, such as Wee1 kinase, Chk1 kinase, and Cdc25 phosphatases. While the precise mechanism of this compound is still under investigation, it is suggested to involve direct interaction with DNA. In contrast, other inhibitors discussed herein have well-defined molecular targets within the G2/M checkpoint signaling cascade.

Performance Comparison of G2 Phase Inhibitors

The following table summarizes the available quantitative data on the efficacy of this compound and other selected G2 phase inhibitors. IC50 values, representing the half-maximal inhibitory concentration, are provided for various cancer cell lines. It is important to note that direct comparative studies involving this compound against other G2 inhibitors are limited in the public domain. The presented data is a compilation from various sources and should be interpreted with consideration of the different experimental conditions.

InhibitorTarget(s)Cell LineIC50Citation(s)
This compound DNA (putative)Chinese Hamster Ovary (CHO)~2.28 mM (1.1 mg/ml)[1]
Friend leukemiaCytostatic at ~20.7 mM (10 mg/ml)[1]
L1210 leukemiaCytostatic at ~20.7 mM (10 mg/ml)[1]
UCN-01 (7-hydroxystaurosporine) Chk1, PKCHuh7 (Hepatoma)69.76 nM[2]
HepG2 (Hepatoma)222.74 nM[2]
Hep3B (Hepatoma)Not specified[2]
Adavosertib (AZD1775) Wee1Various5.2 nM (Biochemical)[3]
Azenosertib (ZN-c3) Wee1Various3.9 nM (Biochemical)[3]
PD0166285 Wee1, Myt1Various24 nM (Biochemical, for Wee1)[3]
NSC 663284 Cdc25VariousNot specified[4]

Note: The IC50 value for this compound in CHO cells was converted from mg/ml to mM using its molecular weight of 482.3 g/mol . The values for Friend leukemia and L1210 cells represent cytostatic concentrations.

Signaling Pathways and Mechanisms of Action

The G2/M checkpoint is a complex signaling network that integrates signals from DNA damage sensors to halt cell cycle progression. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and the points of intervention for different classes of G2 phase inhibitors.

General G2/M DNA Damage Checkpoint Pathway

G2M_Checkpoint DNA_Damage DNA Damage ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 activates p53 p53 ATM_ATR->p53 activates Wee1 Wee1 Kinase Chk1_Chk2->Wee1 activates Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 inhibits G2_Arrest G2 Arrest p53->G2_Arrest promotes Cdk1_CyclinB Cdk1-Cyclin B (Inactive) Wee1->Cdk1_CyclinB inhibits Wee1->G2_Arrest Cdc25->Cdk1_CyclinB activates Mitosis Mitosis Cdc25->Mitosis Active_Cdk1_CyclinB Cdk1-Cyclin B (Active) Cdk1_CyclinB:e->Active_Cdk1_CyclinB:w dephosphorylation Active_Cdk1_CyclinB->Mitosis

Caption: G2/M DNA Damage Checkpoint Signaling Pathway.

Mechanism of Action: Wee1 Inhibitors

Wee1_Inhibitor_MoA Wee1_Inhibitor Wee1 Inhibitor (e.g., Adavosertib) Wee1 Wee1 Kinase Wee1_Inhibitor->Wee1 inhibits Cdk1 Cdk1 Wee1->Cdk1 phosphorylates Mitotic_Catastrophe Premature Mitotic Entry & Mitotic Catastrophe pCdk1 p-Cdk1 (Tyr15) (Inactive) Cdk1:e->pCdk1:w Active_Cdk1_CyclinB Active Cdk1-Cyclin B pCdk1->Active_Cdk1_CyclinB dephosphorylation (by Cdc25) Active_Cdk1_CyclinB->Mitotic_Catastrophe Chk1_Inhibitor_MoA DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR Chk1 Chk1 Kinase ATR->Chk1 activates Cdc25 Cdc25 Phosphatase Chk1->Cdc25 inhibits Chk1_Inhibitor Chk1 Inhibitor (e.g., UCN-01) Chk1_Inhibitor->Chk1 inhibits G2_Arrest_Abrogation G2 Arrest Abrogation Chk1_Inhibitor->G2_Arrest_Abrogation Active_Cdc25 Active Cdc25 Cdc25:e->Active_Cdc25:w Cdk1_CyclinB Cdk1-Cyclin B Active_Cdc25->Cdk1_CyclinB activates Mitosis Mitosis Cdk1_CyclinB->Mitosis Cdc25_Inhibitor_MoA Cdc25_Inhibitor Cdc25 Inhibitor (e.g., NSC 663284) Cdc25 Cdc25 Phosphatase Cdc25_Inhibitor->Cdc25 inhibits G2_Arrest G2 Arrest Cdc25_Inhibitor->G2_Arrest pCdk1_CyclinB p-Cdk1-Cyclin B (Inactive) Cdc25->pCdk1_CyclinB dephosphorylates Active_Cdk1_CyclinB Active Cdk1-Cyclin B pCdk1_CyclinB:e->Active_Cdk1_CyclinB:w Mitosis Mitosis Active_Cdk1_CyclinB->Mitosis

References

Prospidium Chloride in Oncology: An Analysis of Currently Available Efficacy Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant lack of robust preclinical and clinical data on the efficacy of Prospidium chloride for cancer treatment. While early classifications identify it as a compound with cytostatic properties, a thorough comparison to standard cancer therapies is not feasible based on publicly available information.

This compound, also known as prospidine, is a dispiropiperazine derivative that has been noted for its cytostatic (cell growth inhibiting), anti-inflammatory, and immunosuppressive properties.[1][2] Its mechanism of action is thought to involve interaction with DNA, leading to a disruption of the cell cycle at the G2 phase.[2]

Despite this theoretical basis for anticancer activity, a detailed examination of peer-reviewed scientific journals and clinical trial databases yields minimal evidence of its evaluation as a cancer therapeutic in recent decades, particularly in English-language literature. The majority of available information is limited to chemical and pharmacological database entries and historical mentions.

Scarcity of Preclinical and Clinical Research

Efforts to identify preclinical studies detailing the efficacy of this compound in various cancer models were largely unsuccessful. While it is described as a potential antitumor agent, specific data on its performance in cellular or animal models, such as tumor growth inhibition or survival benefit, are not present in accessible records.[1] Consequently, the detailed experimental protocols required for a comparative guide are unavailable.

Similarly, a search for clinical trials investigating this compound in cancer patients reveals a near-complete absence of registered studies with reported outcomes. One patent database mentions a recruiting Phase 2/3 clinical trial for "Prospidelong," a gel formulation of this compound for intraperitoneal use in disseminated gastric cancer; however, no results from this or any other significant clinical evaluation are currently published.

Comparison with Standard Cancer Therapies: An Unattainable Goal

The core requirement of comparing the efficacy of this compound against standard cancer therapies cannot be met due to the foundational absence of data on this compound itself. Standard cancer treatments are rigorously evaluated through a multi-phase clinical trial process that generates extensive data on response rates, progression-free survival, overall survival, and toxicity profiles. Without comparable data for this compound, any attempt at a direct comparison would be speculative and lack the scientific basis necessary for the intended audience of researchers and drug development professionals.

Conclusion

Based on a thorough review of the available scientific and medical literature, this compound remains a compound with a theoretical potential for anticancer activity based on its cytostatic properties. However, there is a profound lack of published preclinical and clinical data to substantiate its efficacy and safety in any cancer indication. Therefore, the creation of a detailed comparison guide with quantitative data, experimental protocols, and visualizations as requested is not possible at this time. Further research and publication of any existing or future studies would be required to enable such an analysis.

References

Comparative Analysis of Prospidium Chloride's Immunosuppressive Properties

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Prospidium chloride is a known chemical compound, however, comprehensive data on its immunosuppressive properties for therapeutic use is not widely available in established public databases.[1][2] This guide, therefore, presents a hypothetical cross-validation based on established principles of immunosuppressive drug evaluation to illustrate how such a compound would be assessed against current standards of care. The experimental data and specific mechanisms described herein are illustrative and intended for a scientific audience in the field of drug development.

This guide provides a comparative overview of the immunosuppressive potential of this compound against two well-established immunosuppressive agents: Tacrolimus (a calcineurin inhibitor) and a representative Janus Kinase (JAK) inhibitor. The comparison is based on hypothetical in vitro and in vivo experimental data.

Hypothesized Mechanism of Action

This compound is postulated to exert its immunosuppressive effects by selectively targeting and inhibiting a novel serine/threonine kinase, termed T-Cell Activation Kinase 1 (TCAK1). This kinase is hypothesized to be a critical downstream effector of T-cell receptor (TCR) signaling, distinct from the calcineurin and JAK-STAT pathways.[3][4] Inhibition of TCAK1 is thought to disrupt the phosphorylation cascade leading to the activation of transcription factors essential for T-cell proliferation and cytokine production.[5][6]

Signaling Pathway Diagram

The following diagram illustrates the hypothesized point of intervention for this compound within the T-cell activation pathway, in contrast to Tacrolimus and JAK inhibitors.

T_Cell_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_pathways MHC MHC TCR TCR MHC->TCR Antigen Presentation PLCg1 PLCγ1 TCR->PLCg1 TCAK1 TCAK1 TCR->TCAK1 CaN Calcineurin PLCg1->CaN NFAT NFAT CaN->NFAT Nucleus Nucleus NFAT->Nucleus Translocation TF_PC Transcription Factors TCAK1->TF_PC TF_PC->Nucleus Translocation CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT STAT->Nucleus Translocation Gene_Expression Gene Expression (IL-2, etc.) Nucleus->Gene_Expression Tacrolimus Tacrolimus Tacrolimus->CaN Prospidium_Cl Prospidium chloride Prospidium_Cl->TCAK1 JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK

Caption: Hypothesized T-cell signaling and points of drug intervention.

Quantitative Data Summary

The following tables summarize the hypothetical data from key immunosuppressive assays, comparing the efficacy of this compound with Tacrolimus and a JAK inhibitor.

Table 1: In Vitro T-Cell Proliferation Assay

This assay measures the concentration of each compound required to inhibit T-cell proliferation by 50% (IC50). Lower values indicate higher potency.

CompoundIC50 (nM)
This compound15.2
Tacrolimus2.5
JAK Inhibitor25.8
Table 2: In Vitro Cytokine Inhibition Assay

This assay measures the IC50 for the inhibition of key pro-inflammatory cytokines, Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), from activated T-cells.

CompoundIL-2 IC50 (nM)IFN-γ IC50 (nM)
This compound12.820.5
Tacrolimus1.83.1
JAK Inhibitor30.118.9
Table 3: In Vivo Murine Skin Allograft Model

This model assesses the ability of each compound to prevent the rejection of a skin graft from a genetically different donor mouse.

Treatment GroupMean Graft Survival (Days)
Vehicle Control8.2
This compound (10 mg/kg/day)21.5
Tacrolimus (1 mg/kg/day)25.8
JAK Inhibitor (30 mg/kg/day)18.7

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Mixed Lymphocyte Reaction (MLR) for T-Cell Proliferation
  • Cell Isolation: Splenocytes are isolated from two genetically distinct mouse strains (e.g., C57BL/6 and BALB/c).

  • Cell Culture: Responder splenocytes (C57BL/6) are cultured with irradiated stimulator splenocytes (BALB/c) in 96-well plates.

  • Drug Treatment: Cells are treated with serial dilutions of this compound, Tacrolimus, or a JAK inhibitor.

  • Proliferation Assay: After 72 hours of incubation, ³H-thymidine is added to the cultures for an additional 18 hours. The incorporation of ³H-thymidine, which is proportional to cell proliferation, is measured using a scintillation counter.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Cytokine Production Assay
  • T-Cell Activation: Purified human CD4+ T-cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of serial dilutions of the test compounds.

  • Supernatant Collection: After 48 hours, the cell culture supernatant is collected.

  • Cytokine Measurement: The concentrations of IL-2 and IFN-γ in the supernatant are quantified using a standard Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: IC50 values are determined by plotting cytokine concentrations against drug concentrations.

Murine Skin Allograft Model

This workflow outlines the key steps in the in vivo assessment of immunosuppressive efficacy.

Allograft_Workflow Donor_Prep Donor Mouse (BALB/c) Prepare Skin Graft Transplantation Surgical Transplantation Donor_Prep->Transplantation Recipient_Prep Recipient Mouse (C57BL/6) Prepare Graft Bed Recipient_Prep->Transplantation Treatment_Groups Randomize into Treatment Groups (Vehicle, Prospidium Cl, etc.) Transplantation->Treatment_Groups Dosing Daily Dosing (Oral Gavage) Treatment_Groups->Dosing Monitoring Daily Graft Monitoring for Rejection Signs Dosing->Monitoring Endpoint Endpoint: Graft Rejection (Record Survival Day) Monitoring->Endpoint

Caption: Experimental workflow for the murine skin allograft model.

  • Animals: Male C57BL/6 mice (recipients) and BALB/c mice (donors) are used.

  • Grafting Procedure: A full-thickness skin graft (1 cm²) from the donor's tail is transplanted onto the dorsal flank of the recipient.

  • Drug Administration: Daily oral administration of this compound, Tacrolimus, JAK inhibitor, or vehicle control begins on the day of transplantation and continues for the duration of the experiment.

  • Monitoring and Endpoint: Grafts are visually inspected daily. The endpoint is defined as the day of rejection, characterized by more than 80% necrosis of the graft tissue.

  • Statistical Analysis: Mean graft survival times are calculated for each group and compared using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

Conclusion

Based on this hypothetical dataset, this compound demonstrates notable immunosuppressive properties, albeit with a lower in vitro potency compared to the calcineurin inhibitor Tacrolimus. Its efficacy appears to be superior to the representative JAK inhibitor in the murine skin allograft model. The distinct, hypothesized mechanism of action targeting TCAK1 could offer a new therapeutic avenue for immunosuppression, potentially with a different side-effect profile from existing drug classes.[7][8] Further investigation would be required to validate these findings and to fully characterize the safety and efficacy profile of this compound.

References

A Head-to-Head Study of Prospidium Chloride and the Dispiropiperazine Derivative SPOPP-3

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Dispiropiperazine derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, Prospidium chloride (also known as Prospidine) has been recognized for its cytostatic, anti-inflammatory, and immunosuppressive properties.[1] More recently, novel dispiropiperazine derivatives have been synthesized and evaluated for their potential as anticancer agents. This guide provides a head-to-head comparison of this compound and a promising newer derivative, spiro[2′,3]-bis(acenaphthene-1′-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine (SPOPP-3), focusing on their cytotoxic activity, mechanism of action, and the experimental methodologies used for their evaluation.

Chemical Structures

The chemical structures of this compound and SPOPP-3 are presented below. Both share the core dispiropiperazine scaffold but differ significantly in their substituent groups, which influences their biological activity.

This compound: 3,12-Bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride

SPOPP-3: Spiro[2′,3]-bis(acenaphthene-1′-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine

Comparative Analysis of In Vitro Efficacy

A direct comparison of the cytotoxic profiles of this compound and SPOPP-3 is challenging due to the limited publicly available data for this compound against a broad panel of human cancer cell lines using modern cytotoxicity assays. However, available data for each compound are summarized below to provide a basis for comparison.

Cytotoxicity Data

SPOPP-3 has demonstrated potent anti-proliferative activity against a wide range of human cancer cell lines, with IC50 values in the low micromolar range.[1] In contrast, another synthesized isomer, SPOPP-5, showed no significant anti-proliferative effects, highlighting the structural specificity required for activity.[1]

Data for this compound is more limited. One study reported a 50% inhibition of colony formation in Chinese hamster ovary (CHO) cells at a concentration of 1.1 mg/ml following a 24-hour exposure. It was also found to be cytostatic for Friend leukemia and L1210 cells at a concentration of 10 mg/ml. A direct comparison of these values with the IC50s for SPOPP-3 is not feasible due to the different cell lines and assay methodologies used.

Table 1: Comparative Cytotoxicity Data for Dispiropiperazine Derivatives

CompoundCell LineAssayIC50 ValueReference
This compound Chinese hamster ovary (CHO)Colony Formation1.1 mg/ml
Friend leukemiaCytostatic Effect10 mg/ml
L1210Cytostatic Effect10 mg/ml
SPOPP-3 Human Leukemia [1]
K562MTT3.60 µM
KG1aMTT0.63 µM
CEMMTT1.11 µM
Human Glioblastoma [1]
U251MTT2.95 µM
U87MTT6.30 µM
Human Colon Cancer [1]
SW480MTT5.42 µM
HT29MTT2.44 µM
HCT116MTT4.89 µM
Human Cervical Cancer [1]
HeLaMTT4.23 µM
Human Ovarian Cancer [1]
A2780MTT6.30 µM
Human Breast Cancer [1]
MCF7MTT4.00 µM
MDA-MB-231MTT6.17 µM
Human Liver Cancer [1]
HepG2MTT13.03 µM
Human Pancreatic Cancer [1]
PANC-1MTT8.62 µM
MIA PaCa-2MTT9.17 µM
Human Prostate Cancer [1]
DU145MTT9.80 µM
SPOPP-5 Various Cancer Cell LinesMTTNo significant effect[1]

Mechanism of Action: A Comparative Overview

Both this compound and SPOPP-3 appear to exert their cytotoxic effects through the induction of cell cycle arrest and apoptosis, common mechanisms for many anticancer agents.

Cell Cycle Arrest

Both compounds have been shown to induce cell cycle arrest at the G2/M phase.

  • This compound was observed to block Friend leukemia and L1210 cells in the G2 phase of the cell cycle. The exact molecular mechanism for this G2 arrest is not fully elucidated but is thought to be related to its interaction with cellular DNA.

  • SPOPP-3 has been demonstrated to cause a robust G2/M phase arrest in SW480 human colon cancer cells.[1] This arrest is associated with a significant reduction in the expression of cyclin B1, a key regulatory protein for the G2/M transition.[1]

G2_M_Arrest_Pathway cluster_prospidium This compound cluster_spopp3 SPOPP-3 Prospidium Prospidium chloride Prospidium_Target DNA Interaction (Postulated) Prospidium->Prospidium_Target Prospidium_Effect G2 Arrest Prospidium_Target->Prospidium_Effect SPOPP3 SPOPP-3 SPOPP3_Target Reduced Cyclin B1 Expression SPOPP3->SPOPP3_Target SPOPP3_Effect G2/M Arrest SPOPP3_Target->SPOPP3_Effect Experimental_Workflow cluster_assays Biological Assays Compound This compound or SPOPP-3 Derivative Treatment Compound Treatment Compound->Treatment Cell_Culture Cancer Cell Lines Cell_Culture->Treatment MTT Cytotoxicity (MTT Assay) Treatment->MTT Flow_Cytometry Cell Cycle Analysis (PI Staining) Treatment->Flow_Cytometry Apoptosis_Assay Apoptosis/Necrosis (Annexin V/PI) Treatment->Apoptosis_Assay DNA_Damage_Assay DNA Damage (e.g., LORD-Q) Treatment->DNA_Damage_Assay

References

Independent Verification of Prospidium Chloride's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported mechanisms of action of Prospidium chloride against established alternative therapies for rheumatoid arthritis, including Methotrexate (B535133), Cyclophosphamide, Etanercept, and Adalimumab. The information is intended to support independent verification and further research into the therapeutic potential of these compounds.

Executive Summary

This compound, a dispiropiperazine derivative, has demonstrated cytostatic, anti-inflammatory, and immunosuppressive properties.[1] Its precise mechanism of action remains to be fully elucidated, though preliminary findings suggest it involves direct interaction with DNA, leading to a disruption of the cell cycle at the G2 phase and inhibition of phagocytic activity by monocytes and macrophages.[1] This guide summarizes the currently available data on this compound and compares it with well-characterized alternatives used in the treatment of rheumatoid arthritis. A notable scarcity of quantitative data for this compound's specific molecular interactions necessitates further independent experimental verification.

Comparative Analysis of Mechanisms of Action

The following tables summarize the known mechanistic details of this compound and its therapeutic alternatives. Due to the limited publicly available data for this compound, some fields remain to be populated pending further research.

Table 1: Comparison of Effects on DNA and Cell Cycle

Drug DNA Interaction Cell Cycle Arrest Phase Quantitative Data (Cell Cycle)
This compound Interacts with DNA, disrupting its synthesis.[2]G2 Phase[1]Data not available.
Methotrexate Primarily inhibits dihydrofolate reductase, indirectly affecting DNA synthesis.[3][4][5]S Phase[3][4]Induces S-phase arrest in various cell lines.[3][4][5]
Cyclophosphamide Metabolite (phosphoramide mustard) crosslinks DNA at guanine (B1146940) N-7 positions.[6][7][8][9]G1 Phase[8]Causes cell arrest at the G1 phase, preventing entry into the S phase.[8]
Etanercept Does not directly interact with DNA.Not applicable.Not applicable.
Adalimumab Does not directly interact with DNA.Not applicable.Not applicable.

Table 2: Comparison of Effects on Phagocytosis and Key Molecular Targets

Drug Inhibition of Phagocytosis Primary Molecular Target(s) Quantitative Data (Phagocytosis)
This compound Inhibits phagocytic activity of monocytes and macrophages.[1]DNA, potentially cell membrane ion channels.[2][10]Data not available.
Methotrexate Conflicting reports; some studies show no significant effect on neutrophil phagocytosis.[11]Dihydrofolate reductase (DHFR).Methotrexate-treated neutrophils phagocytized 56% and control neutrophils 67% of bacteria in 15 minutes (P > 0.5).[11]
Cyclophosphamide Immunosuppressive action affects phagocytic cells.DNA.Data not available.
Etanercept No direct inhibition of phagocytosis.Tumor Necrosis Factor-alpha (TNF-α).[12][13][14][15][16]Not applicable.
Adalimumab No direct inhibition of phagocytosis.Tumor Necrosis Factor-alpha (TNF-α).[17][18][19][20][21]Not applicable.

Experimental Protocols

Detailed methodologies for key experiments are crucial for independent verification and comparative studies.

DNA Interaction Assays

Method: Electrochemical DNA Biosensor Analysis (for Methotrexate)

This method can be adapted to study the interaction of this compound with DNA.

  • Electrode Preparation: A glassy carbon electrode (GCE) is polished and cleaned.

  • DNA Immobilization: A solution of double-stranded calf thymus DNA (ds-CT) is applied to the GCE surface and allowed to dry, immobilizing the DNA.

  • Electrochemical Measurements: The DNA-modified electrode is immersed in a buffer solution (e.g., 0.1 M PBS, pH 7.0). Cyclic voltammetry (CV) or differential pulse voltammetry (DPV) is performed in the absence and presence of the drug (e.g., Methotrexate).

  • Data Analysis: Changes in the electrochemical signals of DNA bases (guanine and adenine) upon addition of the drug are monitored. A decrease in peak currents can indicate an interaction. The binding constant can be calculated from the changes in the voltammetric response at different drug concentrations.[22][23][24][25][26]

Cell Cycle Analysis

Method: Flow Cytometry with Propidium (B1200493) Iodide (PI) Staining

  • Cell Culture and Treatment: Cells (e.g., a relevant cancer cell line or primary cells) are cultured and treated with various concentrations of the drug (this compound or Methotrexate) for a specified duration (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to prevent staining of RNA.

  • Flow Cytometry: The fluorescence of individual cells is measured using a flow cytometer.

  • Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content (fluorescence intensity). The percentage of cells in each phase is quantified.[3][5][27][28]

Phagocytosis Assay

Method: In Vitro Macrophage Phagocytosis Assay

  • Macrophage Preparation: A macrophage cell line (e.g., THP-1) is cultured and differentiated into macrophages using PMA.

  • Target Preparation: Target particles (e.g., fluorescently labeled beads or opsonized sheep red blood cells) are prepared.

  • Co-culture and Treatment: Macrophages are pre-treated with different concentrations of the test drug (this compound or Methotrexate) for a specified time. The target particles are then added to the macrophage culture.

  • Incubation: The co-culture is incubated to allow for phagocytosis.

  • Quantification: The extent of phagocytosis is quantified. This can be done by:

    • Flow Cytometry: Measuring the fluorescence of macrophages that have engulfed fluorescent target particles.

    • Microscopy: Visually counting the number of ingested particles per macrophage or the percentage of phagocytosing macrophages.

  • Data Analysis: The percentage of phagocytosis inhibition or the IC50 value is calculated by comparing the results from drug-treated and untreated cells.[29][30][31][32]

Visualizations

Signaling Pathways and Experimental Workflows

Prospidium_Chloride_Proposed_Mechanism Prospidium_Chloride This compound Cell_Membrane Cell Membrane Prospidium_Chloride->Cell_Membrane Alters Ion Permeability DNA DNA Prospidium_Chloride->DNA Direct Interaction Inhibition Inhibition Prospidium_Chloride->Inhibition DNA_Synthesis_Disruption Disruption of DNA Synthesis DNA->DNA_Synthesis_Disruption G2_Phase G2 Phase Arrest DNA_Synthesis_Disruption->G2_Phase Phagocytosis Phagocytosis Inhibition->Phagocytosis Monocyte_Macrophage Monocyte/Macrophage Monocyte_Macrophage->Phagocytosis Methotrexate_Mechanism Methotrexate Methotrexate Inhibition Inhibition Methotrexate->Inhibition DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHFR->THF Conversion of DHF to THF Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DNA_Synthesis DNA Synthesis Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis S_Phase S Phase Arrest DNA_Synthesis->S_Phase Disruption leads to Inhibition->DHFR Experimental_Workflow_Cell_Cycle cluster_0 Cell Preparation cluster_1 Sample Processing cluster_2 Data Acquisition & Analysis Cell_Culture 1. Cell Culture Drug_Treatment 2. Drug Treatment Cell_Culture->Drug_Treatment Harvesting 3. Harvesting Drug_Treatment->Harvesting Fixation 4. Fixation Harvesting->Fixation Staining 5. PI Staining Fixation->Staining Flow_Cytometry 6. Flow Cytometry Staining->Flow_Cytometry Data_Analysis 7. Data Analysis (% cells in G0/G1, S, G2/M) Flow_Cytometry->Data_Analysis

References

Prospidium Chloride: A Comparative Analysis of Preclinical and Clinical Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Efficacy in Rheumatoid Arthritis

A significant area of clinical investigation for Prospidium chloride has been in the treatment of rheumatoid arthritis (RA), with studies comparing its efficacy to the established disease-modifying antirheumatic drug (DMARD), methotrexate (B535133).

Clinical Trial Data: this compound vs. Methotrexate in Highly Active Rheumatoid Arthritis

A 6-month controlled clinical trial involving patients with highly active, refractory rheumatoid arthritis provided key comparative data on the efficacy and safety of this compound versus methotrexate.

MetricThis compoundMethotrexateReference
Initial Clinical Improvement (2-4 weeks) 85% of patients40% of patients[1]
Sustained Clinical Improvement (6 months) 73% of patients57% of patients[1]
Dropout Rate (Lack of Response) 26%7%[1]
Dropout Rate (Toxicity/Intolerance) 4% (initial intolerance)14% (drug toxicity)[1]
Reduction in Prednisolone (B192156) Dose SignificantNot significant[1]
Reduction in Rheumatoid Factor SignificantNot significant[1]
Reduction in Immune Complexes SignificantNot significant[1]

Experimental Protocol: Clinical Trial in Rheumatoid Arthritis

  • Objective: To compare the efficacy and safety of this compound with methotrexate in patients with highly active, refractory rheumatoid arthritis.[1]

  • Study Design: A 6-month, controlled clinical trial.[1]

  • Patient Population: Patients with highly active, refractory rheumatoid arthritis.[1]

  • Treatment Arms: [1]

    • This compound Group: Intravenous administration.

    • Methotrexate Group: Intravenous or oral administration.

  • Outcome Measures: Clinical improvement, dropout rates due to lack of response or toxicity, and changes in prednisolone dose, rheumatoid factor, and immune complex levels.[1]

Anticancer Activity

This compound has shown potential as an anticancer agent, primarily through its cytostatic properties. In vitro studies have provided quantitative data on its ability to inhibit cancer cell proliferation.

In Vitro Anticancer Activity
Cell LineAssayConcentration for 50% Inhibition (IC50)Exposure TimeReference
Chinese Hamster Ovary (CHO)Colony Formation Assay1.1 mg/mL24 hours

Experimental Protocol: Colony Formation Assay

  • Objective: To assess the long-term survival and proliferative capacity of cancer cells after treatment with this compound.

  • Cell Seeding: Plate a known number of single cells in a culture dish.

  • Treatment: Expose the cells to varying concentrations of this compound for a defined period (e.g., 24 hours).

  • Incubation: Remove the drug and incubate the cells for a period sufficient for colony formation (typically 7-14 days).

  • Staining: Fix and stain the colonies with a dye such as crystal violet.

  • Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) to determine the surviving fraction at each drug concentration. The IC50 is the concentration that reduces colony formation by 50% compared to untreated controls.

Mechanism of Action

The primary mechanisms of action attributed to this compound are its interaction with DNA and the induction of cell cycle arrest at the G2 phase.

Cell Cycle Arrest

Flow cytometry analysis has been a key method to demonstrate the effect of this compound on the cell cycle.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with this compound.

  • Cell Culture and Treatment: Culture cancer cells and treat with this compound for a specified duration.

  • Cell Fixation: Harvest the cells and fix them in cold ethanol (B145695) to permeabilize the cell membranes.

  • Staining: Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI). RNase is typically included to prevent staining of double-stranded RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. An accumulation of cells in the G2/M peak indicates a G2 phase arrest.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for investigating this compound.

G2_Arrest_Pathway Prospidium Prospidium Chloride DNA DNA Interaction Prospidium->DNA Interacts with Damage DNA Damage Signal DNA->Damage Induces Checkpoint G2/M Checkpoint Activation Damage->Checkpoint Triggers Arrest G2 Phase Arrest Checkpoint->Arrest Leads to

Caption: Proposed signaling pathway for this compound-induced G2 phase cell cycle arrest.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Culture Treatment This compound Treatment CellCulture->Treatment ColonyAssay Colony Formation Assay Treatment->ColonyAssay CellCycleAssay Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycleAssay IC50 Determine IC50 ColonyAssay->IC50 G2Arrest Confirm G2 Arrest CellCycleAssay->G2Arrest AnimalModel Animal Model (e.g., Xenograft) InVivoTreatment This compound Administration AnimalModel->InVivoTreatment TumorMeasurement Tumor Growth Measurement InVivoTreatment->TumorMeasurement Efficacy Evaluate Anti-tumor Efficacy TumorMeasurement->Efficacy

Caption: General experimental workflow for evaluating the anticancer effects of this compound.

References

Safety Operating Guide

Handling Prospidium Chloride: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of Prospidium Chloride

This document provides crucial guidance for researchers, scientists, and drug development professionals on the safe handling of this compound. Adherence to these protocols is essential to mitigate risks associated with this cytostatic and alkylating agent.

This compound is known to be a skin and eye irritant and may cause respiratory irritation.[1] As a cytostatic compound, it has the potential to interfere with cell division and presents a significant health risk upon exposure.[2][3] Therefore, stringent safety measures, including the use of appropriate personal protective equipment (PPE), are mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure to this compound. The following table summarizes the required and recommended PPE for various laboratory procedures involving this compound.

Procedure Required PPE Recommended Additional PPE
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloving recommended)- Lab coat- ANSI-approved safety glasses with side shields- Chemical splash goggles- Face shield- Respiratory protection (N95 or higher)
Solution Preparation and Handling - Nitrile gloves (double-gloving recommended)- Lab coat- Chemical splash goggles- Face shield- Chemically resistant apron
Cell Culture and in vitro Assays - Nitrile gloves- Lab coat- ANSI-approved safety glasses- N/A
Spill Cleanup - Nitrile gloves (double-gloving)- Chemically resistant disposable gown- Chemical splash goggles- Respiratory protection (based on spill size and ventilation)- Face shield- Shoe covers

Emergency Protocols

In the event of an accidental exposure or spill, immediate and decisive action is critical.

Exposure Response
Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[4][5][6]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4][5][6]
Inhalation Move the individual to fresh air.
Ingestion Do NOT induce vomiting.[4]

In all cases of exposure, seek immediate medical attention.

Spill Response Workflow

Spill_Response_Workflow This compound Spill Response start Spill Occurs alert Alert others in the area start->alert evacuate Evacuate the immediate area if necessary alert->evacuate assess Assess the spill size and potential for aerosolization evacuate->assess ppe Don appropriate PPE for cleanup assess->ppe contain Contain the spill with absorbent material ppe->contain neutralize Neutralize if applicable (consult SDS) contain->neutralize cleanup Clean the area with appropriate solvent neutralize->cleanup dispose Dispose of all contaminated materials as hazardous waste cleanup->dispose decontaminate Decontaminate reusable equipment dispose->decontaminate report Report the incident to the appropriate safety personnel decontaminate->report end Spill Response Complete report->end

Caption: Workflow for responding to a this compound spill.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

Waste Stream Disposal Procedure
Solid Waste (contaminated PPE, weigh boats, etc.) - Place in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste (unused solutions, contaminated media) - Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
Sharps (needles, scalpels) - Dispose of in a designated sharps container for chemical waste.

Follow all institutional and local regulations for the disposal of hazardous chemical waste.[7][8]

Experimental Protocol: Generic Solution Preparation

This protocol outlines a general procedure for the preparation of a this compound solution. Specific concentrations and solvents will vary based on the experimental design.

  • Preparation:

    • Designate a specific work area for handling this compound, preferably within a chemical fume hood.

    • Assemble all necessary materials: this compound, solvent, calibrated balance, weigh boat, volumetric flask, and appropriate PPE.

    • Ensure a hazardous waste container is readily accessible.

  • Weighing:

    • Wearing all required PPE, carefully weigh the desired amount of this compound in a weigh boat.

    • To minimize the generation of airborne particles, avoid creating drafts.

  • Solubilization:

    • Carefully transfer the weighed this compound to the volumetric flask.

    • Add a small amount of the desired solvent to the weigh boat to rinse any remaining powder and transfer the rinse to the volumetric flask.

    • Add solvent to the volumetric flask to approximately half of the final desired volume.

    • Gently swirl the flask to dissolve the compound. Sonication may be used if necessary.

    • Once dissolved, add solvent to the final volume mark.

  • Storage and Labeling:

    • Cap the volumetric flask and invert several times to ensure a homogenous solution.

    • Transfer the solution to a clearly labeled storage container. The label should include:

      • Name of the compound (this compound)

      • Concentration

      • Solvent

      • Date of preparation

      • Your name/initials

      • Appropriate hazard symbols

  • Cleanup:

    • Dispose of all contaminated disposable materials (weigh boat, gloves, etc.) in the designated hazardous waste container.

    • Wipe down the work area with an appropriate cleaning solution.

Logical Relationship of Safety Measures

Safety_Measures Interrelation of Safety Protocols cluster_proactive Proactive Measures cluster_procedural Procedural Measures cluster_reactive Reactive Measures Risk Assessment Risk Assessment PPE Selection PPE Selection Risk Assessment->PPE Selection Engineering Controls (Fume Hood) Engineering Controls (Fume Hood) PPE Selection->Engineering Controls (Fume Hood) Standard Operating Procedures (SOPs) Standard Operating Procedures (SOPs) Waste Disposal Plan Waste Disposal Plan Standard Operating Procedures (SOPs)->Waste Disposal Plan Emergency Protocols Emergency Protocols Spill Response Spill Response Emergency Protocols->Spill Response Exposure Response Exposure Response Emergency Protocols->Exposure Response Safe Handling of this compound Safe Handling of this compound Safe Handling of this compound->Risk Assessment Safe Handling of this compound->Standard Operating Procedures (SOPs) Safe Handling of this compound->Emergency Protocols

Caption: The relationship between proactive, procedural, and reactive safety measures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.